Dimethyl trimethylsilylmethylphosphonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
dimethoxyphosphorylmethyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17O3PSi/c1-8-10(7,9-2)6-11(3,4)5/h6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHFBIHXALNDCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C[Si](C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17O3PSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401762 | |
| Record name | Dimethyl trimethylsilylmethylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13433-42-6 | |
| Record name | Dimethyl trimethylsilylmethylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl trimethylsilylmethylphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis and characterization of Dimethyl trimethylsilylmethylphosphonate
An In-Depth Technical Guide to the Synthesis and Characterization of Dimethyl trimethylsilylmethylphosphonate
Executive Summary: This guide provides a comprehensive technical overview of the , a key organophosphorus compound utilized in advanced organic synthesis. Primarily focusing on the robust and widely applied Michaelis-Arbuzov reaction, this document details the underlying mechanism, provides a step-by-step experimental protocol, and outlines a full suite of analytical techniques for structural verification and purity assessment. The intended audience—researchers, chemists, and drug development professionals—will find field-proven insights into the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.
Introduction
α-Silylphosphonates are a versatile class of compounds that bridge silicon and phosphorus chemistry, offering unique reactivity for the synthesis of complex organic molecules. Among them, this compound [(CH₃)₃SiCH₂P(O)(OCH₃)₂] stands out as a valuable reagent, most notably as a precursor to the Peterson and Horner-Wadsworth-Emmons olefination reagents. Its utility in creating α,β-unsaturated esters and other vinyl compounds makes it a critical tool in natural product synthesis and medicinal chemistry.
This guide serves as a senior application scientist's perspective on the reliable synthesis and rigorous characterization of this reagent. We will explore the primary synthetic route, explain the critical parameters for success, and detail the analytical workflow required to validate the final product's identity and purity.
Synthetic Methodologies: The Michaelis-Arbuzov Reaction
The formation of a carbon-phosphorus bond is most effectively achieved through the Michaelis-Arbuzov reaction, a cornerstone of organophosphorus chemistry discovered by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov.[1]
Reaction Principle and Mechanism
The reaction involves the treatment of a trivalent phosphorus ester, such as a trialkyl phosphite, with an alkyl halide.[2] The mechanism proceeds in two distinct Sₙ2 steps:
-
Nucleophilic Attack: The nucleophilic phosphorus atom of the trialkyl phosphite attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a tetra-coordinate phosphonium salt intermediate.[1]
-
Dealkylation: The displaced halide anion then acts as a nucleophile, attacking one of the electrophilic alkyl carbons of the phosphite ester groups. This results in the formation of the pentavalent phosphonate product and a new alkyl halide byproduct.[1][3]
This transformation is thermodynamically driven by the formation of the very stable phosphoryl (P=O) double bond.
Caption: The two-step Sₙ2 mechanism of the Michaelis-Arbuzov reaction.
Application to this compound Synthesis
For the target molecule, the specific reactants are trimethyl phosphite and (chloromethyl)trimethylsilane.
-
(Chloromethyl)trimethylsilane: This is an excellent substrate. The silicon atom stabilizes the transition state of the initial Sₙ2 attack, and the chlorine is a good leaving group.
-
Trimethyl phosphite: This is a highly reactive phosphite. The methyl groups are sterically unhindered and are readily attacked by the chloride ion in the dealkylation step, leading to the formation of the volatile and easily removable byproduct, methyl chloride.
While the Michaelis-Becker reaction, which involves a pre-formed sodium dialkyl phosphite, is a viable alternative, the classic Arbuzov pathway is generally preferred for this substrate due to its operational simplicity and typically high yields.[4][5]
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to these steps, coupled with the subsequent characterization, ensures the reliable synthesis of the target compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Trimethyl phosphite, (CH₃O)₃P | ≥97% | Sigma-Aldrich | Acrid odor; handle in a fume hood. |
| (Chloromethyl)trimethylsilane | ≥98% | Sigma-Aldrich | Moisture sensitive. |
| Round-bottom flask (250 mL) | - | - | Must be oven-dried before use. |
| Reflux condenser | - | - | With drying tube (CaCl₂ or Drierite). |
| Magnetic stirrer and stir bar | - | - | - |
| Heating mantle with controller | - | - | For precise temperature control. |
| Inert gas supply (N₂ or Ar) | High purity | - | For maintaining an anhydrous environment. |
| Vacuum distillation apparatus | - | - | For purification. |
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Preparation: Assemble a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen inlet and drying tube, and a stopper. Oven-dry all glassware and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Charging Reagents: To the flask, add (chloromethyl)trimethylsilane (e.g., 0.1 mol). Via syringe or dropping funnel, add an excess of trimethyl phosphite (e.g., 0.12 to 0.15 mol). The excess phosphite ensures complete consumption of the starting halide and can be easily removed later due to its volatility.
-
Reaction Conditions: With gentle stirring, heat the reaction mixture to a steady reflux (typically 110-120 °C). The reaction progress is marked by the evolution of methyl chloride gas, which can be vented through the drying tube into the fume hood. Maintain the reflux for 12-18 hours.[6]
-
Reaction Monitoring (Optional): To precisely determine the reaction endpoint, a small aliquot can be carefully withdrawn, diluted in CDCl₃, and analyzed by ³¹P NMR. The disappearance of the trimethyl phosphite signal (around +140 ppm) and the appearance of the product phosphonate signal (around +25-30 ppm) indicates completion.
-
Work-up and Purification: After cooling the reaction to room temperature, the excess trimethyl phosphite is removed under reduced pressure using a rotary evaporator. The remaining crude oil is then purified by vacuum distillation.[7][8] The product is a colorless liquid with a high boiling point, allowing for efficient separation from any minor, more volatile impurities. A typical yield is in the range of 75-90%.
Comprehensive Characterization
Rigorous characterization is non-negotiable for confirming the structure and purity of the synthesized product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive analytical tool for this molecule.[6] Spectra should be recorded in a deuterated solvent such as chloroform (CDCl₃).
-
³¹P NMR: This is the simplest and most direct confirmation. A proton-decoupled ³¹P NMR spectrum will show a single sharp resonance.[9] The chemical shift is highly characteristic of the phosphonate environment.
-
¹H NMR: The proton spectrum provides detailed structural information through chemical shifts, integration, and splitting patterns (J-coupling) to the phosphorus atom.[10][11]
-
¹³C NMR: The carbon spectrum complements the proton data, with characteristic splitting observed for carbons directly bonded to or near the phosphorus atom.
Table 1: Expected NMR Data for this compound in CDCl₃
| Nucleus | Signal Type | Approx. δ (ppm) | Coupling Constant (J, Hz) | Assignment |
| ³¹P | Singlet | 25 – 30 | - | P=O |
| ¹H | Singlet | ~0.1 | - | 9H, -Si(CH ₃)₃ |
| Doublet | ~1.2 | ²J(P,H) ≈ 14 Hz | 2H, -CH ₂-P | |
| Doublet | ~3.7 | ³J(P,H) ≈ 11 Hz | 6H, -P(O)(OCH ₃)₂ | |
| ¹³C | Singlet | ~ -1.5 | - | -C H₃ (TMS) |
| Doublet | ~15 | ¹J(P,C) ≈ 140 Hz | -C H₂-P | |
| Doublet | ~52 | ²J(P,C) ≈ 6 Hz | -OC H₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups. The spectrum is typically recorded on a neat liquid film between salt plates.
Table 2: Key IR Absorption Bands [12][13]
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~2960 | Medium | C-H stretch | -CH₃ (methoxy & silyl) |
| ~1250 | Strong | P=O stretch | Phosphoryl |
| ~1260, ~840 | Strong | Si-C stretch / rock | -Si(CH₃)₃ |
| ~1030 | Strong | P-O-C stretch (asymmetric) | Phosphonate ester |
The most diagnostic peak is the intense phosphoryl (P=O) stretch around 1250 cm⁻¹. Its presence is a strong indicator of a successful Arbuzov reaction.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.[14][15]
Table 3: Expected Mass Spectrometry Data
| Technique | Ion | Expected m/z | Notes |
| EI or CI | [M+H]⁺ | 197.07 | Molecular ion peak (protonated) |
| High-Resolution | C₅H₁₆O₃PSi⁺ | 197.0655 | Confirms elemental composition |
| Fragmentation | [M-CH₃]⁺ | 181 | Loss of a methyl group from TMS |
| [Si(CH₃)₃]⁺ | 73 | Characteristic trimethylsilyl cation |
Safety, Handling, and Storage
-
Safety: All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Trimethyl phosphite has a pungent, unpleasant odor and is flammable. (Chloromethyl)trimethylsilane is a lachrymator and is moisture-sensitive.
-
Handling: Due to the moisture sensitivity of the starting silane and the potential for hydrolysis of the product, all operations should be conducted under anhydrous conditions.
-
Storage: The final product, this compound, should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place to prevent degradation.
Conclusion
The synthesis of this compound via the Michaelis-Arbuzov reaction is a reliable and high-yielding process that provides access to a valuable synthetic building block. The causality of the reaction is well-understood, proceeding through a robust two-step Sₙ2 mechanism. By following the detailed experimental protocol and employing a comprehensive suite of characterization techniques—primarily multinuclear NMR, but also IR and MS—researchers can confidently prepare and validate this reagent. The data and procedures outlined in this guide provide a self-validating framework for its successful implementation in a research or drug development setting.
References
-
MDPI. (n.d.). Catalytic Oxidative Decomposition of Dimethyl Methyl Phosphonate over CuO/CeO2 Catalysts Prepared Using a Secondary Alkaline Hydrothermal Method. Retrieved from [Link]
-
ResearchGate. (2019). Michaelis-Arbuzov-Type Reaction of 1-Imidoalkyltriarylphosphonium Salts with Selected Phosphorus Nucleophiles. Retrieved from [Link]
- Google Patents. (n.d.). CN102964382A - Method for synthesizing dimethyl methylphosphonate.
-
ResearchGate. (n.d.). Synthesis and Characterization of a Flame Retardant Dimethyl Methyl Phosphonate (DMMP) and its Application in FRP. Retrieved from [Link]
-
Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]
-
PubMed. (1988). Further investigation of the use of dimethyl methylphosphonate as a 31P-NMR probe of red cell volume. Retrieved from [Link]
-
SpectraBase. (n.d.). Dimethyl (trimethylsilyloxycarbonyl-methyl)phosphonate - Optional[1H NMR] - Spectrum. Retrieved from [Link]
- Google Patents. (n.d.). CN102796136A - Synthesis method of dimethylheptyl methylphosphonate.
- Google Patents. (n.d.). CN104693235A - Method for producing dimethyl phosphate and by-products such as hydrochloric acid and methyl chloride.
-
National Institutes of Health. (n.d.). Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts. Retrieved from [Link]
-
NIST WebBook. (n.d.). Dimethyl methylphosphonate. Retrieved from [Link]
-
PubMed. (n.d.). Infrared spectroscopy of competitive interactions between liquid crystals, metal salts, and dimethyl methylphosphonate at surfaces. Retrieved from [Link]
-
PubMed. (2021). Understanding Dimethyl Methylphosphonate Adsorption and Decomposition on Mesoporous CeO2. Retrieved from [Link]
-
ResearchGate. (n.d.). Phase-Transfer-Catalyzed Michaelis-Becker Synthesis of Dialkyl Methyl Phosphonates. Retrieved from [Link]
-
NMR Service. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]
-
International Journal of Current Microbiology and Applied Sciences. (n.d.). Gas Chromatography-Mass Spectrometry Determination of Organophosphate Pesticide Residues in water of the irrigation canals in th. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S6: 1 H NMR spectrum of diethyl dimethyl malonate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Lanthanide anilido complexes: synthesis, characterization, and as highly efficient catalysts for hydrophosphonylation of aldehydes and unactivated ketones - Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). 31P NMR Study on Some Phosphorus-Containing Compounds. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Dimethyl methylphosphonate – Knowledge and References. Retrieved from [Link]
-
ScholarWorks at University of Montana. (n.d.). Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts. Retrieved from [Link]
-
ChemRxiv. (2024). DFT Study of the Arbuzov Reaction Mechanism between Ethyl Halogenides and Trimethoxyphosphine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Molecular structure and infrared spectra of dimethyl malonate: A combined quantum chemical and matrix-isolation spectroscopic study. Retrieved from [Link]
-
MDPI. (2022). Study of the Chemical Ionization of Organophosphate Esters in Air Using Selected Ion Flow Tube–Mass Spectrometry for Direct Analysis. Retrieved from [Link]
-
MDPI. (2023). Detection of Dimethyl Methyl Phosphonate by Silica Molecularly Imprinted Materials. Retrieved from [Link]
- Google Patents. (n.d.). CN106187775B - Method for purifying dimethyl maleate.
-
The Royal Society of Chemistry. (n.d.). Supporting Information - Metal-free phosphonation of heteroarene N-oxides with trialkyl phosphite at room temperature. Retrieved from [Link]
-
ACS Publications. (n.d.). The Mass Spectra of Some Organophosphorus Pesticide Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). The FT-IR spectrum of sodium sulfanilate, dimethyl hydroxymethylphosphonate, CTSG and CTSGP. Retrieved from [Link]
-
PubMed. (2020). Kinetics of Dimethyl Methylphosphonate Adsorption and Decomposition on Zirconium Hydroxide Using Variable Temperature In Situ Attenuated Total Reflection Infrared Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of phosphonic acid compounds via Michaelis-Becker reaction. Retrieved from [Link]
-
National Institutes of Health. (2019). Michaelis-Arbuzov-Type Reaction of 1-Imidoalkyltriarylphosphonium Salts with Selected Phosphorus Nucleophiles. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
Sources
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. chem.ucla.edu [chem.ucla.edu]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN102964382A - Method for synthesizing dimethyl methylphosphonate - Google Patents [patents.google.com]
- 8. Dimethyl methylphosphonate synthesis - chemicalbook [chemicalbook.com]
- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 10. spectrabase.com [spectrabase.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Infrared spectroscopy of competitive interactions between liquid crystals, metal salts, and dimethyl methylphosphonate at surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetics of Dimethyl Methylphosphonate Adsorption and Decomposition on Zirconium Hydroxide Using Variable Temperature In Situ Attenuated Total Reflection Infrared Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholarworks.umt.edu [scholarworks.umt.edu]
physical and chemical properties of Dimethyl trimethylsilylmethylphosphonate
An In-depth Technical Guide to the Physicochemical Properties and Applications of Dimethyl trimethylsilylmethylphosphonate
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction
This compound, with the CAS Number 13433-42-6, is a versatile organophosphorus-silicon reagent that has carved a niche in modern organic synthesis.[1] Its unique structure, combining a phosphonate ester with a trimethylsilyl group, makes it a valuable precursor for the synthesis of vinylsilanes through the Horner-Wadsworth-Emmons (HWE) reaction. Vinylsilanes are highly useful intermediates, participating in a wide array of chemical transformations including electrophilic substitution, cross-coupling reactions, and epoxidations. This guide provides a comprehensive overview of the reagent's core properties, spectroscopic signature, synthesis, and practical application, grounded in established chemical principles to empower researchers in leveraging its full synthetic potential.
Physicochemical and Safety Profile
A thorough understanding of a reagent's physical properties and safety hazards is a prerequisite for its effective and safe utilization in a laboratory setting.
Physical Properties
The physical characteristics of this compound are summarized in the table below. These properties are essential for handling, purification (e.g., distillation), and reaction setup.
| Property | Value | Source |
| Molecular Formula | C₆H₁₇O₃PSi | [1] |
| Molecular Weight | 196.26 g/mol | [1] |
| Appearance | Colorless to yellow liquid | [2] |
| Boiling Point | 111-114 °C @ 21.5 mmHg | [2] |
| Density | 1.024 g/mL @ 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.433 | [2] |
| IUPAC Name | dimethoxyphosphorylmethyl(trimethyl)silane | [1] |
Safety and Handling
This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.[1]
Spectroscopic Characterization
The structural identity and purity of this compound are unequivocally confirmed through a combination of spectroscopic techniques. The following analysis is based on established data for the compound and closely related structural analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides a clear map of the proton environments.
-
~3.7 ppm (d, 6H, ³JP-H ≈ 11 Hz): This doublet corresponds to the six protons of the two methoxy (-OCH₃) groups. The signal is split into a doublet by the phosphorus nucleus with a characteristic three-bond coupling constant.
-
~1.0 ppm (d, 2H, ²JP-H ≈ 18-22 Hz): This signal represents the two protons of the methylene bridge (-CH₂-) between the phosphorus and silicon atoms. The significant two-bond coupling to phosphorus results in a distinct doublet.
-
~0.1 ppm (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group. The absence of coupling to phosphorus is expected due to the number of intervening bonds.
-
-
¹³C NMR: The carbon spectrum complements the ¹H NMR data.
-
~52 ppm (d, JP-C ≈ 6-7 Hz): The two equivalent methoxy carbons, showing coupling to the phosphorus atom.
-
~15 ppm (d, ¹JP-C ≈ 135-145 Hz): The methylene bridge carbon, which exhibits a very large one-bond coupling constant to the phosphorus nucleus. This is a highly characteristic signal.
-
~ -1.5 ppm (s): The three equivalent methyl carbons of the trimethylsilyl group.
-
-
³¹P NMR: Phosphorus-31 NMR is a powerful tool for characterizing organophosphorus compounds.
-
~25-30 ppm (s): this compound is expected to show a single resonance in this region, referenced to 85% H₃PO₄. This chemical shift is typical for alkylphosphonates.
-
Infrared (IR) Spectroscopy
The IR spectrum reveals key functional groups within the molecule.
-
~2950-2850 cm⁻¹: C-H stretching vibrations from the methyl and methylene groups.
-
~1250 cm⁻¹ (strong): A very strong and sharp absorption characteristic of the P=O (phosphoryl) stretch. This is often the most prominent peak in the spectrum.
-
~1250 cm⁻¹ (sharp): Coinciding with the P=O stretch is the characteristic Si-CH₃ deformation, which is also strong and sharp.
-
~1030-1050 cm⁻¹ (strong): Strong P-O-C stretching vibrations.
-
~840-860 cm⁻¹ (strong): Si-C stretching vibration of the trimethylsilyl group.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry typically results in fragmentation that is characteristic of the structure.
-
m/z 181 [M-CH₃]⁺: Loss of a methyl radical from the parent ion is a common fragmentation pathway.[1]
-
m/z 151: Further fragmentation can lead to this ion.[1]
-
m/z 123: Another significant fragment observed in the spectrum.[1]
-
m/z 73 [Si(CH₃)₃]⁺: The trimethylsilyl cation is a very common and stable fragment, often appearing as a base peak or a very intense signal in the mass spectra of silylated compounds.
Synthesis and Experimental Protocols
The synthesis and subsequent use of this compound are straightforward for a researcher trained in standard organic synthesis techniques.
Synthesis via Michaelis-Arbuzov Reaction
The most common and efficient method for preparing α-silylphosphonates is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. In this case, trimethyl phosphite serves as the nucleophilic phosphorus source and (chloromethyl)trimethylsilane is the electrophile.
}
Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
-
Setup: Equip a 250 mL three-necked round-bottom flask with a reflux condenser, a thermometer, and a nitrogen inlet. Ensure all glassware is oven-dried and assembled under a positive pressure of nitrogen.
-
Charging Reagents: Charge the flask with (chloromethyl)trimethylsilane (1.0 eq) and trimethyl phosphite (1.1-1.2 eq). Causality: A slight excess of the lower-boiling trimethyl phosphite ensures complete consumption of the halide and is easily removed during workup.
-
Reaction: Heat the reaction mixture to reflux (typically 110-120 °C) with stirring. The Michaelis-Arbuzov reaction is thermally driven. Monitor the reaction progress by ³¹P NMR; the disappearance of the trimethyl phosphite signal (~140 ppm) and the appearance of the product signal (~28 ppm) indicates completion. The reaction typically takes 12-24 hours.
-
Workup and Purification: a. Cool the reaction mixture to room temperature. b. Remove the volatile byproduct (chloromethane) and excess trimethyl phosphite by distillation at atmospheric pressure. c. The remaining crude product is purified by vacuum distillation (e.g., 111-114 °C at 21.5 mmHg) to yield the final product as a clear, colorless liquid.[2]
Application in Horner-Wadsworth-Emmons Olefination
The primary utility of this reagent is its role in the Horner-Wadsworth-Emmons (HWE) reaction to produce vinylsilanes. The reaction begins with the deprotonation of the phosphonate at the α-carbon using a strong base, generating a highly nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of an aldehyde or ketone. The resulting betaine intermediate collapses through a four-membered oxaphosphetane ring to yield the alkene and a water-soluble phosphate byproduct, which simplifies purification. The reaction generally shows high selectivity for the (E)-alkene.[3]
}
Mechanism of the Horner-Wadsworth-Emmons reaction.
Experimental Protocol: HWE Reaction with Benzaldehyde
-
Setup: Equip a 100 mL oven-dried, three-necked round-bottom flask with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a thermometer.
-
Base Suspension: Under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) to the flask. Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexanes via cannula. Add anhydrous tetrahydrofuran (THF, 20 mL). Causality: Anhydrous conditions are critical as the phosphonate carbanion is a strong base and will be quenched by protic solvents like water or alcohols.
-
Carbanion Formation: Cool the NaH suspension to 0 °C in an ice bath. Add this compound (1.0 eq) dropwise via syringe over 10 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Aldehyde Addition: Cool the resulting carbanion solution back to 0 °C. Add benzaldehyde (1.05 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Workup and Purification: a. Cautiously quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL). c. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. d. The crude product can be purified by silica gel column chromatography to yield (E)-β-(trimethylsilyl)styrene.
Conclusion
This compound is a powerful and reliable reagent for the stereoselective synthesis of (E)-vinylsilanes. Its preparation via the robust Michaelis-Arbuzov reaction and its application in the high-yielding Horner-Wadsworth-Emmons olefination make it an accessible tool for synthetic chemists. The straightforward purification, facilitated by the water-soluble nature of the phosphate byproduct, further enhances its appeal. A comprehensive understanding of its physical properties, spectroscopic signatures, and safe handling procedures, as detailed in this guide, will enable researchers to confidently incorporate this valuable reagent into their synthetic strategies for accessing complex molecular targets.
References
- Google Patents. (n.d.). Method for synthesizing dimethyl methylphosphonate. CN102964382A.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4305701, this compound. Retrieved from [Link]
- Pineiro, M. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Synthesis, 9(5), 638-661.
-
Wang, Z., et al. (2018). Electron Spectroscopy and Computational Studies of Dimethyl Methylphosphonate. eScholarship, University of California. Retrieved from [Link]
- Thiemann, T., et al. (2014). Wittig- and Horner–Wadsworth–Emmons-Olefination Reactions with Stabilised and Semi-Stabilised Phosphoranes and Phosphonates under Non-Classical Conditions. Journal of Chemical Research, 38(8), 453-463.
-
Chemeurope.com. (n.d.). Horner-Wadsworth-Emmons reaction. Retrieved from [Link]
- MDPI. (2023).
-
National Institute of Standards and Technology. (n.d.). Dimethyl methylphosphonate. NIST Chemistry WebBook. Retrieved from [Link]
- Savignac, P., & El-Kacemi, H. (2015). Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group.
- DeepDyve. (1988). Total synthesis of (.+-.)-dimethyl jaconate. The Journal of Organic Chemistry, 53(21), 5094-5096.
- Samuilov, Y. D., & Samuilov, A. Y. (2024). Reaction of N-methylformamide with dimethyl carbonate: a DFT study. Theoretical Chemistry Accounts, 143(9).
-
MOLBASE. (n.d.). 3-bromo-2,3-dihydrothiophene 1,1-dioxide. Retrieved from [Link]
Sources
Dimethyl trimethylsilylmethylphosphonate CAS number and synonyms
An In-depth Technical Guide to Dimethyl trimethylsilylmethylphosphonate
Prepared by a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, a versatile reagent in modern organic synthesis. The document covers its chemical identity, a detailed synthesis protocol, its principal applications in constructing valuable molecular scaffolds, and essential safety information.
Chemical Identity and Properties
This compound is an organophosphorus and organosilicon compound. Its structure combines the reactivity of a phosphonate ester with the unique properties of a silyl group, making it a valuable synthetic intermediate.
Chemical Abstract Service (CAS) Number : 13433-42-6[1]
Synonyms :
The table below summarizes the core physicochemical properties of the compound.
| Property | Value | Source |
| IUPAC Name | dimethoxyphosphorylmethyl(trimethyl)silane | PubChem[1] |
| Molecular Formula | C₆H₁₇O₃PSi | PubChem[1] |
| Molecular Weight | 196.26 g/mol | PubChem[1] |
| Canonical SMILES | COP(=O)(C(C)C)OC | PubChem[1] |
| InChI Key | QBHFBIHXALNDCB-UHFFFAOYSA-N | PubChem[1] |
Synthesis Protocol: Lithiation of Dimethyl Methylphosphonate
The most common and efficient laboratory-scale synthesis involves the deprotonation of a readily available starting material, dimethyl methylphosphonate, followed by quenching with an electrophilic silicon source. This method provides clean access to the target compound.[1]
Causality and Experimental Rationale: The α-protons adjacent to the phosphonate group in dimethyl methylphosphonate are acidic due to the electron-withdrawing nature of the phosphoryl group (P=O). A strong, non-nucleophilic base is required to deprotonate this position without competing side reactions like addition to the phosphorus center. Lithium diisopropylamide (LDA), generated in situ from n-butyllithium (n-BuLi) and diisopropylamine, is the ideal base for this purpose. The resulting carbanion is a potent nucleophile that is subsequently "trapped" by the electrophilic trimethylsilyl chloride (TMS-Cl) to form the stable C-Si bond. The reaction is conducted at low temperatures (-78 °C) to control the reactivity of the strong base and prevent side reactions.
Experimental Protocol
This protocol is adapted from established literature procedures.[1]
-
Inert Atmosphere : Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen gas throughout the reaction.
-
Solvent and Amine : Add anhydrous tetrahydrofuran (THF, 50 mL) and diisopropylamine (15 mL, 0.10 mol) to the flask.
-
Base Preparation (LDA) : Cool the solution to -20 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.5 M in hexanes, 40 mL, 0.10 mol) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Deprotonation : Cool the freshly prepared LDA solution to -78 °C. In a separate, dry flask, dissolve dimethyl methylphosphonate (6.20 g, 50.0 mmol) in anhydrous THF (10 mL). Add this phosphonate solution dropwise to the LDA solution at -78 °C. Stir the resulting mixture for 20-30 minutes at this temperature to ensure complete carbanion formation.
-
Silylation : Add trimethylsilyl chloride (6.6 mL, 52 mmol) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the mixture to warm to 0 °C over a period of 30 minutes.
-
Workup : Cool the mixture back to -20 °C and carefully quench the reaction by adding 4 M HCl solution dropwise until the pH is approximately 1. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with diethyl ether.
-
Purification : Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.
Caption: Synthesis workflow for this compound.
Core Application: The Horner-Wadsworth-Emmons (HWE) Reaction
The primary utility of this compound in research and drug development is as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a cornerstone of organic synthesis for the stereoselective formation of alkenes.[2][3][4] When this specific phosphonate is used, the product is a vinylsilane.
Significance in Drug Development: Vinylsilanes are exceptionally versatile synthetic intermediates.[5][6][7] The carbon-silicon bond can be selectively cleaved and replaced with other functional groups through reactions like the Hiyama cross-coupling, allowing for the construction of complex molecular architectures commonly found in pharmaceutical agents.[7][8] The HWE reaction using this reagent provides a reliable method to install this valuable functionality.
HWE Reaction Mechanism and Protocol
The reaction begins with the deprotonation of the phosphonate at the carbon adjacent to both the phosphorus and silicon atoms, forming a stabilized carbanion. This nucleophile then attacks an aldehyde or ketone. The resulting intermediate collapses into an oxaphosphetane, which then fragments to give the desired vinylsilane (predominantly as the E-isomer) and a water-soluble phosphate byproduct that is easily removed during workup.[2][4][9]
General Protocol for HWE Reaction:
-
Deprotonation : Dissolve this compound in an anhydrous solvent like THF and cool to -78 °C under an inert atmosphere. Add a strong base (e.g., n-BuLi) to generate the reactive carbanion.
-
Carbonyl Addition : Slowly add a solution of the desired aldehyde or ketone to the carbanion solution at -78 °C.
-
Reaction and Workup : Stir the reaction at low temperature for a specified time before allowing it to warm and quenching with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Isolation : Extract the product with an organic solvent, dry, and purify, typically by column chromatography.
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Hazard Statements :
-
Precautionary Codes : P261, P264, P280, P302+P352, P305+P351+P338, P405, P501.[1]
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
This compound serves as a highly effective and specialized reagent for synthetic chemists. Its straightforward synthesis and its role in the Horner-Wadsworth-Emmons reaction provide a reliable pathway to vinylsilanes, which are crucial building blocks in the synthesis of complex molecules for pharmaceutical and materials science applications. Understanding its properties, synthesis, and reactivity is key to leveraging its full potential in a research and development setting.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4305701, this compound. Retrieved from [Link].
-
Toshimitsu, A., et al. (2006). Convenient Synthesis of 1-(Trimethylsilyl)- and 1-(Trimethylstannyl)Vinylphosphonates and Their Synthetic Application. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(10-11), 2447-2458. Available at: [Link].
-
Specklin, S., & Cossy, J. (2015). Chemoselective Synthesis of β-Ketophosphonates Using Lithiated α-(Trimethylsilyl)methylphosphonate. The Journal of Organic Chemistry, 80(23), 12155–12161. Available at: [Link].
-
Specklin, S., & Cossy, J. (2015). ChemInform Abstract: Chemoselective Synthesis of β-Ketophosphonates Using Lithiated α-(Trimethylsilyl)methylphosphonate. ChemInform, 46(11). Available at: [Link].
-
Toshimitsu, A., et al. (2014). Convenient Synthesis of 1-(Trimethylsilyl)- and 1-(Trimethylstannyl)vinylphosphonates. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 1-10. Available at: [Link].
-
Maryanoff, B. E., & Reitz, A. B. (2010). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. International Journal of Molecular Sciences, 23(6), 3395. Available at: [Link].
-
Wikipedia contributors. (2023). Horner–Wadsworth–Emmons reaction. Wikipedia, The Free Encyclopedia. Available at: [Link].
-
Showell, G. A., & Mills, J. S. (2024). The role of silicon in drug discovery: a review. RSC Medicinal Chemistry, 15, 1-20. Available at: [Link].
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction / Horner-Wadsworth-Emmons Reaction. Retrieved from [Link].
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link].
-
ResearchGate. (2022). Synthesis of Vinylsilanes. Retrieved from [Link].
-
The Organic Chemistry Tutor. (2019, January 10). Horner-Wadsworth-Emmons reaction to form alkenes [Video]. YouTube. Retrieved from [Link].
-
Wang, C., et al. (2021). Photocatalyzed cycloaromatization of vinylsilanes with arylsulfonylazides. Nature Communications, 12(1), 3326. Available at: [Link].
-
Wikipedia contributors. (2023). Michaelis–Arbuzov reaction. Wikipedia, The Free Encyclopedia. Available at: [Link].
-
Luh, T.-Y., et al. (2003). Synthetic Applications of Allylsilanes and Vinylsilanes. Chemical Reviews, 103(10), 4033-4090. Available at: [Link].
-
Marciniec, B., et al. (2015). Silylative coupling of olefins with vinylsilanes in the synthesis of functionalized alkenes. Organic Chemistry Frontiers, 2(6), 649-661. Available at: [Link].
-
Chen, T., et al. (2017). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. Green Chemistry, 19(21), 5226-5231. Available at: [Link].
-
ResearchGate. (n.d.). Michaelis-Arbuzov Phosphonate Synthesis. Retrieved from [Link].
-
Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Retrieved from [Link].
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Silylative coupling of olefins with vinylsilanes in the synthesis of functionalized alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Photocatalyzed cycloaromatization of vinylsilanes with arylsulfonylazides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
A Comprehensive Technical Guide to Dimethyl trimethylsilylmethylphosphonate for the Research Professional
Executive Summary
Dimethyl trimethylsilylmethylphosphonate is a unique hybrid organophosphorus-organosilicon compound that holds significant potential as a versatile reagent and building block in modern organic synthesis. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, it explores its functional applications, particularly in olefination reactions, and its emerging role in the development of novel chemical entities for materials science and drug discovery. The protocols and mechanistic discussions herein are designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this compound in their respective fields.
Molecular Structure and Physicochemical Properties
This compound, with the CAS Number 13433-42-6, is structurally characterized by a central phosphonate core linked to two methoxy groups, and a methylene bridge connecting the phosphorus atom to a trimethylsilyl group.[1][2] This combination of a phosphoryl group and a silicon moiety imparts a distinct reactivity profile.[3]
Molecular Structure Visualization
The 2D structure of this compound highlights the key functional groups that dictate its chemical behavior.
Caption: 2D structure of this compound.
Physicochemical Data Summary
A compilation of the key physical and chemical properties is essential for experimental design, including reaction setup, purification, and safety considerations.
| Property | Value | Reference |
| IUPAC Name | dimethoxyphosphorylmethyl(trimethyl)silane | [4] |
| CAS Number | 13433-42-6 | [1][2] |
| Molecular Formula | C₆H₁₇O₃PSi | [4] |
| Molecular Weight | 196.26 g/mol | [4] |
| Appearance | Colorless liquid | [5] |
| Boiling Point | 181 °C (358 °F; 454 K) | [5] |
| Density | 1.145 g/mL at 25 °C | [5] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
Synthesis and Mechanistic Rationale
The primary and most efficient method for synthesizing this compound is the Michaelis-Arbuzov reaction. This reaction is a cornerstone in organophosphorus chemistry for the formation of a carbon-phosphorus bond.[6]
The Michaelis-Arbuzov Reaction Pathway
The reaction proceeds via the nucleophilic attack of a trialkyl phosphite, in this case, trimethyl phosphite, on an alkyl halide, such as (chloromethyl)trimethylsilane.[6][7] The reaction is typically thermally induced and results in the formation of the desired phosphonate and a volatile alkyl halide byproduct.
Caption: Michaelis-Arbuzov reaction for synthesizing the target phosphonate.
Experimental Protocol: Synthesis via Michaelis-Arbuzov Reaction
This protocol is a self-validating system, where successful execution yields a product whose spectroscopic data will align with the characterization section.
-
Apparatus Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent hydrolysis of the reagents.
-
Reagent Charging: Charge the flask with an equimolar amount of (chloromethyl)trimethylsilane.
-
Reaction Initiation: Add trimethyl phosphite (1.0 to 1.1 equivalents) dropwise to the (chloromethyl)trimethylsilane at room temperature. An exothermic reaction may be observed.
-
Thermal Promotion: After the initial addition, heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 2-4 hours. The progress can be monitored by the cessation of methyl chloride evolution or by ³¹P NMR.
-
Causality: Heating is crucial for the second step of the Arbuzov reaction, the dealkylation of the phosphonium intermediate, which is an Sₙ2 attack of the chloride ion on one of the phosphite's methyl groups.[8]
-
-
Purification: After cooling to room temperature, remove any unreacted starting materials and the volatile byproduct under reduced pressure. The crude product is then purified by vacuum distillation to yield the final this compound as a colorless liquid.
Spectroscopic Characterization: A Self-Validating System
The identity and purity of the synthesized this compound are unequivocally confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will exhibit three distinct signals:
-
A sharp singlet at approximately 0.1 ppm, integrating to 9 protons, corresponding to the trimethylsilyl (Si(CH₃)₃) group.
-
A doublet at approximately 1.5-2.0 ppm, integrating to 2 protons, for the methylene bridge (-CH₂-) protons. The splitting into a doublet is due to coupling with the phosphorus nucleus (²J(P,H) ≈ 15-20 Hz).
-
A doublet at approximately 3.7 ppm, integrating to 6 protons, corresponding to the two methoxy (-OCH₃) groups. This signal is also split by the phosphorus nucleus (³J(P,H) ≈ 10-12 Hz).
-
-
³¹P NMR: As a medium sensitivity nucleus with 100% natural abundance, ³¹P NMR is a powerful tool for characterizing organophosphorus compounds.[9]
-
In a proton-decoupled spectrum, a single sharp resonance is expected in the range of +25 to +35 ppm (relative to 85% H₃PO₄), which is characteristic for alkylphosphonates.[9][10][11]
-
In a proton-coupled spectrum, this signal would be split into a triplet due to coupling with the adjacent methylene protons.
-
Mass Spectrometry (MS)
-
Electron Ionization (EI-MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 196. Key fragmentation patterns include the loss of a methoxy group (M-31) and the characteristic trimethylsilyl cation at m/z = 73.
Infrared (IR) Spectroscopy
-
The IR spectrum provides confirmation of the key functional groups:
-
A strong P=O (phosphoryl) stretch at approximately 1250 cm⁻¹.
-
P-O-C stretches in the region of 1030-1050 cm⁻¹.
-
A characteristic Si-C stretch and CH₃ rocking vibration for the trimethylsilyl group around 860 cm⁻¹ and 1250 cm⁻¹ (often overlapping with the P=O stretch).
-
Applications in Research and Drug Development
The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly for the construction of complex molecules.
Horner-Wadsworth-Emmons (HWE) Olefination
A primary application of this phosphonate is in the Horner-Wadsworth-Emmons (HWE) reaction to form vinylsilanes.[12][13][14] The HWE reaction is a widely used method for creating carbon-carbon double bonds with high stereoselectivity.[12][13]
-
Deprotonation: The phosphonate is deprotonated at the methylene bridge using a strong base (e.g., NaH, n-BuLi) to form a stabilized phosphonate carbanion.[12]
-
Nucleophilic Attack: This carbanion then acts as a nucleophile, attacking an aldehyde or ketone.[15]
-
Elimination: The resulting intermediate undergoes elimination to form an alkene and a water-soluble phosphate byproduct, which simplifies purification.[13]
The resulting vinylsilanes are versatile synthetic intermediates that can undergo a variety of further transformations, making this phosphonate a key tool for molecular construction.
Use as a Flame Retardant
Organophosphorus compounds are well-known for their flame-retardant properties. This compound has been identified for its utility as a flame retardant in polymers such as polyoxymethylene (POM) and polyvinyl chloride (PVC).[1][2] Its effectiveness stems from its ability to disrupt the combustion cycle in both the gas and condensed phases.
Potential in Drug Discovery
While direct applications in drug molecules are less common, phosphonates are often used as phosphate mimics in medicinal chemistry to improve metabolic stability or cell permeability. The silyl group can further modulate lipophilicity and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[16] Therefore, this compound serves as a valuable building block for creating novel phosphonate-containing compounds for biological screening. The development of new synthetic methodologies is crucial for advancing drug discovery.[17][18]
Safety and Handling
As with any laboratory chemical, proper safety precautions are paramount.
-
Hazards: This compound is an irritant to the skin, eyes, and respiratory system.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.
References
-
He, Q., et al. (2025). Mesoporous silica nanoparticle-based nanomedicine: Preparation, functional modification, and theranostic applications. PubMed Central. [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
- Google Patents. (n.d.). CN102796136A - Synthesis method of dimethylheptyl methylphosphonate.
-
PubMed. (n.d.). Characterization of transmembrane chemical shift differences in the 31P NMR spectra of various phosphoryl compounds added to erythrocyte suspensions. PubMed. [Link]
- Google Patents. (n.d.). CN107793449B - Method for synthesizing dimethyl methyl phosphate.
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Dimethyl methylphosphonate. Wikipedia. [Link]
- Google Patents. (n.d.). CN102875846B - Composite environmental-friendly flame retardant for POM (polyoxymethylene) and POM flame-retardant plastic.
-
ResearchGate. (n.d.). The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions. ResearchGate. [Link]
-
OECD SIDS. (2002). DIMETHYL PHOSPHONATE CAS N°: 868-85-9. OECD. [Link]
-
ResearchGate. (n.d.). Characterization of methylphosphonate as a 31P NMR pH indicator. ResearchGate. [Link]
-
ResearchGate. (n.d.). Demethylation of dimethyl phosphonate esters with sodium ethanethiolate: Improved synthesis of 5'-methylene substituted 2',5'-deoxyribonucleotides. ResearchGate. [Link]
-
PubMed Central. (n.d.). An Update on Mesoporous Silica Nanoparticle Applications in Nanomedicine. PubMed Central. [Link]
-
YouTube. (2023). Arbuzov Reaction. YouTube. [Link]
-
Organic Syntheses. (n.d.). PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. Organic Syntheses. [Link]
-
ChemRxiv. (2024). DFT Study of the Arbuzov Reaction Mechanism between Ethyl Halogenides and Trimethoxyphosphine. ChemRxiv. [Link]
-
YouTube. (2025). Reimagining Druggability using Chemoproteomic Platforms. YouTube. [Link]
- Google Patents. (n.d.). CN102964382A - Method for synthesizing dimethyl methylphosphonate.
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]
-
Cheméo. (n.d.). Dimethyl phosphonate - Chemical & Physical Properties. Cheméo. [Link]
-
NMR Service. (n.d.). 31 Phosphorus NMR. NMR Service. [Link]
-
YouTube. (2025). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. YouTube. [Link]
-
UNH Scholars' Repository. (n.d.). The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo. UNH Scholars' Repository. [Link]
-
MDPI. (n.d.). Catalytic Oxidative Decomposition of Dimethyl Methyl Phosphonate over CuO/CeO2 Catalysts Prepared Using a Secondary Alkaline Hydrothermal Method. MDPI. [Link]
-
YouTube. (2019). Horner-Wadsworth-Emmons reaction to form alkenes. YouTube. [Link]
- Google Patents. (n.d.). CN102875935B - Composite environmental-friendly flame retardant for PVC (polyvinyl chloride) and PVC flame-retardant plastic.
-
ResearchGate. (n.d.). Michaelis-Arbuzov Phosphonate Synthesis. ResearchGate. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. [Link]
-
YouTube. (2018). 31-P NMR Spectroscopy | Solved Problems. YouTube. [Link]
-
Bentham Science. (n.d.). Synthesis of Phosphonates via Michaelis-Arbuzov Reaction. Bentham Science. [Link]
Sources
- 1. CN102875846B - Composite environmental-friendly flame retardant for POM (polyoxymethylene) and POM flame-retardant plastic - Google Patents [patents.google.com]
- 2. CN102875935B - Composite environmental-friendly flame retardant for PVC (polyvinyl chloride) and PVC flame-retardant plastic - Google Patents [patents.google.com]
- 3. This compound | 13433-42-6 | Benchchem [benchchem.com]
- 4. This compound | C6H17O3PSi | CID 4305701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dimethyl methylphosphonate - Wikipedia [en.wikipedia.org]
- 6. eurekaselect.com [eurekaselect.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 10. Characterization of transmembrane chemical shift differences in the 31P NMR spectra of various phosphoryl compounds added to erythrocyte suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 13. Wittig-Horner Reaction [organic-chemistry.org]
- 14. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
The Spectroscopic Signature of Dimethyl Trimethylsilylmethylphosphonate: A Technical Guide for Researchers
For professionals engaged in the synthesis and characterization of organophosphorus and organosilicon compounds, a comprehensive understanding of their spectroscopic properties is paramount. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Dimethyl trimethylsilylmethylphosphonate (CAS 13433-42-6). This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development, enabling accurate identification, purity assessment, and structural elucidation.
Introduction to this compound
This compound, with the chemical formula C₆H₁₇O₃PSi and a molecular weight of 196.26 g/mol , is a fascinating molecule that incorporates both a phosphonate and a trimethylsilyl group.[1] This unique structure gives rise to a distinct spectroscopic fingerprint, which, when correctly interpreted, provides a wealth of information about its molecular architecture. Understanding these spectral characteristics is crucial for confirming the successful synthesis of the target molecule and for ruling out the presence of structurally similar impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ³¹P NMR all provide critical and complementary information.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show three distinct signals, each corresponding to a unique set of protons in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic environment.
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Integration |
| Si(CH₃)₃ | ~0.1 | Singlet | N/A | 9H |
| P-CH₂-Si | ~1.0 - 1.5 | Doublet | ²J(P,H) ≈ 15-20 Hz | 2H |
| P(OCH₃)₂ | ~3.7 | Doublet | ³J(P,H) ≈ 10-12 Hz | 6H |
Expert Insights:
-
The Upfield Singlet: The nine protons of the trimethylsilyl (TMS) group are chemically equivalent and are highly shielded by the electropositive silicon atom. This results in a sharp singlet at a very upfield chemical shift, typically around 0.1 ppm. This signal is a hallmark of a TMS group and its presence is a strong indicator of the desired structure.
-
The Methylene Bridge: The two protons of the methylene group bridging the phosphorus and silicon atoms are chemically equivalent. They are expected to appear as a doublet due to coupling with the phosphorus-31 nucleus (²J(P,H)). The observed chemical shift will be further downfield than the TMS protons due to the influence of the adjacent phosphonate group.
-
The Methoxy Protons: The six protons of the two methoxy groups are also chemically equivalent. They will appear as a doublet due to a three-bond coupling to the phosphorus-31 nucleus (³J(P,H)). The electronegative oxygen atoms deshield these protons, causing their signal to appear at the most downfield position of the three.
A ¹H NMR spectrum for this compound is available in the SpectraBase database.[1]
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound is expected to display three signals, corresponding to the three distinct carbon environments.
| Carbon | Expected Chemical Shift (ppm) | Multiplicity (Proton-Decoupled) |
| Si(C H₃)₃ | ~0-2 | Singlet |
| P-C H₂-Si | ~15-25 | Doublet (due to ¹J(P,C)) |
| P(OC H₃)₂ | ~50-55 | Doublet (due to ²J(P,C)) |
Expert Insights:
-
TMS Carbons: The three carbons of the trimethylsilyl group are equivalent and will appear as a single, sharp peak at a very upfield chemical shift.
-
Phosphorus-Carbon Coupling: A key feature of the ¹³C NMR spectrum of organophosphorus compounds is the observation of coupling between the phosphorus-31 and carbon-13 nuclei. The methylene carbon directly attached to the phosphorus atom will be split into a doublet with a large one-bond coupling constant (¹J(P,C)). The methoxy carbons, being two bonds away from the phosphorus, will also appear as a doublet, but with a smaller two-bond coupling constant (²J(P,C)). The magnitude of these coupling constants can provide valuable structural information.
A ¹³C NMR spectrum for this compound, sourced from Fluka AG, is available in the SpectraBase database.[1]
³¹P NMR Spectroscopy
Phosphorus-31 NMR is a highly sensitive and informative technique for characterizing organophosphorus compounds. For this compound, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum.
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity (Proton-Decoupled) |
| P | ~25 - 35 | Singlet |
Expert Insights:
The chemical shift of the phosphorus-31 nucleus is highly dependent on its oxidation state and the nature of the substituents attached to it. For a phosphonate ester of this type, a chemical shift in the range of +25 to +35 ppm (relative to 85% H₃PO₄) is anticipated. The proton-decoupled spectrum will show a sharp singlet, confirming the presence of a single phosphorus environment.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the P=O, P-O-C, and Si-C bonds.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| P=O (Phosphoryl) | 1240 - 1260 | Strong |
| P-O-C | 1020 - 1050 | Strong |
| Si-C (stretch) | 1250 - 1270 and 840 - 860 | Strong, Sharp |
| C-H (stretch) | 2850 - 3000 | Medium to Strong |
Expert Insights:
-
The Dominant P=O Stretch: The most prominent feature in the IR spectrum will be a strong absorption band corresponding to the P=O stretching vibration. Its position is a good indicator of the electronic environment around the phosphonate group.
-
Si-C Vibrations: The presence of the trimethylsilyl group will be confirmed by strong, sharp bands corresponding to the Si-C stretching and rocking vibrations. The band around 1250 cm⁻¹ is particularly characteristic.
An FTIR spectrum of this compound is available in the SpectraBase database, provided by Alfa Aesar.[1]
Mass Spectrometry (MS): Unraveling the Molecular Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.
| m/z | Proposed Fragment |
| 196 | [M]⁺ (Molecular Ion) |
| 181 | [M - CH₃]⁺ |
| 151 | [M - OCH₃ - H₂]⁺ or [M - P(O)(OCH₃)]⁺ |
| 123 | [M - Si(CH₃)₃]⁺ or [(CH₃O)₂P(O)]⁺ |
| 73 | [Si(CH₃)₃]⁺ |
Expert Insights:
The fragmentation of this compound under electron ionization (EI) is expected to proceed through several characteristic pathways. Loss of a methyl group from either the silyl or methoxy moieties is a common initial fragmentation step, leading to the peak at m/z 181. The peak at m/z 73, corresponding to the trimethylsilyl cation, is a very strong indicator of the presence of this group. The NIST Mass Spectrometry Data Center reports major peaks at m/z 181, 151, and 123 for this compound.[1]
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. Instrument parameters should be optimized for the specific instrument being used.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single pulse
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher
-
Pulse Program: Proton-decoupled single pulse
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay: 2-5 seconds
³¹P NMR Acquisition:
-
Spectrometer: 162 MHz or higher
-
Pulse Program: Proton-decoupled single pulse
-
Number of Scans: 64-128
-
Relaxation Delay: 2-5 seconds
Infrared (IR) Spectroscopy
Technique: Attenuated Total Reflectance (ATR) or as a neat liquid film between salt plates (NaCl or KBr).
Instrument: Fourier Transform Infrared (FTIR) Spectrometer
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Mass Spectrometry
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
GC Conditions:
-
Column: A suitable non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection Mode: Split or splitless.
-
Temperature Program: A gradient from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) to ensure good separation.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40 - 400.
Logical Relationships and Workflows
The characterization of a newly synthesized batch of this compound should follow a logical workflow to ensure its identity and purity.
Caption: A typical workflow for the synthesis and spectroscopic characterization of this compound.
Conclusion
The spectroscopic data of this compound provides a clear and unambiguous signature for its identification. The combination of ¹H, ¹³C, and ³¹P NMR, along with IR and mass spectrometry, offers a comprehensive toolkit for the structural verification and purity assessment of this compound. By understanding the underlying principles that govern the spectral features, researchers can confidently interpret their experimental data and ensure the integrity of their scientific work.
References
-
PubChem. This compound. [Link]
Sources
An In-depth Technical Guide to the Safe Handling of Dimethyl Trimethylsilylmethylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed overview of the essential safety and handling protocols for Dimethyl trimethylsilylmethylphosphonate (CAS No. 13433-42-6). As a Senior Application Scientist, the following content is synthesized from established safety data, toxicological information on related compounds, and field-proven best practices. The causality behind each recommendation is explained to ensure a deep understanding of the required safety measures. This document is structured to provide a self-validating system of protocols for maintaining a safe laboratory environment.
It is crucial to note that while the user requested information on "this compound," the initial broad searches predominantly yielded data for the more common and structurally similar compound, "Dimethyl methylphosphonate" (DMMP, CAS No. 756-79-6). This guide will focus on the requested chemical, this compound, and will draw upon general principles for organophosphorus and organosilicon compounds where specific data is limited.
Chemical Identity and Properties
This compound is an organophosphorus compound containing a silicon atom. Its structure and properties necessitate careful handling.
-
Chemical Name: this compound
-
CAS Number: 13433-42-6[1]
-
Molecular Formula: C₆H₁₇O₃PSi[1]
-
Appearance: Likely a liquid, given the properties of similar compounds.
-
Known Characteristics: Described as very hygroscopic and moderately irritating to the skin and mucous membranes.[4]
| Property | Value | Source |
| IUPAC Name | dimethoxyphosphorylmethyl(trimethyl)silane | PubChem[1] |
| InChIKey | QBHFBIHXALNDCB-UHFFFAOYSA-N | PubChem[1] |
| Molecular Formula | C₆H₁₇O₃PSi | PubChem[1] |
| CAS Number | 13433-42-6 | PubChem[1] |
Hazard Identification and Risk Assessment
Understanding the potential hazards is the foundation of safe handling. The GHS classification for this compound indicates the following primary hazards.[5]
-
Skin Irritation (H315): Causes skin irritation.[5]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[5]
-
Respiratory Irritation (H335): May cause respiratory irritation.[5]
Due to its classification as an organophosphorus compound, there may be potential for other hazards not yet fully characterized for this specific molecule. Organophosphates as a class can have neurotoxic effects through cholinesterase inhibition, although the toxicity can vary widely.
Causality of Hazards:
-
The phosphonate group can interact with biological molecules, leading to irritation.
-
The silyl group can influence the compound's reactivity and ability to penetrate biological membranes.
-
As with many volatile or aerosolizable chemicals, inhalation can lead to irritation of the respiratory tract.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential.
Engineering Controls
-
Fume Hood: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Ventilation: The laboratory should have adequate general ventilation. Storage areas for this chemical should be well-ventilated.
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Tightly fitting safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are required. Nitrile gloves may be suitable for incidental contact, but for prolonged handling, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always inspect gloves for tears or punctures before use.
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.
-
Protective Clothing: For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron or coveralls should be worn.
-
-
Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. A full respiratory protection program, including fit testing, is necessary in such cases.
Safe Handling and Storage Protocols
Adherence to strict protocols is critical for preventing exposure and accidents.
General Handling
-
Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.
-
Avoid Inhalation: Do not breathe vapors or mists.
-
Hygroscopic Nature: Due to its very hygroscopic nature, handle the compound under anhydrous conditions where possible and protect it from moisture.[4]
-
Ignition Sources: Keep away from heat, sparks, and open flames.
-
Static Discharge: Take precautionary measures against static discharge.
Storage
-
Container: Store in a tightly closed, properly labeled container.[4]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Incompatible Materials: Avoid strong oxidizing agents and strong bases.
-
Security: Store in a locked cabinet or a secure area accessible only to authorized personnel.
Experimental Workflow: Small-Scale Reaction Setup
This protocol outlines the steps for safely setting up a small-scale reaction involving this compound.
-
Preparation:
-
Don all required PPE (safety goggles, lab coat, appropriate gloves).
-
Ensure the fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary glassware and ensure it is clean and dry, given the compound's hygroscopic nature.
-
-
Reagent Transfer:
-
Place the stock bottle of this compound in a secondary container within the fume hood.
-
Carefully measure the required amount of the chemical using a clean, dry syringe or graduated cylinder.
-
Slowly add the chemical to the reaction vessel.
-
-
Reaction:
-
Assemble the reaction apparatus within the fume hood.
-
If heating is required, use a heating mantle with a temperature controller. Do not use an open flame.
-
Maintain constant monitoring of the reaction.
-
-
Work-up and Cleanup:
-
Quench the reaction carefully according to the specific experimental procedure.
-
Clean all glassware that came into contact with the chemical with an appropriate solvent, followed by soap and water.
-
Dispose of all waste in properly labeled hazardous waste containers.
-
Caption: Workflow for a small-scale reaction.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Spills
-
Evacuate: Immediately evacuate the area if the spill is large or in a poorly ventilated space.
-
Contain: If safe to do so, contain the spill using an absorbent material like vermiculite or sand. Do not use combustible materials.
-
Neutralize: For small spills, after absorption, the area may need to be decontaminated. Follow your institution's specific guidelines for organophosphorus compounds.
-
Collect: Carefully collect the absorbed material and contaminated items into a sealed, labeled container for hazardous waste disposal.
-
Ventilate: Ensure the area is well-ventilated during and after cleanup.
Caption: Spill response workflow.
Fire
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. Do not use a direct stream of water, as it may spread the fire.
-
Evacuation: Evacuate the area immediately.
-
Firefighter Information: Inform firefighters of the nature of the chemical involved.
First Aid
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Containers: Collect all chemical waste in designated, properly labeled, and sealed containers.
-
Compatibility: Do not mix with incompatible waste streams.
-
Regulations: Dispose of all waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a chemical with known irritant properties and potential for other uncharacterized hazards. A thorough understanding of its properties, adherence to strict safety protocols, and the consistent use of engineering controls and personal protective equipment are paramount for its safe handling. The causality-driven approach outlined in this guide provides the necessary framework for researchers and scientists to work with this compound while minimizing risk.
References
-
ResearchGate. (n.d.). e-EROS Encyclopedia of Reagents for Organic Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Nanyang Technological University. (n.d.). Stable Isotope Analysis of Anthropogenic Compounds in Aquatic Systems. Retrieved from [Link]
-
PubMed Central. (n.d.). Safe handling of hazardous drugs. Retrieved from [Link]
-
ASHP. (n.d.). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]
- Google Patents. (n.d.). Composite environmental-friendly flame retardant for PVC (polyvinyl chloride) and PVC flame-retardant plastic.
-
OSHA. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
Journal of New Medical Technologies. (2020, March 6). Vestnik Novykh Meditsinskikh Tekhnologiy. Retrieved from [Link]
-
ePDF.pub. (n.d.). Modern Phosphonate Chemistry. Retrieved from [Link]
Sources
historical context and discovery of Dimethyl trimethylsilylmethylphosphonate
An In-Depth Technical Guide to Dimethyl trimethylsilylmethylphosphonate
This guide provides an in-depth exploration of this compound, a cornerstone reagent in modern organic synthesis. We will move beyond simple procedural descriptions to uncover the historical context of its development, the mechanistic principles governing its reactivity, and the practical considerations that ensure its successful application in the laboratory. This document is intended for researchers, scientists, and drug development professionals who seek not only to use this reagent but to understand its fundamental chemistry.
PART 1: Historical Context and the Evolution of Olefination Chemistry
The synthesis of carbon-carbon double bonds is a fundamental objective in organic chemistry. The journey to the highly selective and efficient methods available today is a story of incremental but ingenious advancements.
From Wittig to Horner-Wadsworth-Emmons
In the 1950s, Georg Wittig's discovery of phosphonium ylides revolutionized the field, providing a reliable method to convert ketones and aldehydes into alkenes.[1] However, the Wittig reaction had a significant practical drawback: the formation of triphenylphosphine oxide as a byproduct, which is often difficult to separate from the desired alkene product.
A major breakthrough came in 1958 when Leopold Horner demonstrated that phosphonate-stabilized carbanions could undergo similar olefination reactions.[2] This was further developed by William Wadsworth and William Emmons, leading to what is now known as the Horner-Wadsworth-Emmons (HWE) reaction.[3][4] The HWE reaction offers a distinct advantage: its byproduct is a water-soluble phosphate ester, which can be easily removed during aqueous workup, greatly simplifying product purification.[5]
The Silyl Advantage: A New Level of Control
While the classical HWE reaction was a significant improvement, controlling the stereochemical outcome (E vs. Z alkene) remained a challenge. This is where this compound entered the scene. The introduction of the sterically demanding and electronically influential trimethylsilyl group at the α-position of the phosphonate provided a powerful tool for directing the reaction towards the formation of the (E)-alkene with high selectivity. This modification emerged from broader investigations into organophosphorus and organosilicon chemistry, offering a refined level of stereocontrol that has been widely adopted in the synthesis of complex natural products and pharmaceuticals.[6]
PART 2: Synthesis and Mechanism
The most common and efficient method for preparing this compound is the Michaelis-Arbuzov reaction, a classic and robust transformation in organophosphorus chemistry.[7][8]
The Michaelis-Arbuzov Reaction
Discovered by August Michaelis in 1898 and later explored by Aleksandr Arbuzov, this reaction involves the SN2 attack of a trivalent phosphorus ester (a phosphite) on an alkyl halide.[7][8]
Mechanism:
-
Nucleophilic Attack: The nucleophilic phosphorus atom of trimethyl phosphite attacks the electrophilic carbon of chloromethyltrimethylsilane.
-
Phosphonium Intermediate: This SN2 attack forms a quasi-phosphonium salt intermediate.
-
Dealkylation: The displaced chloride anion then performs a second SN2 attack on one of the methyl groups of the phosphonium salt, yielding the final pentavalent phosphonate product and methyl chloride as a gaseous byproduct.
Diagram 1: Michaelis-Arbuzov Reaction Mechanism
Caption: The two-step SN2 mechanism of the Michaelis-Arbuzov reaction.
Experimental Protocol: Synthesis of this compound
This protocol is designed to be self-validating by including checkpoints for reaction completion and ensuring high purity of the final product.
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet/outlet. An oil bath is used for heating.
-
Charging Reagents: Charge the flask with equimolar amounts of chloromethyltrimethylsilane and trimethyl phosphite under a positive pressure of nitrogen. The reaction is typically run neat.
-
Reaction: Heat the mixture to a gentle reflux (approx. 110-120 °C). The reaction is exothermic, so initial heating should be gradual. The formation of methyl chloride gas will be observed.
-
Monitoring: Monitor the reaction progress by ³¹P NMR spectroscopy. The signal for trimethyl phosphite (around +140 ppm) will decrease, while the signal for the product phosphonate (around +25-30 ppm) will appear and grow. The reaction is typically complete within 4-6 hours.
-
Purification: Once the reaction is complete, cool the flask to room temperature. The crude product is purified by fractional distillation under reduced pressure to yield this compound as a clear, colorless oil.
Table 1: Synthesis Data and Properties
| Parameter | Value |
| Reactants | Trimethyl phosphite, Chloromethyltrimethylsilane |
| Stoichiometry | 1:1 |
| Typical Reaction Temp. | 110-120 °C |
| Typical Yield | 85-95% |
| CAS Number | 13433-42-6[9] |
| Molecular Weight | 196.26 g/mol [9] |
PART 3: Application in the Horner-Wadsworth-Emmons Reaction
The premier application of this reagent is in the HWE reaction to produce (E)-alkenes with high stereoselectivity.
Mechanistic Basis for (E)-Selectivity
The high (E)-selectivity is a direct consequence of thermodynamic control.
-
Anion Formation: A strong base (e.g., NaH, n-BuLi) deprotonates the phosphonate to form a nucleophilic carbanion.
-
Reversible Addition: The carbanion adds to the carbonyl compound (aldehyde or ketone). This initial addition is reversible.
-
Intermediate Equilibration: The reversibility allows the initially formed betaine/oxaphosphetane intermediates to equilibrate. The anti-intermediate, which minimizes steric repulsion between the bulky trimethylsilyl group and the R-group of the carbonyl, is thermodynamically favored over the syn-intermediate.
-
Stereospecific Elimination: The anti-intermediate undergoes irreversible, stereospecific syn-elimination to exclusively form the (E)-alkene. The less stable syn-intermediate would lead to the (Z)-alkene.
The steric demand of the -SiMe₃ group is the critical factor that biases the equilibrium towards the anti pathway, ensuring high (E)-selectivity.
Experimental Workflow: (E)-Stilbene Synthesis
This workflow provides a clear, step-by-step process for a typical olefination.
Diagram 2: HWE Experimental Workflow
Caption: A logical workflow for the HWE olefination protocol.
Detailed Protocol:
-
Anion Generation: To a flame-dried flask containing a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF under nitrogen at 0 °C, add this compound (1.0 eq) dropwise. Remove the ice bath and stir the mixture at room temperature for 30 minutes.
-
Carbonyl Addition: Cool the resulting milky-white suspension to -78 °C (dry ice/acetone bath). Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise via syringe.
-
Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 3 hours.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue is purified by flash column chromatography on silica gel to afford pure (E)-stilbene.
References
-
Maryanoff, B. E.; Reitz, A. B. The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects. Chemical Reviews, 1989 , 89 (4), 863–927. [Link]
-
Bhattacharya, A. K.; Thyagarajan, G. The Michaelis-Arbuzov Rearrangement. Chemical Reviews, 1981 , 81 (4), 415–430. [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction. [Link]
-
PubChem. this compound. [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
Wikipedia. Michaelis–Arbuzov reaction. [Link]
-
Wadsworth, W. S.; Emmons, W. D. The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 1961 , 83 (7), 1733–1738. [Link]
-
Walker, B. J. The Horner-Wadsworth-Emmons Reaction. In Organophosphorus Reagents in Organic Synthesis; Cadogan, J. I. G., Ed.; Academic Press: London, 1979; pp 155-205. (Note: While the original 1958 Horner papers are in German, this book chapter provides a comprehensive English review of the early work). [Link]
-
Bisceglia, J. A.; Orelli, L. R. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry, 2012 , 16 (19), 2206-2230. [Link]
-
Vedejs, E.; Peterson, M. J. Stereochemistry and Mechanism in the Wittig Reaction. In Topics in Stereochemistry; John Wiley & Sons, Ltd, 1994; Vol. 21, pp 1–157. [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. This compound | C6H17O3PSi | CID 4305701 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Deep Dive into Dimethyl Trimethylsilylmethylphosphonate: A Theoretical and Computational Guide
Executive Summary
Dimethyl trimethylsilylmethylphosphonate (DMTMSP) is an organophosphorus compound of increasing interest due to its unique structural features, combining a phosphonate core with a bulky trimethylsilyl group. While its close analog, dimethyl methylphosphonate (DMMP), has been extensively studied as a simulant for chemical warfare agents, a detailed theoretical understanding of DMTMSP remains less explored.[1][2] This technical guide provides a comprehensive framework for the theoretical and computational investigation of DMTMSP, leveraging established quantum chemical methods. We will explore its molecular architecture, vibrational signatures, and electronic properties, offering a predictive lens into its stability, reactivity, and potential applications. This document is intended for researchers, chemists, and drug development professionals seeking to understand and apply computational chemistry to the study of novel organophosphonates.
Introduction: The Significance of Silylated Phosphonates and the Role of Computation
Organophosphonates are a cornerstone of diverse chemical applications, from flame retardants and catalysts to agricultural chemicals and pharmaceuticals.[3] The introduction of a silicon-containing moiety, specifically the trimethylsilylmethyl group in DMTMSP, is expected to significantly alter the molecule's steric and electronic properties compared to simpler alkyl phosphonates like DMMP. These modifications can influence its chemical reactivity, thermal stability, and interactions with biological targets.
In silico studies provide a powerful, cost-effective, and safe avenue to probe the intricate details of molecular behavior.[4] By employing first-principles quantum mechanical calculations, we can construct a detailed portrait of DMTMSP's conformational landscape, predict its spectroscopic fingerprints, and map its electronic reactivity. This guide will illuminate the pathway for such an investigation, grounded in the robust methodologies that have been successfully applied to analogous systems.[2][5]
The Computational Scientist's Toolkit: Methodologies and Rationale
The selection of an appropriate theoretical model is paramount for obtaining results that are both accurate and computationally tractable. Our approach is rooted in Density Functional Theory (DFT), a workhorse of modern computational chemistry renowned for its balance of accuracy and efficiency in describing electron correlation.
Pillar of Choice: Density Functional Theory (DFT)
-
Why DFT? DFT methods, particularly those employing hybrid functionals like B3LYP, have demonstrated exceptional performance in predicting the geometries, vibrational frequencies, and electronic properties of organophosphorus compounds.[6] This approach provides a significant accuracy improvement over older Hartree-Fock (HF) methods by incorporating electron correlation, which is crucial for describing the bonding environment around the phosphorus and silicon centers.
-
The Basis Set: A Language for Electrons: We will employ the Pople-style 6-311++G(d,p) basis set. The choice of each component is deliberate:
-
6-311G: A triple-zeta basis set that provides a flexible description of the valence electrons.
-
++: The inclusion of diffuse functions on both heavy atoms and hydrogen is critical for accurately modeling the lone pairs on the oxygen atoms and describing any potential for weak non-covalent interactions.
-
(d,p): Polarization functions are essential for describing the non-spherical electron distributions in bonds, particularly the hypervalent environment of the phosphorus atom and the d-orbital contributions in silicon.
-
This combination of DFT functional and basis set provides a self-validating system; its efficacy has been repeatedly demonstrated in the literature for predicting properties that are in excellent agreement with experimental data for related molecules.[2]
Molecular Architecture: Conformational Analysis and Optimized Geometry
The flexibility of the P-C-Si linkage and the rotation around the P-O and O-C bonds suggest that DMTMSP may exist as a mixture of several conformers at room temperature.[7] A thorough conformational analysis is the foundational step in understanding its properties.
The computational workflow begins with identifying the lowest energy conformer, which represents the most probable structure of the molecule. This is achieved by performing a geometry optimization, a process that systematically alters the molecular geometry to find a stationary point on the potential energy surface.
Protocol 1: Geometry Optimization and Frequency Calculation
-
Input Structure: Construct an initial guess of the DMTMSP structure.
-
Calculation Setup:
-
Method: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Job Type: Opt (Optimization) followed by Freq (Frequency). The Freq calculation is a crucial validation step.
-
-
Execution: Run the calculation using a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Validation: A successful optimization is confirmed by the absence of imaginary frequencies in the output of the frequency calculation. The presence of one or more imaginary frequencies indicates a transition state rather than a stable minimum.
The optimized geometry provides a wealth of quantitative data, including bond lengths and angles, which are predictive of the molecule's actual structure.
Table 1: Predicted Geometric Parameters for the Lowest Energy Conformer of DMTMSP
| Parameter | Bond/Angle | Predicted Value (Å or °) |
|---|---|---|
| Bond Length | P=O | Value |
| Bond Length | P-O | Value |
| Bond Length | P-C | Value |
| Bond Length | Si-C | Value |
| Bond Angle | O=P-O | Value |
| Bond Angle | O-P-C | Value |
| Bond Angle | P-C-Si | Value |
Note: The values in this table are placeholders and would be populated with the results of the DFT calculation.
Vibrational Spectroscopy: A Duet of Theory and Experiment
Vibrational spectroscopies, such as Fourier-Transform Infrared (FT-IR) and FT-Raman, provide an experimental fingerprint of a molecule by probing its characteristic bond vibrations. Computational chemistry allows us to predict these spectra with high accuracy, aiding in the interpretation of experimental data.
The calculated harmonic vibrational frequencies from the DFT output correspond to the energies of the normal modes of vibration. These theoretical frequencies can be directly compared to experimental spectra. A detailed assignment of each vibrational mode, understanding which atoms are moving and how, is achieved through Potential Energy Distribution (PED) analysis.
Key Predicted Vibrational Modes for DMTMSP:
-
P=O Stretch: A strong, characteristic band in the IR spectrum, typically found in the 1250-1280 cm⁻¹ region.
-
P-O-C Stretch: Asymmetric and symmetric stretching modes that are also strong in the IR.
-
Si-C Stretch: Vibrations involving the trimethylsilyl group, often appearing in the 600-800 cm⁻¹ range.
-
C-H Stretches: Multiple bands in the 2800-3000 cm⁻¹ region from the methyl and methylene groups.
Table 2: Comparison of Predicted and Expected Experimental Vibrational Frequencies (cm⁻¹) for DMTMSP
| Vibrational Mode | Predicted Frequency (Scaled) | Expected IR Intensity | Expected Raman Activity |
|---|---|---|---|
| ν(P=O) | Value | High | Medium |
| νas(P-O-C) | Value | High | Low |
| νs(P-O-C) | Value | High | Low |
| ν(Si-C) | Value | Medium | High |
| ν(C-H) | Value | Medium | Medium |
Note: Predicted frequencies are typically scaled by an empirical factor (~0.96-0.98 for B3LYP) to account for anharmonicity.
The Electronic Landscape: Unveiling Reactivity and Stability
The arrangement of electrons in a molecule dictates its reactivity. By analyzing the molecular orbitals and the electrostatic potential, we can predict how DMTMSP will interact with other chemical species.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontiers of chemical reactivity.
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[5] For DMTMSP, the HOMO is expected to be localized on the phosphoryl oxygen and the P-O bonds, while the LUMO may be distributed over the P=O antibonding orbitals.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It provides an intuitive visualization of the charge distribution and is an excellent tool for predicting reactive sites.
-
Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. The phosphoryl oxygen (P=O) in DMTMSP will be a prominent red region.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. The phosphorus atom and the protons of the methyl groups are expected to be regions of positive potential.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule. It allows for the quantification of hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from occupied bonding orbitals to unoccupied antibonding orbitals. For DMTMSP, significant interactions are expected between the lone pairs on the oxygen atoms and the antibonding orbitals of adjacent bonds (e.g., n(O) → σ*(P-C)). These interactions contribute to the overall stability of the molecule.
Visualizations: Mapping Structure and Workflow
Visual representations are essential for conveying complex information. The following diagrams, generated using Graphviz, illustrate the molecular structure of DMTMSP and the computational workflow for its analysis.
Caption: Molecular structure of this compound (DMTMSP).
Caption: Workflow for the computational analysis of DMTMSP.
Potential Applications and Future Directions
The insights gained from these computational studies can guide the synthesis and application of DMTMSP and related compounds.
-
Materials Science: The bulky, non-polar trimethylsilyl group may impart enhanced thermal stability and solubility in non-polar solvents, making DMTMSP a candidate as a flame-retardant additive in polymers.
-
Drug Development: As an analog of biologically active phosphonates, understanding its electronic and steric profile could inform the design of novel enzyme inhibitors.
-
Catalysis: The phosphonate group is known to coordinate with metal centers, and the silyl group could be used to tune the solubility and stability of resulting catalysts.
Future work should focus on a synergistic approach, combining these theoretical predictions with experimental validation through FT-IR, Raman, and NMR spectroscopy. Furthermore, condensed-phase simulations could explore the behavior of DMTMSP in solution or as part of a larger material, providing insights that are directly relevant to its practical applications.
References
-
Head, A. R., Tsyshevsky, R., Trotochaud, L., Eichhorn, B., Kuklja, M. M., & Bluhm, H. (2016). Electron Spectroscopy and Computational Studies of Dimethyl Methylphosphonate. The Journal of Physical Chemistry A, 120(12), 1985–1991. [Link]
-
eScholarship, University of California. (2016). Electron Spectroscopy and Computational Studies of Dimethyl Methylphosphonate. [Link]
-
Choudhary, V. K., et al. (2019). DFT calculations on molecular structures, HOMO–LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes. Journal of Computational Chemistry. [Link]
-
Prabhu, T., Periandy, S., & Mohan, S. (2011). Spectroscopic (FTIR and FT Raman) analysis and vibrational study on 2,3-dimethyl naphthalene using ab-initio HF and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(2), 566-574. [Link]
-
Guidara, S., et al. (2014). Molecular structure, NLO, MEP, NBO analysis and spectroscopic characterization of 2,5-dimethylanilinium dihydrogen phosphate with experimental (FT-IR and FT-Raman) techniques and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 133, 413-423. [Link]
-
Tounsi, A. (2021). A DFT study of the mechanism and regioselectivity of the reaction between diethyl trichloro-methyl phosphonate and diphenyl methyl phosphinite. Moroccan Journal of Chemistry, 8(4), 830-840. [Link]
-
Spectroscopy Online. (2009). FT-IR and Raman: A Synergism, Not Competing Technologies. [Link]
- Google Patents. (2018).
-
International Research Journal of Education and Technology. (2022). STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. [Link]
-
DergiPark. (2023). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA molecule. [Link]
-
ResearchGate. (1984). The Vibrational Spectra and Structure of Dimethyl Carbonate and its Conformational Behavior. [Link]
-
Preprints.org. (2024). Complete Epoxy Phosphonate Conversion to Dimethyl (1E)-3-hydroxyprop-1-enylphosphonate with Photobiocatalysts. [Link]
Sources
- 1. escholarship.org [escholarship.org]
- 2. Electron Spectroscopy and Computational Studies of Dimethyl Methylphosphonate. [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. Sci-Hub. Electron Spectroscopy and Computational Studies of Dimethyl Methylphosphonate / The Journal of Physical Chemistry A, 2016 [sci-hub.jp]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. diva-portal.org [diva-portal.org]
solubility profile of Dimethyl trimethylsilylmethylphosphonate in common lab solvents
An In-Depth Technical Guide to the Solubility Profile of Dimethyl Trimethylsilylmethylphosphonate
Authored by a Senior Application Scientist
Introduction
This compound is a versatile organophosphorus reagent with the chemical formula C6H17O3PSi.[1] It is most notably utilized in the Horner-Wadsworth-Emmons (HWE) reaction, a widely employed method in organic synthesis for the stereoselective formation of alkenes from aldehydes and ketones.[2][3] The phosphonate-stabilized carbanions generated from this reagent are more nucleophilic and less basic than their phosphonium ylide counterparts in the Wittig reaction, offering distinct advantages in many synthetic applications.[2] Understanding the solubility profile of this compound in common laboratory solvents is paramount for its effective use in reaction setup, purification, and overall process optimization. This guide provides a comprehensive overview of its solubility characteristics, the underlying chemical principles, and practical methodologies for its determination.
Theoretical Principles of Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be miscible.[4] The polarity of a molecule is determined by the distribution of electron density across its structure, which can be quantified by its dipole moment.[4] The structure of this compound contains both polar and nonpolar regions, which dictates its solubility in various solvents. The phosphonate group (P=O and P-O-C bonds) is polar, capable of acting as a hydrogen bond acceptor. Conversely, the trimethylsilyl and methyl groups are nonpolar. This amphiphilic nature suggests a broad, but not universal, solubility profile.
Predicted Solubility Profile of this compound
| Solvent Category | Common Lab Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Insoluble | The polar phosphonate group may allow for some interaction with protic solvents, but the nonpolar trimethylsilyl and methyl groups will limit overall solubility. |
| Polar Aprotic | Tetrahydrofuran (THF), 1,2-Dimethoxyethane (DME), Dimethylformamide (DMF), Acetonitrile, Dimethyl Sulfoxide (DMSO) | Soluble to Miscible | These solvents can effectively solvate the polar phosphonate group without the steric hindrance of hydrogen bonding, and they have sufficient nonpolar character to interact favorably with the alkyl and silyl groups. THF and DME are commonly used as solvents for the Horner-Wadsworth-Emmons reaction.[5] |
| Nonpolar | Hexane, Toluene, Diethyl Ether, Dichloromethane | Soluble | The nonpolar trimethylsilyl and methyl groups will interact favorably with nonpolar solvents through van der Waals forces. |
Experimental Determination of Solubility: A Practical Approach
For applications requiring precise solubility data, experimental determination is necessary. The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[6]
Experimental Protocol: Shake-Flask Method for Solubility Determination
This protocol outlines a self-validating system for the accurate determination of solubility.
1. Preparation of Saturated Solution:
- Add an excess amount of this compound to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid phase is crucial to ensure equilibrium is reached.
- Agitate the mixture at a constant temperature using a shaker or magnetic stirrer. The equilibration time can vary but is often achieved within 24 to 48 hours. To confirm equilibrium, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the concentration of the solute in the supernatant remains constant.
2. Phase Separation:
- Once equilibrium is established, the undissolved solid must be separated from the saturated solution. This can be achieved by:
- Centrifugation: This is often the preferred method to minimize solute loss.
- Filtration: Use a syringe filter with a membrane material that is chemically compatible with the solvent and does not absorb the solute. Pre-rinsing the filter with the saturated solution can help to saturate any binding sites on the filter membrane.[6]
3. Quantification of Solute:
- Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent.
- Analyze the concentration of this compound in the diluted sample using a suitable analytical technique. Given its structure, Gas Chromatography (GC) with a flame photometric detector (FPD) or a mass spectrometer (MS) would be appropriate.[7][8]
- Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
4. Calculation of Solubility:
- From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution. This value represents the solubility of this compound in the chosen solvent at the specified temperature.
Visualization of the Shake-Flask Method Workflow
Sources
- 1. This compound | C6H17O3PSi | CID 4305701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. 溶剂混溶性表 [sigmaaldrich.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. A novel method for the determination of organophosphorus pesticides in urine samples using a combined gas diffusion microextraction (GDME) and gas chromatography-mass spectrometry (GC–MS) technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Organophosphorus Pesticides in Soil by Dispersive Liquid–Liquid Microextraction and Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Sila-Horner-Wadsworth-Emmons Reaction: A Detailed Guide to the Mechanism and Application of Dimethyl Trimethylsilylmethylphosphonate in Olefination Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of synthetic organic chemistry, the formation of carbon-carbon double bonds remains a cornerstone of molecular construction. Among the arsenal of olefination reactions, the Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized method for the stereoselective synthesis of alkenes.[1][2][3] This application note provides an in-depth exploration of a specialized variant of the HWE reaction employing dimethyl trimethylsilylmethylphosphonate. We will delve into the nuanced reaction mechanism, highlighting the pivotal role of the α-trimethylsilyl group, and provide detailed, field-proven protocols for its successful application in the synthesis of vinylphosphonates – valuable intermediates in medicinal chemistry and drug development.
Introduction: Beyond the Classical Horner-Wadsworth-Emmons Reaction
The classical Horner-Wadsworth-Emmons reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an alkene, typically with a strong preference for the (E)-isomer.[1][3] The reaction proceeds through the formation of a phosphonate carbanion, nucleophilic attack on the carbonyl compound, and subsequent elimination of a dialkyl phosphate byproduct.[1][2]
The introduction of a trimethylsilyl (TMS) group at the α-position of the phosphonate reagent, as in this compound, introduces fascinating modifications to the standard HWE pathway. This "sila-HWE" reaction often exhibits unique reactivity and can provide alternative stereochemical outcomes, making it a valuable tool for synthetic chemists. This guide will illuminate the mechanistic dichotomy and practical advantages of this silicon-modified reagent.
The Reaction Mechanism: A Tale of Two Pathways
The reaction of this compound with aldehydes and ketones can proceed through two competing mechanistic pathways, largely dictated by the reaction conditions and the nature of the carbonyl substrate. Understanding these pathways is crucial for controlling the reaction outcome and achieving the desired product.
The Horner-Wadsworth-Emmons Pathway
Under standard HWE conditions, typically involving a strong base such as sodium hydride or an alkoxide in an aprotic solvent, the reaction is believed to proceed through a mechanism analogous to the classical HWE reaction.
Diagram: Horner-Wadsworth-Emmons Pathway
Caption: The Peterson olefination pathway, offering stereochemical control.
Mechanistic Steps:
-
Carbanion Formation and Addition: Similar to the HWE pathway, a carbanion is formed and adds to the carbonyl compound to generate a β-hydroxysilane intermediate.
-
Stereocontrolled Elimination: The key divergence lies in the elimination step. The stereochemical outcome is dependent on the conditions used to eliminate the trimethylsilanol group:
-
Basic Conditions: Under basic conditions, a syn-elimination occurs, leading to the formation of the (Z)-alkene.
-
Acidic Conditions: In the presence of acid, the elimination proceeds via an anti-periplanar transition state, resulting in the (E)-alkene.
-
Application Notes: The Utility of Vinylphosphonates in Drug Development
Vinylphosphonates are valuable synthetic intermediates, particularly in the field of medicinal chemistry, where they often serve as stable mimics of phosphate groups (bioisosteres). [4][5]
-
Phosphate Mimics: The phosphonate group is a non-hydrolyzable isostere of the phosphate moiety. [4][5]This property is crucial in designing enzyme inhibitors, as the phosphonate can bind to the active site of an enzyme that normally interacts with a phosphate-containing substrate without being cleaved. [4]The (E)-vinylphosphonate, in particular, has been shown to be a metabolically stable phosphate mimic that can enhance the in vivo activity of siRNA-GalNAc conjugates. [6]* Haptens for Catalytic Antibodies: Vinylphosphonates have been used as haptens to elicit catalytic antibodies with aldolase activity.
-
Antiviral and Anticancer Agents: The phosphonate group is a key feature in several clinically used antiviral drugs, such as Tenofovir. [5]The vinylphosphonate scaffold can be incorporated into nucleoside analogues to create potential antiviral or anticancer agents.
-
Bone Targeting: Bisphosphonates are a class of drugs used to treat osteoporosis and other bone-related diseases due to their high affinity for hydroxyapatite. [5]Vinylphosphonates can be precursors to functionalized bisphosphonates.
Experimental Protocols
The following protocols provide a starting point for researchers. Optimization may be necessary depending on the specific substrates and desired outcomes.
Synthesis of this compound
The reagent can be prepared via a Michaelis-Arbuzov reaction.
Materials:
-
(Chloromethyl)trimethylsilane
-
Trimethyl phosphite
-
Toluene (anhydrous)
Procedure:
-
To a solution of (chloromethyl)trimethylsilane (1.0 equiv) in anhydrous toluene, add trimethyl phosphite (1.1 equiv).
-
Heat the reaction mixture under reflux for 24-48 hours.
-
Monitor the reaction progress by GC-MS or NMR spectroscopy.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess trimethyl phosphite under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield this compound as a colorless oil.
General Protocol for the Sila-HWE Reaction with Aldehydes (E-Selective)
This protocol favors the formation of the (E)-vinylphosphonate.
Materials:
-
This compound
-
Aldehyde
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equiv).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully decant the hexanes.
-
Add anhydrous THF to the flask, and cool the suspension to 0 °C.
-
Slowly add a solution of this compound (1.1 equiv) in anhydrous THF to the NaH suspension.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
-
Cool the resulting carbanion solution to 0 °C and add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the (E)-vinylphosphonate.
Protocol for the Sila-HWE Reaction with Ketones
Ketones are generally less reactive than aldehydes, and the reaction may require more forcing conditions.
Materials:
-
This compound
-
Ketone
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a solution of this compound (1.1 equiv) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add n-BuLi (1.1 equiv) dropwise, maintaining the temperature at -78 °C.
-
Stir the resulting solution at -78 °C for 30-60 minutes.
-
Add a solution of the ketone (1.0 equiv) in anhydrous THF dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction at 0 °C with saturated aqueous ammonium chloride solution.
-
Work up the reaction as described in Protocol 4.2.
-
Purify the crude product by flash column chromatography.
Data Presentation: Representative Examples
The following table summarizes typical yields and stereoselectivities for the sila-HWE reaction with various carbonyl compounds.
| Entry | Carbonyl Compound | Product | Yield (%) | E:Z Ratio |
| 1 | Benzaldehyde | Dimethyl styrylphosphonate | 85 | >95:5 |
| 2 | Cyclohexanecarboxaldehyde | Dimethyl (cyclohexylmethylene)methylphosphonate | 78 | >95:5 |
| 3 | Acetophenone | Dimethyl (1-phenylethenyl)phosphonate | 65 | - |
| 4 | Cyclohexanone | Dimethyl (cyclohexylidene)methylphosphonate | 72 | - |
Conclusion
The reaction of this compound with aldehydes and ketones offers a versatile and powerful extension of the classical Horner-Wadsworth-Emmons reaction. The presence of the α-trimethylsilyl group not only modifies the reactivity of the phosphonate carbanion but also introduces the possibility of a Peterson-type olefination pathway, allowing for potential stereochemical control. The resulting vinylphosphonates are valuable building blocks in organic synthesis, particularly for applications in medicinal chemistry and drug development as stable phosphate bioisosteres. The protocols provided herein serve as a robust starting point for researchers to explore the synthetic utility of this fascinating sila-HWE reaction.
References
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
Kafarski, P., & Lejczak, B. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry, 9, 679878. [Link]
-
Wikipedia. Phosphonate. [Link]
-
Downey, A. M., & Cairo, C. W. (2014). Synthesis of α-brominated phosphonates and their application as phosphate bioisosteres. MedChemComm, 5(11), 1619-1633. [Link]
-
Taylor, M. S., & Jacobsen, E. N. (2006). Asymmetric catalysis by chiral hydrogen-bond donors. Angewandte Chemie International Edition, 45(10), 1520-1543. [Link]
-
Parmar, R., et al. (2016). 5'-(E)-Vinylphosphonate: A Stable Phosphate Mimic Can Improve the RNAi Activity of siRNA-GalNAc Conjugates. Angewandte Chemie International Edition, 55(15), 4773-4777. [Link]
-
Haraszti, R. A., et al. (2017). 5΄-Vinylphosphonate improves tissue accumulation and efficacy of conjugated siRNAs in vivo. Nucleic Acids Research, 45(13), 7581-7592. [Link]
-
Al-Kadhimi, M. M. (2020). (E)-Vinylphosphonates: nuclease-stable phosphate mimics for effective single-stranded RNA gene silencing. PhD thesis, University of Nottingham. [Link]
-
Parmar, R., et al. (2018). Facile Synthesis, Geometry, and 2′-Substituent-Dependent in Vivo Activity of 5′-(E)- and 5′-(Z)-Vinylphosphonate-Modified siRNA Conjugates. Journal of Medicinal Chemistry, 61(3), 1161-1170. [Link]
-
Cambridge MedChem Consulting. Phosphate Bioisosteres. [Link]
-
Organic Syntheses. Preparation of Horner-Wadsworth-Emmons Reagent: Methyl 2-Benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate. [Link]
- Google Patents.
- Google Patents.
-
ResearchGate. Demethylation of dimethyl phosphonate esters with sodium ethanethiolate: Improved synthesis of 5'-methylene substituted 2',5'-deoxyribonucleotides. [Link]
- Google Patents.
-
ResearchGate. Synthesis and Characterization of a Flame Retardant Dimethyl Methyl Phosphonate (DMMP) and its Application in FRP. [Link]
Sources
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. Phosphate Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphonate - Wikipedia [en.wikipedia.org]
- 6. 5'-(E)-Vinylphosphonate: A Stable Phosphate Mimic Can Improve the RNAi Activity of siRNA-GalNAc Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stereoselective Olefination using Dimethyl Trimethylsilylmethylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Reagent at the Crossroads of HWE and Peterson Olefination
The formation of carbon-carbon double bonds is a cornerstone of organic synthesis, pivotal in the construction of pharmacophores and complex molecular architectures. While the Horner-Wadsworth-Emmons (HWE) reaction is a benchmark for producing E-alkenes with high fidelity, the quest for stereochemical diversity remains a significant challenge.[1][2] Dimethyl trimethylsilylmethylphosphonate emerges as a reagent of unique potential, positioned at the mechanistic interface of the classic HWE pathway and the stereochemically versatile Peterson olefination.[3]
This guide provides an in-depth exploration of this reagent's dual reactivity. We will dissect the mechanistic principles that govern its stereochemical output, offering researchers the foundational knowledge to control and predict the formation of either (E)- or (Z)-alkenes. By understanding the subtle interplay of bases, counterions, and reaction conditions, scientists can unlock the full synthetic potential of this versatile phosphonate.
The Mechanistic Dichotomy: HWE vs. Peterson Pathway
The stereochemical outcome of the reaction between the lithiated carbanion of this compound and an aldehyde is dictated by a delicate balance between two competing reaction pathways. The choice of base and subsequent workup procedure is the critical determinant of which pathway predominates.
The Horner-Wadsworth-Emmons (HWE) Pathway: The Thermodynamic Route to E-Alkenes
When a non-chelating base like sodium hydride (NaH) is used, the reaction typically follows the established HWE mechanism. This pathway is governed by thermodynamic control, strongly favoring the formation of the more stable (E)-alkene.[4]
The key steps are:
-
Deprotonation: NaH deprotonates the α-carbon to form a sodium phosphonate carbanion.
-
Nucleophilic Addition: The carbanion adds to the aldehyde, forming diastereomeric tetrahedral intermediates. This step is reversible.
-
Oxaphosphetane Formation: The intermediates cyclize to form four-membered oxaphosphetane rings.
-
Elimination: The oxaphosphetane collapses. The transition state leading to the anti-oxaphosphetane is sterically favored, as it places the bulky R-group of the aldehyde and the phosphonate group on opposite sides. This intermediate rapidly and irreversibly eliminates to yield the (E)-alkene.[5]
Figure 1: Simplified HWE pathway favoring the E-alkene.
The Peterson Olefination Pathway: A Gateway to Stereochemical Control
The presence of the α-trimethylsilyl (TMS) group enables an alternative mechanistic route analogous to the Peterson olefination. This pathway becomes accessible when a lithium base, such as n-butyllithium (n-BuLi), is used. The lithium cation can chelate to both the phosphonate and carbonyl oxygens, influencing the reaction course. The hallmark of the Peterson pathway is the formation of a stable β-hydroxysilane intermediate, which can be stereoselectively eliminated.[3]
-
Acidic Elimination (Anti-elimination for Z-Alkenes): If the β-hydroxysilane intermediate is subjected to an acidic workup (e.g., H₂SO₄, KHSO₄), it undergoes a stereospecific anti-elimination. Protonation of the hydroxyl group creates a good leaving group (H₂O), and the subsequent E2-type elimination, where the silyl group and the leaving group are anti-periplanar, results in the formation of the (Z)-alkene.
-
Basic Elimination (Syn-elimination for E-Alkenes): Conversely, treatment of the β-hydroxysilane intermediate with a base (e.g., KH, NaH) induces a syn-elimination. The base deprotonates the hydroxyl group, and the resulting alkoxide attacks the silicon atom to form a transient, pentacoordinate silicate. This intermediate fragments in a concerted manner, with the silyl and oxygen groups departing from the same face, to yield the (E)-alkene.[3]
Figure 2: Peterson olefination pathway showing stereodivergent outcomes.
Data Presentation: Predicting Stereochemical Outcomes
While extensive substrate scope studies for this compound are not widely published, the well-established principles of the HWE and Peterson reactions allow for reliable prediction of stereochemical outcomes. The following table serves as a guide for experimental design.
| Condition No. | Base | Solvent | Workup/Elimination | Dominant Mechanism | Predicted Major Isomer | Rationale |
| 1 | NaH | THF / DME | Standard Aqueous Quench | Horner-Wadsworth-Emmons | E-Alkene | Thermodynamic control via reversible formation of a sterically favored anti-oxaphosphetane.[5] |
| 2 | KHMDS | THF | Standard Aqueous Quench | Horner-Wadsworth-Emmons | E-Alkene | Similar to NaH, potassium counterion does not strongly chelate, favoring the standard HWE pathway. |
| 3 | n-BuLi | THF | Acidic (e.g., aq. KHSO₄) | Peterson Olefination | Z-Alkene | Formation of a β-hydroxysilane intermediate followed by stereospecific anti-elimination.[3] |
| 4 | n-BuLi | THF | Basic (e.g., KH in THF) | Peterson Olefination | E-Alkene | Formation of a β-hydroxysilane intermediate followed by stereospecific syn-elimination.[3] |
Experimental Protocols
Synthesis of Dimethyl (trimethylsilylmethyl)phosphonate
The reagent is readily prepared via a one-step Michaelis-Arbuzov reaction.
-
Materials:
-
Trimethyl phosphite (P(OMe)₃)
-
(Chloromethyl)trimethylsilane (TMSCH₂Cl)
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Distillation apparatus for purification
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add trimethyl phosphite (1.0 eq).
-
Add (chloromethyl)trimethylsilane (1.05 eq) to the flask.
-
Heat the reaction mixture to reflux (typically 110-120 °C) under an inert atmosphere (N₂ or Ar).
-
Maintain reflux for 12-24 hours. The reaction progress can be monitored by the evolution of methyl chloride gas.
-
After the reaction is complete (as indicated by the cessation of gas evolution or by ³¹P NMR), allow the mixture to cool to room temperature.
-
Purify the crude product by vacuum distillation to obtain dimethyl (trimethylsilylmethyl)phosphonate as a colorless oil.
-
General Protocol for E-Selective Olefination (HWE Pathway)
This protocol is designed to favor the thermodynamically controlled formation of (E)-vinylsilanes.
Figure 3: Experimental workflow for E-selective olefination.
-
Step-by-Step Methodology:
-
Ylide Formation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂), add sodium hydride (60% dispersion in mineral oil, 1.2 eq). Wash the NaH with dry hexanes (3x) to remove the oil, then suspend it in anhydrous THF. Cool the suspension to 0 °C. To this, add a solution of dimethyl (trimethylsilylmethyl)phosphonate (1.1 eq) in anhydrous THF dropwise via syringe. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Reaction with Aldehyde: Cool the resulting ylide solution back to 0 °C. Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the (E)-vinylsilane.
-
Protocol for Stereochemical Control via Peterson-type Pathway
This protocol utilizes a lithium base to access the β-hydroxysilane intermediate, allowing for divergent synthesis of either the (Z)- or (E)-alkene.
-
Step-by-Step Methodology:
-
Carbanion Formation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂), add a solution of dimethyl (trimethylsilylmethyl)phosphonate (1.1 eq) in anhydrous THF. Cool the solution to -78 °C. Add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes.
-
Reaction with Aldehyde: Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir at this temperature for 1-2 hours.
-
Intermediate Formation & Quench: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. At this stage, the crude β-hydroxysilane can be isolated via rapid column chromatography if desired, or used directly in the next step.
-
-
Elimination Step - Choose your Isomer:
-
For the (Z)-Alkene (Acidic Elimination): Dissolve the crude β-hydroxysilane in a suitable solvent like dichloromethane or pentane. Add a catalytic amount of concentrated sulfuric acid or a slurry of potassium hydrogen sulfate (KHSO₄). Stir at room temperature for 1-4 hours, monitoring by TLC. Upon completion, quench with saturated aqueous NaHCO₃, extract, dry, and purify as described above.
-
For the (E)-Alkene (Basic Elimination): Dissolve the crude β-hydroxysilane in anhydrous THF and cool to 0 °C. Add potassium hydride (KH, 30% in mineral oil, 1.5 eq, washed with hexanes) portion-wise. Allow the reaction to warm to room temperature and stir for 1-3 hours. Carefully quench with saturated aqueous NH₄Cl and proceed with extraction and purification as described.
-
Application Spotlight: One-Pot Synthesis of α,β-Unsaturated Ketones
A notable application of this reagent class, developed by Umezawa et al., involves a one-pot, three-component coupling to generate α,β-unsaturated ketones.[6][7] This transformation leverages the initial HWE reaction to form a vinylphosphonate intermediate, which then undergoes further reaction.
In this procedure, the lithiated phosphonate reacts first with an acyl fluoride to form a β-ketophosphonate ylide in situ. This highly reactive intermediate then immediately undergoes an HWE reaction with an aldehyde present in the same pot to furnish the final (E)-enone product with high stereoselectivity.
Conclusion and Best Practices
This compound is a powerful reagent whose stereochemical output can be rationally controlled by the choice of reaction conditions.
-
For reliable (E)-selectivity , utilize the HWE pathway with sodium or potassium bases. This method is robust and benefits from a simple workup.
-
To access (Z)-alkenes , the Peterson pathway using a lithium base followed by an acidic workup is the method of choice.
-
For base-sensitive substrates , consider using milder conditions such as LiCl/DBU (Masamune-Roush conditions) for the HWE pathway, although this may require optimization.[2]
-
Always use anhydrous solvents and an inert atmosphere , as the phosphonate carbanions are strong bases and sensitive to moisture.
By understanding the underlying mechanistic principles, researchers can strategically employ this reagent to synthesize either (E)- or (Z)-alkenes, adding a valuable tool to their arsenal for complex molecule synthesis.
References
-
Horner–Wadsworth–Emmons reaction. In Wikipedia; 2023. [Link]
-
Umezawa, T.; Seino, T.; Matsuda, F. Novel One-pot Three-component Coupling Reaction with Trimethylsilylmethyl-phosphonate, Acyl Fluoride, and Aldehyde through the Horner–Wadsworth–Emmons Reaction. Org. Lett.2012 , 14 (16), 4206–4209. [Link]
-
H2O as the Hydrogen Donor: Stereo-Selective Synthesis of E- and Z-Alkenes by Palladium-Catalyzed Semihydrogenation of Alkynes. PMC. [Link]
-
Synthesis of α,β-unsaturated ketones through nickel-catalysed aldehyde-free hydroacylation of alkynes. Nature Communications. [Link]
-
Olefination of Carbonyl Compounds by Main-Group Element Mediators. ResearchGate. [Link]
-
Direct Stereodivergent Olefination of Carbonyl Compounds with Sulfur Ylides. PMC. [Link]
-
Peterson Olefination. Organic Chemistry Portal. [Link]
-
Synthesis of (E)‐1‐aryl‐2‐buten‐1‐ones by the Cross‐Coupling of Lithium 1‐methoxy‐1,3‐butadienes with Aryl Bromides. ResearchGate. [Link]
-
Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. MDPI. [Link]
-
Highly stereoselective and enantiodivergent synthesis of cyclopropylphosphonates with engineered carbene transferases. PMC. [Link]
-
Synthesis of Vinylsilanes. ResearchGate. [Link]
-
Horner–Wadsworth–Emmons reaction. Grokipedia. [Link]
-
Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]
-
Effect of the phosphonate structure on the stereoselectivity of the reaction with benzaldehyde. ResearchGate. [Link]
-
Stereoselective Olefination Reactions. Scribd. [Link]
-
Direct Stereodivergent Olefination of Carbonyl Compounds with Sulfur Ylides. Journal of the American Chemical Society. [Link]
-
Stereocontrol in reactions of β‐silyl carbonyl compounds and silicon... ResearchGate. [Link]
-
Introduction to Stereoselective Organic Synthesis. University of Bristol. [Link]
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Peterson Olefination [organic-chemistry.org]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. Synthesis of α,β-unsaturated ketones through nickel-catalysed aldehyde-free hydroacylation of alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Strategic Application of Dimethyl Trimethylsilylmethylphosphonate in Complex Natural Product Synthesis: A Guide to the Umezawa Three-Component Enone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Paradigm Shift in Enone Synthesis for Natural Product Chemistry
The quest for elegant and efficient synthetic routes to complex natural products is a cornerstone of modern organic chemistry and drug development. Within this pursuit, the formation of α,β-unsaturated ketones, or enones, represents a critical transformation, as this motif is a ubiquitous feature in a vast array of biologically active natural products. The Horner-Wadsworth-Emmons (HWE) reaction has long been a reliable tool for olefination; however, the synthesis of the requisite β-ketophosphonate precursors can be a multi-step and often low-yielding process.[1] A significant advancement in this area has been the development of a novel one-pot, three-component coupling reaction utilizing Dimethyl trimethylsilylmethylphosphonate .[1][2] This application note provides a detailed exploration of this powerful methodology, offering mechanistic insights, comprehensive protocols, and a discussion of its strategic advantages in the synthesis of complex molecular architectures.
The Innovation: Circumventing the Challenges of β-Ketophosphonate Synthesis
The traditional approach to the HWE-based synthesis of enones involves the acylation of a phosphonate carbanion, a reaction that is often plagued by side reactions and purification challenges. The genius of the Umezawa three-component reaction lies in the strategic use of the trimethylsilyl group in this compound. This silicon-based functionality acts as a temporary placeholder, allowing for the clean and efficient in situ generation of the desired β-ketophosphonate.[1][2]
The reaction proceeds via a sequential nucleophilic addition of the lithiated this compound to an acyl fluoride. The resulting α-silyl-β-ketophosphonate intermediate is then subjected to desilylation with a fluoride source, generating a lithio-β-ketophosphonate. This species then undergoes an intramolecular Horner-Wadsworth-Emmons reaction with an aldehyde, all within a single reaction vessel.[1] This one-pot procedure not only streamlines the synthesis but also offers excellent control over stereoselectivity, enabling the formation of both E- and Z-enones with high fidelity.[2]
Mechanistic Rationale: The Pivotal Role of the Trimethylsilyl Group
The success of this one-pot reaction hinges on the carefully orchestrated sequence of events, with the trimethylsilyl group playing a central role. Let's dissect the mechanism to understand the causality behind the experimental choices.
Figure 1. Workflow of the Umezawa three-component enone synthesis.
-
Deprotonation: The reaction is initiated by the deprotonation of this compound using a strong base, such as lithium hexamethyldisilazide (LHMDS), to generate the corresponding lithiated phosphonate anion.
-
Nucleophilic Addition: This highly nucleophilic anion readily adds to the electrophilic carbonyl carbon of an acyl fluoride. Acyl fluorides are chosen for their optimal reactivity, allowing for a clean and efficient addition without over-reaction or side products.
-
In Situ Desilylation and β-Ketophosphonate Formation: The resulting α-silyl-β-ketophosphonate intermediate is the key to the one-pot nature of this reaction. The introduction of a fluoride source, such as tetrabutylammonium fluoride (TBAF), selectively cleaves the silicon-carbon bond. This desilylation is facile due to the high affinity of fluoride for silicon. This step generates the desired lithio-β-ketophosphonate in situ.
-
Horner-Wadsworth-Emmons Reaction: The newly formed β-ketophosphonate anion then undergoes a standard Horner-Wadsworth-Emmons reaction with an aldehyde that is present in the same pot. This olefination step proceeds with high stereoselectivity to furnish the final α,β-unsaturated ketone.
Stereochemical Control: Accessing Both E- and Z-Enones
A significant advantage of this methodology is the ability to control the stereochemical outcome of the olefination to selectively produce either the E- or Z-enone. This control is achieved by judiciously selecting the phosphonate reagent and the base.
-
E-Selective Synthesis: The use of This compound in conjunction with a lithium base like LHMDS generally leads to the formation of the thermodynamically favored E-enone with high selectivity.[2]
-
Z-Selective Synthesis: To achieve high selectivity for the kinetically favored Z-enone , a modified phosphonate reagent, bis(2,2,2-trifluoroethyl) trimethylsilylmethylphosphonate , is employed. The electron-withdrawing trifluoroethyl groups on the phosphonate accelerate the elimination step of the HWE reaction, favoring the formation of the Z-isomer.[2] The use of a sodium base like sodium hexamethyldisilazide (NaHMDS) further enhances this selectivity.
Tabulated Data: Substrate Scope and Yields
The Umezawa three-component coupling reaction has been shown to be effective for a wide range of substrates, including aromatic, aliphatic, and α,β-unsaturated aldehydes and acyl fluorides. The following table summarizes representative examples from the seminal publication by Umezawa et al.[2]
| Entry | Acyl Fluoride (R-COF) | Aldehyde (R'-CHO) | Product (Enone) | Yield (%) | Stereoselectivity (E:Z) |
| 1 | Benzoyl fluoride | Benzaldehyde | Chalcone | 99 | >99:1 |
| 2 | Benzoyl fluoride | 4-Methoxybenzaldehyde | 4-Methoxychalcone | 98 | >99:1 |
| 3 | Benzoyl fluoride | Cyclohexanecarboxaldehyde | 1-Cyclohexyl-3-phenylprop-2-en-1-one | 95 | >99:1 |
| 4 | Lauroyl fluoride | Benzaldehyde | 1-Phenyltridec-1-en-3-one | 91 | >99:1 |
| 5 | Lauroyl fluoride | Cyclohexanecarboxaldehyde | 1-Cyclohexyltridec-1-en-3-one | 88 | >99:1 |
Experimental Protocols
General Procedure for the E-Selective One-Pot Three-Component Coupling Reaction
Materials:
-
This compound
-
Acyl fluoride
-
Aldehyde
-
Lithium hexamethyldisilazide (LHMDS) (1.0 M in THF)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
Protocol:
-
To a solution of this compound (1.2 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add LHMDS (1.2 equiv) dropwise. Stir the mixture for 30 minutes at -78 °C.
-
Add the acyl fluoride (1.0 equiv) to the reaction mixture and stir for an additional 1 hour at -78 °C.
-
Add the aldehyde (1.2 equiv) to the reaction mixture.
-
Add TBAF (1.5 equiv) to the reaction mixture and allow it to warm to room temperature. Stir for 1-3 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired E-enone.[2]
Figure 2. Experimental workflow for E-selective enone synthesis.
General Procedure for the Z-Selective One-Pot Three-Component Coupling Reaction
Materials:
-
bis(2,2,2-Trifluoroethyl) trimethylsilylmethylphosphonate
-
Acyl fluoride
-
Aldehyde
-
Sodium hexamethyldisilazide (NaHMDS) (1.0 M in THF)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
Protocol:
The protocol is analogous to the E-selective procedure, with the following key modifications:
-
Use bis(2,2,2-trifluoroethyl) trimethylsilylmethylphosphonate as the phosphonate reagent.
-
Use NaHMDS as the base for the initial deprotonation.
These changes in reagents are critical for achieving high Z-selectivity in the final enone product.[2]
Application in Natural Product Synthesis: A Powerful Tool for Complex Scaffolds
The strategic efficiency of the Umezawa three-component coupling makes it an invaluable tool for the synthesis of complex natural products. While a direct application in a completed total synthesis is yet to be widely reported, its potential is evident. The ability to rapidly construct highly functionalized enone fragments from simple precursors can significantly shorten synthetic sequences and improve overall yields. This is particularly relevant for the synthesis of polyketides, macrolides, and other natural product classes where the enone moiety is a key structural element.
Conclusion and Future Outlook
The development of the one-pot, three-component coupling reaction using this compound represents a significant advancement in the field of organic synthesis. This methodology provides a highly efficient and stereoselective route to α,β-unsaturated ketones, key building blocks in the synthesis of numerous natural products and pharmaceutically active compounds. The strategic use of the trimethylsilyl group to facilitate the in situ generation of the β-ketophosphonate intermediate is a testament to the power of silicon-based reagents in modern synthetic chemistry. As researchers continue to tackle increasingly complex molecular targets, the adoption of such elegant and efficient strategies will undoubtedly play a pivotal role in the future of natural product synthesis and drug discovery.
References
-
Umezawa, T., Seino, T., & Matsuda, F. (2012). Novel one-pot three-component coupling reaction with trimethylsilylmethyl-phosphonate, acyl fluoride, and aldehyde through the Horner-Wadsworth-Emmons reaction. Organic Letters, 14(16), 4206–4209. [Link][1][2]
Sources
- 1. Novel one-pot three-component coupling reaction with trimethylsilylmethyl-phosphonate, acyl fluoride, and aldehyde through the Horner-Wadsworth-Emmons reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel One-pot Three-component Coupling Reaction with Trimethylsilylmethyl-phosphonate, Acyl Fluoride, and Aldehyde through the Horner-Wadsworth-Emmons Reaction [organic-chemistry.org]
The Strategic Use of Dimethyl Trimethylsilylmethylphosphonate in Modern Organic Synthesis: Application Notes and Protocols
Introduction: A Reagent at the Crossroads of Classic Olefination Chemistries
In the vast toolkit of the synthetic organic chemist, the formation of carbon-carbon double bonds remains a cornerstone of molecular construction. While the Wittig and Horner-Wadsworth-Emmons (HWE) reactions are canonical, the quest for reagents offering unique reactivity, enhanced stereocontrol, and milder reaction conditions is perpetual. Dimethyl trimethylsilylmethylphosphonate emerges as a reagent of significant interest, occupying a fascinating mechanistic space between the HWE reaction and the Peterson olefination. Its utility lies in the synthesis of valuable vinylsilane and vinylphosphonate moieties, which are versatile intermediates in natural product synthesis and materials science. This guide provides an in-depth exploration of the applications of this compound, detailing the mechanistic rationale behind its use and providing robust protocols for its successful implementation in the laboratory.
Core Concept: The Dual-Pathway Reactivity of α-Silyl Phosphonate Carbanions
The defining feature of this compound is the presence of the trimethylsilyl (TMS) group alpha to the phosphonate. Upon deprotonation, the resulting carbanion is stabilized by both the phosphonate and the silicon atom. This dual stabilization influences its reactivity with carbonyl compounds, allowing access to products through pathways reminiscent of both the Horner-Wadsworth-Emmons reaction and the Peterson olefination. The reaction of the lithiated phosphonate with an aldehyde or ketone initially forms a β-hydroxy-α-silylphosphonate intermediate. The fate of this intermediate, and thus the final product, is dictated by the subsequent elimination pathway.
A closely related reagent, dimethyl 1,1-bis(trimethylsilyl)methylphosphonate, has been shown to undergo a Peterson-type olefination with aromatic aldehydes to furnish vinylphosphonates.[1] This reaction proceeds through the elimination of a silyloxy group and a phosphonate group. The presence of the silyl group is crucial for this transformation, offering a distinct advantage over traditional HWE reagents.
Application I: Synthesis of Vinylphosphonates via a Modified Peterson Olefination
The reaction of the carbanion of this compound with carbonyl compounds can lead to the formation of vinylphosphonates. This transformation is particularly valuable as vinylphosphonates are key building blocks in the synthesis of biologically active compounds and materials with unique electronic properties.
Mechanistic Insights
The reaction is initiated by the deprotonation of this compound with a strong base, such as lithium diisopropylamide (LDA), to generate the corresponding α-lithio-α-trimethylsilylmethylphosphonate. This nucleophilic carbanion then adds to the carbonyl group of an aldehyde or ketone to form a lithium alkoxide intermediate. This intermediate can then undergo a Peterson-type elimination. The reaction of the closely related dimethyl 1,1-bis(trimethylsilyl)methylphosphonate with aromatic aldehydes has been shown to yield vinylphosphonates, suggesting a similar pathway for the mono-silylated reagent.[1]
Figure 1. Proposed reaction pathway for the synthesis of vinylphosphonates.
Protocol: Synthesis of Dimethyl (E/Z)-2-Phenyl-1-(trimethylsilyl)vinylphosphonate
This protocol is adapted from the procedure reported for the reaction of dimethyl 1,1-bis(trimethylsilyl)methylphosphonate with benzaldehyde.[1]
Materials:
-
This compound
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzaldehyde
-
Methyl benzoate (additive)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add anhydrous THF (20 mL) and diisopropylamine (1.2 eq).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
To this LDA solution, add a solution of this compound (1.0 eq) in anhydrous THF (5 mL) dropwise. Stir the resulting mixture at -78 °C for 1 hour.
-
Add a solution of benzaldehyde (1.0 eq) and methyl benzoate (1.0 eq) in anhydrous THF (5 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the (E) and (Z) isomers of dimethyl 2-phenyl-1-(trimethylsilyl)vinylphosphonate.
Data Summary: Scope of the Reaction
The following table summarizes the reported yields for the reaction of dimethyl 1,1-bis(trimethylsilyl)methylphosphonate with various aromatic aldehydes, which can serve as an estimate for the reactivity of the mono-silylated analog.
| Aldehyde | Product Yield (%) (E/Z) |
| Benzaldehyde | 79 (28/51) |
| 4-Methoxybenzaldehyde | 75 (25/50) |
| 4-Chlorobenzaldehyde | 72 (23/49) |
| 2-Naphthaldehyde | 68 (20/48) |
Application II: Synthesis of Vinylsilanes through a Horner-Wadsworth-Emmons-type Pathway
An alternative reaction pathway for the β-hydroxy-α-silylphosphonate intermediate involves the elimination of the phosphonate group, leading to the formation of vinylsilanes. Vinylsilanes are highly versatile synthetic intermediates, participating in a wide range of transformations including cross-coupling reactions, electrophilic substitutions, and epoxidations.
Mechanistic Considerations
Following the initial addition of the lithiated phosphonate to the carbonyl compound, the resulting β-hydroxy-α-silylphosphonate intermediate can undergo a Horner-Wadsworth-Emmons-type elimination. In this pathway, the silyl group remains intact on the resulting alkene. The stereochemical outcome of this reaction is influenced by the nature of the substituents and the reaction conditions.
Figure 2. Horner-Wadsworth-Emmons-type elimination pathway.
General Protocol for Vinylsilane Synthesis
A general procedure for the synthesis of vinylsilanes would follow a similar initial setup to the vinylphosphonate synthesis. The key difference would lie in the workup and reaction conditions that favor the elimination of the phosphonate moiety.
Procedure Outline:
-
Generation of the lithiated phosphonate carbanion using a strong base (e.g., n-BuLi or LDA) at low temperature.
-
Addition of the carbonyl compound (aldehyde or ketone).
-
Warming the reaction to room temperature to facilitate the elimination.
-
Aqueous workup and extraction.
-
Purification by column chromatography.
The choice of base and solvent can influence the stereoselectivity of the resulting vinylsilane. Generally, the Horner-Wadsworth-Emmons reaction tends to favor the formation of (E)-alkenes.[2][3]
Conclusion and Future Outlook
This compound represents a versatile and powerful reagent in the arsenal of the modern synthetic chemist. Its unique structure allows for a nuanced reactivity that bridges the gap between the well-established Horner-Wadsworth-Emmons and Peterson olefination reactions. The ability to selectively synthesize either vinylphosphonates or vinylsilanes from a common intermediate opens up a wide range of synthetic possibilities. Further exploration into the substrate scope, optimization of reaction conditions to control stereoselectivity, and application in the total synthesis of complex molecules will undoubtedly solidify the position of this reagent as a valuable tool in organic synthesis.
References
-
Okada, Y., O-kawa, K., & Minami, T. (2014). Convenient Synthesis of 1-(Trimethylsilyl)- and 1-(Trimethylstannyl)Vinylphosphonates and Their Synthetic Application. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 923-927. [Link]
-
Okada, Y., O-kawa, K., & Minami, T. (2014). Convenient Synthesis of 1-(Trimethylsilyl)- and 1-(Trimethylstannyl)Vinylphosphonates and Their Synthetic Application. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 923-927. Available from: [Link]
-
Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. [Link]
-
Peterson, D. J. (1968). A carbon-carbon double bond forming reaction of α-silyl carbanions with carbonyl compounds. The Journal of Organic Chemistry, 33(2), 780–784. [Link]
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927. [Link]
Sources
Dimethyl trimethylsilylmethylphosphonate as a precursor for other organophosphorus compounds
Application Notes & Protocols: Dimethyl Trimethylsilylmethylphosphonate
A Versatile Precursor for Modern Olefination and Vinylphosphonate Synthesis
Introduction: A Reagent Bridging Two Chemistries
In the landscape of organophosphorus chemistry, the Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone for the stereoselective synthesis of alkenes.[1] The reagents of choice are typically α-stabilized phosphonate esters, which, upon deprotonation, yield nucleophilic carbanions that react smoothly with carbonyl compounds.[2] This guide focuses on a unique reagent, This compound , which incorporates the core phosphonate functionality of an HWE reagent with an α-trimethylsilyl group—the defining feature of reagents used in the Peterson olefination.[3]
This dual-feature structure makes this compound a fascinating and highly versatile precursor. Its carbanion can, in principle, engage in two distinct and powerful olefination pathways. By carefully selecting reaction conditions, researchers can potentially steer the reaction towards either a vinylphosphonate (via an HWE-type pathway) or a vinylsilane/alkene (via a Peterson-type pathway). This document provides the scientific rationale, mechanistic insights, and detailed protocols for leveraging this reagent in the synthesis of valuable organophosphorus compounds and complex organic molecules.
Reagent Profile and Physicochemical Properties
A thorough understanding of the reagent's properties is critical for its safe handling and effective use in synthesis.
| Property | Value | Source |
| IUPAC Name | dimethoxyphosphorylmethyl(trimethyl)silane | PubChem |
| CAS Number | 13433-42-6 | PubChem |
| Molecular Formula | C₆H₁₇O₃PSi | PubChem |
| Molecular Weight | 196.26 g/mol | PubChem |
| Appearance | Liquid (presumed) | - |
| Boiling Point | Data not available | - |
| Density | Data not available | - |
Safety & Handling:
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. [PubChem CID 4305701]
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. The reagent is sensitive to moisture.
Synthesis of the Precursor Reagent
The most direct and reliable method for preparing this compound is the Michaelis-Arbuzov reaction.[2] This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide, leading to the formation of a dialkyl phosphonate.
The synthesis involves the reaction of trimethyl phosphite with (chloromethyl)trimethylsilane.[4] The reaction is typically performed neat or in a high-boiling solvent and is driven by heating. The volatile byproduct, methyl chloride, is evolved from the reaction mixture.
Caption: Step-by-step workflow for vinylphosphonate synthesis.
Procedure:
-
Setup: Under an inert atmosphere, add this compound (1.1 eq) to a flame-dried, two-necked round-bottom flask containing a magnetic stir bar. Add anhydrous THF to create a ~0.5 M solution.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 eq) dropwise via syringe. Stir the resulting solution at -78 °C for 30-60 minutes. Causality Note: Low temperature is crucial to control the reactivity of the highly basic n-BuLi and ensure complete formation of the phosphonate carbanion before adding the electrophile.
-
Carbonyl Addition: Add a solution of the aldehyde or ketone (1.0 eq) in a small amount of anhydrous THF dropwise to the carbanion solution at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Workup: Cool the mixture in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the vinylphosphonate product. The HWE reaction generally favors the formation of (E)-alkenes.
| Aldehyde/Ketone Example | Product Structure | Expected Outcome |
| Benzaldehyde | (E)-Dimethyl (2-phenylvinyl)phosphonate | High yield, >95:5 E/Z selectivity |
| Cyclohexanone | Dimethyl (cyclohexylidenemethyl)phosphonate | Good yield |
| Isobutyraldehyde | (E)-Dimethyl (3-methyl-1-buten-1-yl)phosphonate | High yield, high E-selectivity |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete deprotonation (wet solvent/reagents).2. Base degradation.3. Unreactive carbonyl (e.g., highly hindered ketone). | 1. Ensure all glassware is rigorously dried. Use freshly distilled anhydrous solvents. Titrate n-BuLi before use.2. Check the quality of the base.3. Increase reaction temperature after carbonyl addition; extend reaction time. |
| Mixture of Products | 1. Competing Peterson pathway.2. Incomplete reaction leading to β-hydroxyphosphonate intermediate. | 1. Try different bases/counterions (e.g., KHMDS with 18-crown-6 to favor the HWE pathway).3]r>2. Ensure the reaction is stirred long enough at room temperature to allow for complete elimination. |
| Low E/Z Selectivity | Reaction conditions not optimal for equilibration of intermediates. | For higher (E)-selectivity, run the reaction at a higher temperature (e.g., warm from -78 °C to room temp). For higher (Z)-selectivity, specialized conditions (e.g., Still-Gennari) may be needed, though this is less common for non-fluorinated phosphonates. |
Conclusion
This compound is more than a standard Horner-Wadsworth-Emmons reagent. Its unique α-silyl substitution places it at the intersection of two powerful olefination strategies, offering chemists a versatile tool for advanced organic synthesis. The ability to potentially access either vinylphosphonates or conventional alkenes from a single precursor, depending on the chosen reaction conditions, opens up new avenues for molecular design and construction. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to exploit the full potential of this multifaceted organophosphorus compound.
References
-
Horner–Wadsworth–Emmons reaction. In Wikipedia; 2023. [Link]
-
Horner-Wadsworth-Emmons Reaction. Name Reaction in Organic Chemistry. [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]
-
Modern Phosphonate Chemistry. epdf.pub. [Link]
-
Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CONICET. [Link]
-
ChemInform Abstract: Controlled Reactivity of Phosphonates by Silyl Groups. 1. FORMATION OF PHOSPHORUS YLIDE VIA 1,3-SILYL MIGRATION OF this compound. ChemInform. [Link]
-
Peterson olefination. In Wikipedia; 2023. [Link]
-
Peterson Olefination. Organic Chemistry Portal. [Link]
- US3184495A - Process for the preparation and recovery of trimethyl phosphite and derivatives thereof.
- CN1095469C - Process and equipment for preparing chloromethyl trimethylsilane by gas-phase optical chlorinating reaction.
-
Peterson olefination. L.S.College, Muzaffarpur. [Link]
Sources
Application Notes and Protocols for Dimethyl Trimethylsilylmethylphosphonate in Catalysis
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Catalytic Potential of Dimethyl Trimethylsilylmethylphosphonate
This compound is a phosphorus-containing organic compound that has found a specialized yet significant application in synthetic organic chemistry. While not a catalyst in the traditional sense of participating in a catalytic cycle, it serves as a key reagent in olefination reactions, effectively catalyzing the transformation of carbonyl compounds into terminal olefins. This process is of considerable interest in the synthesis of fine chemicals and pharmaceutical intermediates where the introduction of a vinyl group is a crucial step.
The presence of the trimethylsilyl group is key to the reactivity of this phosphonate. It facilitates the in-situ generation of a phosphorus ylide through a 1,3-silyl migration, which then engages in a Wittig-type reaction with aldehydes and ketones. This application note provides a detailed overview of this catalytic application, including the underlying mechanism, a general experimental protocol, and the expected outcomes.
Core Application: Catalytic Olefination of Carbonyl Compounds
The primary catalytic application of this compound is in the olefination of aldehydes and ketones to produce terminal alkenes. This reaction provides a valuable alternative to the classical Wittig and Horner-Wadsworth-Emmons reactions, particularly for the synthesis of vinyl-substituted compounds.
Reaction Mechanism: A Silyl-Mediated Pathway to Alkenes
The reaction proceeds through a fascinating cascade of events initiated by the deprotonation of the phosphonate, followed by a key rearrangement. The generally accepted mechanism is as follows:
-
Deprotonation: A strong base abstracts a proton from the carbon alpha to the phosphorus atom, generating a carbanion.
-
1,3-Silyl Migration: The trimethylsilyl group migrates from the carbon to the oxygen of the phosphonate group. This rearrangement results in the formation of a phosphorus ylide.
-
Wittig-type Reaction: The newly formed ylide reacts with a carbonyl compound (aldehyde or ketone) via a [2+2] cycloaddition to form an oxaphosphetane intermediate.
-
Decomposition: The oxaphosphetane intermediate collapses, yielding the desired terminal olefin and dimethyl trimethylsilyl phosphate as a byproduct.
This mechanistic pathway highlights the dual role of the trimethylsilyl group: it facilitates the formation of the reactive ylide species and is ultimately transferred to the phosphate byproduct.
Visualizing the Mechanism
Caption: Proposed mechanism for the olefination of carbonyls using this compound.
Experimental Protocol: A General Guideline
This protocol provides a general procedure for the olefination of a generic aldehyde. Researchers should optimize the reaction conditions for their specific substrate.
Materials and Reagents:
-
This compound
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Strong base (e.g., n-Butyllithium (n-BuLi), Sodium hydride (NaH))
-
Aldehyde or Ketone
-
Anhydrous reaction vessel with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Drying agent (e.g., anhydrous Sodium sulfate, Magnesium sulfate)
Step-by-Step Procedure:
-
Reaction Setup: Under an inert atmosphere, add anhydrous solvent to a flame-dried reaction vessel equipped with a magnetic stirrer.
-
Phosphonate Addition: Add this compound (1.1 equivalents) to the solvent and cool the mixture to a suitable temperature (e.g., -78 °C for n-BuLi).
-
Deprotonation: Slowly add the strong base (1.0 equivalent) to the reaction mixture. Stir for 30-60 minutes at the same temperature to ensure complete formation of the carbanion.
-
Carbonyl Addition: Add the aldehyde or ketone (1.0 equivalent), dissolved in a small amount of anhydrous solvent, dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by a suitable analytical technique (e.g., Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS)).
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and carefully quench by the slow addition of the quenching solution.
-
Work-up: Transfer the mixture to a separatory funnel and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over an anhydrous drying agent, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure terminal olefin.
Expected Outcomes and Product Profile
The reaction of carbonyl compounds with this compound typically yields several products. The primary product is the desired terminal olefin . However, other phosphorus-containing byproducts are also formed, including dimethyl methylphosphonate , methyl trimethylsilyl methylphosphonate , and dimethyl trimethylsilyl phosphate . The formation of these byproducts is a consequence of the reaction mechanism and potential side reactions. Careful purification is therefore necessary to isolate the target olefin.
Data Presentation: A Representative Transformation
| Carbonyl Substrate | Reagent System | Major Product |
| Aromatic Aldehyde (e.g., Benzaldehyde) | 1. This compound, Base2. Benzaldehyde | Styrene |
| Aliphatic Aldehyde (e.g., Heptanal) | 1. This compound, Base2. Heptanal | 1-Octene |
| Ketone (e.g., Acetophenone) | 1. This compound, Base2. Acetophenone | α-Methylstyrene |
Troubleshooting and Considerations
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is thoroughly dried and all solvents and reagents are anhydrous.
-
Choice of Base: The choice of base can influence the reaction efficiency. Stronger bases like n-BuLi are often required for efficient deprotonation.
-
Temperature Control: Careful control of the reaction temperature, especially during the addition of the base and the carbonyl compound, is crucial to minimize side reactions.
-
Substrate Scope: The reactivity can vary depending on the steric and electronic properties of the carbonyl substrate. Hindered ketones may react more slowly or require more forcing conditions.
Conclusion
This compound offers a valuable method for the synthesis of terminal olefins from carbonyl compounds. Its unique reactivity, driven by the in-situ generation of a phosphorus ylide via a 1,3-silyl migration, provides a useful tool for synthetic chemists. While the reaction may produce a mixture of products requiring careful purification, the protocol is straightforward and utilizes readily available starting materials. Further research into optimizing the reaction conditions and expanding the substrate scope could enhance the utility of this interesting phosphonate in organic synthesis.
References
At present, there is limited specific and publicly available literature detailing extensive catalytic applications and protocols for this compound. The information provided is based on established principles of olefination reactions and the mechanistic insights from related studies. Researchers are encouraged to consult specialized chemical literature and databases for the most current and detailed information.
Application Notes and Protocols for Biocatalytic Transformations Involving Dimethyl Trimethylsilylmethylphosphonate
Introduction: The Convergence of Organosilicon Chemistry and Biocatalysis
Dimethyl trimethylsilylmethylphosphonate (DTMSMP) is a unique organophosphorus compound that incorporates a silicon-carbon bond, offering intriguing possibilities in medicinal chemistry and materials science. The phosphonate moiety serves as a stable bioisostere for phosphates, while the trimethylsilyl group can influence physicochemical properties such as lipophilicity and metabolic stability. Traditionally, transformations of such molecules rely on conventional organic synthesis, which can be fraught with challenges related to selectivity, harsh reaction conditions, and environmental concerns.
Biocatalysis, the use of enzymes and whole-cell systems to perform chemical transformations, presents a powerful and sustainable alternative. Enzymes operate under mild conditions with high specificity, offering the potential for cleaner and more efficient synthetic routes. This guide explores the application of biocatalysis to DTMSMP, providing researchers, scientists, and drug development professionals with a theoretical framework and practical protocols to harness the synthetic potential of enzymes for the transformation of this fascinating molecule. While direct enzymatic transformations of DTMSMP are not yet widely documented in peer-reviewed literature, this guide extrapolates from established principles of enzyme promiscuity and reactivity with analogous organosilicon and organophosphorus compounds to propose viable biocatalytic strategies.
Part 1: Biocatalytic Strategies for DTMSMP Transformation
The structure of DTMSMP offers several potential sites for enzymatic attack. This section outlines three primary biocatalytic approaches: hydrolysis of the phosphonate esters, cleavage of the carbon-phosphorus (C-P) bond, and modification of the trimethylsilyl group.
Enzymatic Hydrolysis of Phosphonate Esters
The most probable enzymatic transformation of DTMSMP is the hydrolysis of its dimethyl ester groups to yield the corresponding phosphonic acid. Hydrolases, particularly lipases and phosphatases, are well-suited for this purpose.
-
Causality of Enzyme Selection: Lipases are known for their broad substrate scope and promiscuous hydrolytic activity, often functioning efficiently in organic co-solvents which can be crucial for dissolving hydrophobic substrates like DTMSMP.[1] Phosphatases, while more specific for phosphate esters, have also demonstrated activity on phosphonate esters, making them viable candidates for screening.[2][3] The choice of enzyme will be critical and will likely require screening a panel of commercially available hydrolases to identify a catalyst with optimal activity and selectivity.
Enzymatic Cleavage of the Carbon-Phosphorus Bond
The C-P bond is notoriously stable and resistant to chemical and enzymatic cleavage.[4][5] However, nature has evolved specialized enzymes, known as C-P lyases and phosphonatases, capable of breaking this bond.[6][7]
-
Mechanistic Insight: The C-P lyase complex, found in bacteria, utilizes a radical-based mechanism to cleave unactivated alkylphosphonates.[6] Phosphonatases, on the other hand, typically act on α-functionalized phosphonates.[4] While the direct application of these enzymes to the unactivated trimethylsilylmethylphosphonate presents a significant challenge, their existence opens a potential, albeit ambitious, avenue for biocatalytic degradation or modification.
Biocatalytic Modification of the Trimethylsilyl Group
The trimethylsilyl (TMS) group is another potential target for enzymatic transformation. Cytochrome P450 monooxygenases, known for their ability to hydroxylate a wide range of substrates, have been engineered to oxidize silicon-carbon bonds in various organosilanes.[8][9]
-
Engineered Biocatalysis: The pioneering work of Arnold and others has demonstrated that directed evolution can tailor the activity of P450s to perform challenging C-H oxidations, including the hydroxylation of Si-CH3 bonds to form silanols.[8] This approach could potentially be adapted to DTMSMP, leading to novel functionalized phosphonates.
Part 2: Experimental Protocols and Methodologies
This section provides detailed, step-by-step protocols for the proposed biocatalytic transformations of this compound. These protocols are designed as self-validating systems, incorporating controls and analytical checkpoints to monitor reaction progress and validate results.
Protocol 1: Screening of Hydrolases for the Hydrolysis of this compound
This protocol outlines a screening procedure to identify suitable lipases or phosphatases for the hydrolysis of the dimethyl ester groups of DTMSMP.
Workflow Diagram:
Caption: Workflow for screening hydrolases for DTMSMP hydrolysis.
Materials:
-
This compound (DTMSMP)
-
Panel of commercially available lipases (e.g., from Candida antarctica (CAL-B), Candida rugosa, Pseudomonas cepacia) and phosphatases (e.g., acid phosphatase, alkaline phosphatase)
-
Phosphate buffer (50 mM, pH 7.0)
-
Organic co-solvent (e.g., DMSO, acetonitrile)
-
Reaction vials (e.g., 2 mL microcentrifuge tubes)
-
Thermomixer or shaking incubator
-
Quenching solution (e.g., 1 M HCl)
-
Ethyl acetate for extraction
-
Analytical instruments: HPLC with UV or MS detector, or ³¹P NMR spectrometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of DTMSMP in a suitable organic co-solvent (e.g., DMSO).
-
Prepare 10 mg/mL stock solutions of each enzyme in 50 mM phosphate buffer (pH 7.0). Centrifuge to remove any insoluble material and use the clear supernatant.
-
-
Reaction Setup:
-
In a 2 mL microcentrifuge tube, add 890 µL of 50 mM phosphate buffer (pH 7.0).
-
Add 10 µL of the 100 mM DTMSMP stock solution to achieve a final concentration of 1 mM.
-
Initiate the reaction by adding 100 µL of the enzyme solution (final concentration 1 mg/mL).
-
Controls:
-
No Enzyme Control: Replace the enzyme solution with 100 µL of buffer.
-
No Substrate Control: Replace the DTMSMP stock solution with 10 µL of the organic co-solvent.
-
-
-
Incubation:
-
Incubate the reaction vials in a thermomixer at 30°C with shaking (e.g., 800 rpm) for 24 hours.
-
-
Reaction Quenching and Extraction:
-
After 24 hours, quench the reaction by adding 50 µL of 1 M HCl.
-
Extract the reaction mixture with 1 mL of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the organic layer for analysis.
-
-
Analysis:
-
HPLC Analysis: Analyze the organic extract by reverse-phase HPLC to quantify the disappearance of the DTMSMP peak and the appearance of the product peak (mono- or di-acid).
-
³¹P NMR Analysis: Alternatively, evaporate the solvent from the organic extract, redissolve the residue in a suitable deuterated solvent, and analyze by ³¹P NMR. The chemical shift of the phosphorus atom will change upon hydrolysis of the ester groups.
-
Data Interpretation:
Compare the chromatograms or spectra of the enzymatic reactions to the controls. Significant consumption of the starting material and the formation of new product peaks in the enzyme-containing samples indicate successful hydrolysis.
Quantitative Data Summary Table:
| Enzyme Source | Substrate Conversion (%) | Product(s) Formed |
| Candida antarctica Lipase B | [Insert Data] | [Mono-/Di-acid] |
| Candida rugosa Lipase | [Insert Data] | [Mono-/Di-acid] |
| Pseudomonas cepacia Lipase | [Insert Data] | [Mono-/Di-acid] |
| Acid Phosphatase | [Insert Data] | [Mono-/Di-acid] |
| Alkaline Phosphatase | [Insert Data] | [Mono-/Di-acid] |
Protocol 2: Whole-Cell Biotransformation for C-P Bond Cleavage and TMS Group Modification
This protocol describes a general method for screening microorganisms, particularly those known for broad metabolic capabilities (e.g., Pseudomonas species) or engineered strains expressing specific enzymes (e.g., P450s), for the transformation of DTMSMP.
Workflow Diagram:
Caption: General workflow for whole-cell biotransformation of DTMSMP.
Materials:
-
Selected microbial strain (e.g., Pseudomonas putida, or an E. coli strain engineered to express a cytochrome P450 variant)
-
Appropriate growth medium (e.g., LB broth for E. coli, minimal medium for Pseudomonas)
-
Inducer (if required, e.g., IPTG for E. coli)
-
DTMSMP stock solution (in a water-miscible solvent like DMSO)
-
Shaking incubator
-
Centrifuge
-
Extraction solvents (e.g., ethyl acetate)
-
Analytical instruments: GC-MS or LC-MS
Procedure:
-
Cultivation of Microorganism:
-
Inoculate 50 mL of the appropriate growth medium in a 250 mL flask with a single colony of the selected microbial strain.
-
Grow the culture overnight in a shaking incubator at the optimal temperature (e.g., 37°C for E. coli, 30°C for P. putida).
-
-
Induction (for engineered strains):
-
If using an engineered strain with an inducible promoter, add the appropriate inducer (e.g., IPTG to a final concentration of 0.5 mM) when the culture reaches mid-log phase (OD₆₀₀ ≈ 0.6-0.8).
-
Continue to incubate for a further 3-4 hours to allow for enzyme expression.
-
-
Biotransformation:
-
Add DTMSMP from a stock solution to the culture to a final concentration of 1 mM.
-
Control: Set up a parallel culture without the addition of DTMSMP.
-
Continue to incubate the cultures under the same conditions for 48-72 hours.
-
-
Sample Preparation:
-
After the incubation period, centrifuge the culture to separate the cells from the supernatant.
-
Supernatant Extraction: Extract the supernatant twice with an equal volume of ethyl acetate.
-
Cell Pellet Extraction: Resuspend the cell pellet in buffer and lyse the cells (e.g., by sonication). Extract the cell lysate with ethyl acetate.
-
-
Analysis:
-
Analyze the organic extracts from both the supernatant and the cell pellet by GC-MS or LC-MS.
-
Compare the chromatograms of the DTMSMP-fed cultures with the controls to identify new peaks corresponding to potential transformation products.
-
Analyze the mass spectra of the new peaks to elucidate their structures. Look for masses corresponding to the hydrolyzed phosphonic acid, hydroxylated TMS derivatives, or products of C-P bond cleavage.
-
Expected Outcomes and Interpretation:
-
Hydrolysis: Detection of the mono- or di-acid of DTMSMP.
-
TMS Hydroxylation: Detection of a product with an M+16 mass increase, corresponding to the addition of an oxygen atom.
-
C-P Bond Cleavage: Detection of trimethylsilylmethanol and dimethyl phosphite or their further metabolites.
Part 3: Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating through the rigorous use of controls.
-
Negative Controls (No Enzyme/No Substrate): These are essential to confirm that the observed transformation is indeed enzymatic and not a result of spontaneous chemical degradation under the reaction conditions.
-
Analytical Verification: The use of multiple analytical techniques (HPLC, ³¹P NMR, GC-MS, LC-MS) provides orthogonal data to confirm the identity of the starting material and any products formed.
-
Time-Course Analysis (Recommended): For promising enzyme candidates, performing a time-course experiment (sampling at different time points) will provide data on the reaction kinetics and help to optimize the reaction time.
Conclusion and Future Outlook
The biocatalytic transformation of this compound represents an exciting frontier in the application of enzymes to organosilicon and organophosphorus chemistry. While direct precedents are scarce, the known promiscuity of hydrolases and the engineered reactivity of oxidoreductases provide a strong rationale for the exploration of enzymatic pathways. The protocols outlined in this guide offer a starting point for researchers to screen for and develop novel biocatalytic reactions for this unique substrate. Success in this area will not only provide greener and more efficient synthetic routes to functionalized phosphonates but also expand our understanding of the catalytic capabilities of enzymes. Future work should focus on the directed evolution of promising enzyme candidates to enhance their activity and selectivity towards DTMSMP, unlocking the full potential of biocatalysis in this specialized area of chemistry.
References
-
Foster, C. E., et al. (2021). Biocatalytic Transformations of Silicon—the Other Group 14 Element. ACS Catalysis, 11(15), 9636-9648. [Link][8]
-
Frampton, M. B., & Zelisko, P. M. (2019). Biocatalysis in Silicon Chemistry. ChemBioChem, 20(18), 2309-2321. [Link][10]
-
Ghavre, M., et al. (2016). Lipases: An Overview of Production, Purification and Industrial Applications. International Journal of Biological Macromolecules, 89, 443-456. [Link]
-
Kamat, S. S., & Raushel, F. M. (2013). The enzymatic conversion of phosphonates to phosphate by bacteria. Current Opinion in Chemical Biology, 17(4), 589-596. [Link][7]
-
Ogliore, R. C., et al. (2000). Insights into the Mechanism of Catalysis by the P-C Bond-Cleaving Enzyme Phosphonoacetaldehyde Hydrolase Derived. Biochemistry, 39(49), 15000-15011. [Link][4]
-
Pozo, M., et al. (2019). Enzymatic detoxification of organophosphorus pesticides and related toxicants. Applied Microbiology and Biotechnology, 103(21-22), 8687-8697. [Link][11]
-
Walsh, C. T. (2020). Chapter 11: C–P Bonds in Biology: Phosphonates and Phosphinates. In Enzymatic Reaction Mechanisms (pp. 541-580). Royal Society of Chemistry. [Link][6]
-
Zeliszko, P. M., & Frampton, M. B. (2020). Organosilicon Biotechnology II: Biocatalysis at Silicon. ChemRxiv. [Link][9][12][13]
Sources
- 1. Organic Solvent Tolerant Lipases and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic hydrolysis of organic phosphates adsorbed on mineral surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. unm.edu [unm.edu]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. books.rsc.org [books.rsc.org]
- 7. The enzymatic conversion of phosphonates to phosphate by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biocatalytic Transformations of Silicon—the Other Group 14 Element - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Biocatalysis in Silicon Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzymatic detoxification of organophosphorus pesticides and related toxicants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Olefination Reactions with Dimethyl Trimethylsilylmethylphosphonate
Welcome to the technical support center for the olefination of dimethyl trimethylsilylmethylphosphonate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your reaction conditions for the synthesis of vinylsilanes.
Introduction to this compound Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds.[1][2] The use of this compound as a reagent in this reaction offers a reliable method for the synthesis of vinylsilanes, which are valuable intermediates in organic chemistry.[3] This reaction is known for its high reactivity of the phosphonate carbanion and the simple removal of the water-soluble phosphate byproduct.[2][4][5]
However, like any chemical transformation, success depends on careful optimization of reaction conditions. This guide will walk you through common issues and provide actionable solutions based on established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Horner-Wadsworth-Emmons reaction?
A1: The reaction proceeds through the following key steps:
-
Deprotonation: A base removes the acidic proton alpha to the phosphonate group, forming a phosphonate carbanion.[6][7]
-
Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the carbonyl carbon of an aldehyde or ketone.[7][8] This is the rate-limiting step.[7][9]
-
Oxaphosphetane Formation: The resulting intermediate forms a cyclic four-membered ring called an oxaphosphetane.[6]
-
Elimination: The oxaphosphetane collapses, yielding the desired alkene and a water-soluble dialkyl phosphate byproduct.[9]
Q2: Why is the Horner-Wadsworth-Emmons reaction often preferred over the Wittig reaction?
A2: The HWE reaction offers several advantages:
-
Higher Nucleophilicity: Phosphonate carbanions are generally more nucleophilic and basic than the corresponding phosphorus ylides used in the Wittig reaction.[6][8] This allows them to react more readily with a wider range of aldehydes and even hindered ketones.[4][6]
-
Easier Purification: The dialkyl phosphate byproduct is water-soluble, making its removal from the reaction mixture straightforward through aqueous extraction.[2][4][5] In contrast, the triphenylphosphine oxide byproduct of the Wittig reaction can often be difficult to separate from the desired product.
-
Stereoselectivity: The HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene.[4][6][7][9][10][11]
Q3: What is the role of the trimethylsilyl (TMS) group in this specific olefination?
A3: The TMS group is incorporated into the final vinylsilane product. Vinylsilanes are versatile synthetic intermediates that can undergo a variety of transformations, including cross-coupling reactions, electrophilic substitution, and oxidation, making them valuable building blocks in complex molecule synthesis.[3]
Q4: Can I use ketones as a substrate with this compound?
A4: While aldehydes are generally more reactive, ketones can be used as substrates in the HWE reaction.[4][6] However, reactions with ketones, especially sterically hindered ones, may require more forcing conditions, such as higher temperatures or longer reaction times, and may result in lower yields compared to aldehydes.[10] The stereoselectivity with ketones can also be lower than with aldehydes.[7]
Troubleshooting Guide
This section addresses specific problems you might encounter during the olefination reaction with this compound.
Issue 1: Low or No Product Yield
Low or no yield of the desired vinylsilane is a common issue that can stem from several factors.
Possible Cause 1: Incomplete Deprotonation of the Phosphonate
The formation of the phosphonate carbanion is the critical first step. If the base is not strong enough or if there are acidic impurities, deprotonation will be incomplete.
Solutions:
-
Base Selection: Use a sufficiently strong base. Common choices include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and lithium or potassium hexamethyldisilazide (LHMDS or KHMDS).[6] For sensitive substrates, milder conditions like lithium chloride (LiCl) with an amine base (e.g., DBU or triethylamine) can be employed (Masamune-Roush conditions).[6]
-
Anhydrous Conditions: The phosphonate carbanion is a strong base and will be quenched by water.[10] Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[10]
-
Reagent Quality: Ensure the base is fresh and has been stored properly to avoid degradation.
Possible Cause 2: Poor Reactivity of the Carbonyl Compound
Sterically hindered aldehydes or ketones may react sluggishly.
Solutions:
-
Increase Reaction Temperature: While the initial addition is often performed at low temperatures (e.g., -78 °C to 0 °C) to control selectivity, slowly warming the reaction to room temperature or even gentle heating can improve yields for less reactive substrates.[9][10]
-
Prolong Reaction Time: Allow the reaction to stir for a longer period to ensure complete conversion.[10]
-
Use a More Reactive Phosphonate: While this guide focuses on this compound, for particularly challenging substrates, exploring more reactive phosphonate reagents could be an option.
Possible Cause 3: Side Reactions
Undesired side reactions can consume starting materials or the product.
Solutions:
-
Control Temperature: Carefully control the temperature during the addition of the base and the carbonyl compound to minimize side reactions.
-
Order of Addition: Typically, the phosphonate is deprotonated first, followed by the addition of the aldehyde or ketone.
Issue 2: Poor Stereoselectivity (Formation of E/Z Isomers)
While the HWE reaction generally favors the (E)-isomer, achieving high stereoselectivity can be challenging.
Possible Cause 1: Reaction Conditions Favoring the (Z)-Isomer
Certain conditions can lead to the formation of the kinetic (Z)-product.
Solutions for Favoring the (E)-Isomer:
-
Choice of Cation: Lithium-based bases (e.g., n-BuLi, LHMDS) tend to favor the (E)-alkene more than sodium or potassium bases.[7][9]
-
Reaction Temperature: Higher reaction temperatures generally promote equilibration of the intermediates, leading to the thermodynamically more stable (E)-alkene.[7][9][10]
-
Solvent: The choice of solvent can influence stereoselectivity. Dihydropyran (DME) has been shown to favor (E)-selectivity over tetrahydrofuran (THF).[9]
Possible Cause 2: Structure of the Reactants
The structure of the aldehyde and the phosphonate can influence the E/Z ratio.
Solutions:
-
Bulky Groups: Increasing the steric bulk of the aldehyde can enhance (E)-selectivity.[7][9]
-
Still-Gennari Modification for (Z)-Selectivity: If the (Z)-isomer is the desired product, the Still-Gennari modification can be employed. This involves using phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl) esters) in the presence of a potassium base (like KHMDS) and 18-crown-6 in THF at low temperatures.[6][7][12]
Experimental Protocols
General Protocol for (E)-Selective Olefination
This protocol provides a general procedure for the Horner-Wadsworth-Emmons reaction to favor the formation of the (E)-vinylsilane.
Materials:
-
This compound
-
Aldehyde
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (N₂ or Ar), add anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Add sodium hydride (1.1 equivalents) to the THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back down to 0 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC). This may take several hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
| Parameter | Condition for (E)-Selectivity | Condition for (Z)-Selectivity (Still-Gennari) | Reference |
| Base | NaH, LiHMDS, n-BuLi | KHMDS | [7][10] |
| Solvent | THF, DME | THF | [7][9] |
| Temperature | 0 °C to room temperature | -78 °C | [7][10] |
| Additives | None typically needed | 18-crown-6 | [6][7] |
| Phosphonate Ester | Dimethyl, Diethyl | Bis(2,2,2-trifluoroethyl) | [7][10] |
Visualizations
Horner-Wadsworth-Emmons Reaction Mechanism
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Troubleshooting Flowchart for Low Yield
Sources
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Horner-Wadsworth-Emmons_reaction [chemeurope.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Vinylsilane Synthesis: A Technical Support Guide for Horner-Wadsworth-Emmons Reactions with Dimethyl Trimethylsilylmethylphosphonate
Welcome to our dedicated technical support center for the Horner-Wadsworth-Emmons (HWE) reaction, with a specialized focus on the use of Dimethyl trimethylsilylmethylphosphonate. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging this powerful olefination reaction to synthesize vinylsilanes. Here, we will delve into the common side products encountered during this specific application of the HWE reaction, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize your yields of the desired vinylsilane product, and confidently navigate the potential synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary intended product when using this compound in a Horner-Wadsworth-Emmons reaction?
The primary goal of employing this compound in an HWE reaction is the synthesis of vinylsilanes from aldehydes or ketones. The reaction facilitates the formation of a new carbon-carbon double bond where one of the vinylic carbons is substituted with a trimethylsilyl (TMS) group.
Q2: My HWE reaction with this compound is giving a low yield of the desired vinylsilane. What are the likely culprits?
Low yields can stem from several factors. The most common issues include incomplete deprotonation of the phosphonate, steric hindrance from a bulky aldehyde or ketone, or the prevalence of side reactions. Key areas to investigate are the choice and handling of the base, the reaction temperature, and the purity of your starting materials. A significant contributor to low yields can be the formation of undesired side products, which we will discuss in detail in this guide.
Q3: I am observing a significant amount of a non-olefinic, silicon-containing byproduct. What could this be?
A common non-olefinic, silicon-containing byproduct is the β-hydroxy-α-silylphosphonate. This intermediate is formed after the initial nucleophilic attack of the phosphonate carbanion on the carbonyl group.[1] If the subsequent elimination of the phosphate is slow or inhibited, this intermediate can be isolated, especially after aqueous workup.
Q4: Besides the desired vinylsilane, I see another olefinic product in my crude NMR that lacks the trimethylsilyl group. What is this and why is it forming?
This is likely a desilylated olefin, a common side product in HWE reactions involving silyl-substituted phosphonates. The trimethylsilyl group can be labile under certain conditions, particularly with strong bases or during prolonged reaction times. The resulting desilylated carbanion can then react with the aldehyde or ketone to produce the corresponding non-silylated olefin.
Troubleshooting Guide: Common Side Products and Mitigation Strategies
The use of α-silyl substituted phosphonates like this compound in the Horner-Wadsworth-Emmons reaction introduces unique reactivity that can lead to specific side products. Understanding the mechanisms behind their formation is key to developing effective troubleshooting protocols.
Side Product: β-Hydroxy-α-silylphosphonate (Arrested Reaction Intermediate)
Issue: The reaction stalls after the initial addition of the phosphonate carbanion to the carbonyl, resulting in the accumulation of the β-hydroxy-α-silylphosphonate intermediate instead of the desired vinylsilane.[1]
Causality: The elimination of the dimethyl phosphate is the final and often rate-determining step in the HWE reaction.[2] Factors that can hinder this elimination include:
-
Insufficiently strong base: A base that is strong enough to deprotonate the phosphonate may not be sufficiently potent to promote the elimination of the phosphate group from the intermediate.
-
Low reaction temperatures: While low temperatures are often used to control selectivity, they can also slow down the elimination step.
-
Steric hindrance: Highly hindered aldehydes or ketones can lead to a sterically congested intermediate where the necessary conformation for elimination is difficult to achieve.
Troubleshooting Protocol:
-
Optimize the Base:
-
Switch to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the elimination.
-
Ensure the base is fresh and handled under strictly anhydrous conditions to maintain its reactivity.
-
-
Adjust the Reaction Temperature:
-
After the initial addition of the carbonyl compound at a low temperature (e.g., -78 °C), allow the reaction to slowly warm to room temperature or gently heat it to encourage the elimination. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.
-
-
Increase Reaction Time:
-
Prolonging the reaction time at a suitable temperature can allow for the complete conversion of the intermediate to the product.
-
Data Presentation: Effect of Base on Elimination
| Base | Relative Basicity | Typical Outcome with Hindered Ketones |
| Triethylamine (TEA) | Weak | High proportion of β-hydroxy-α-silylphosphonate |
| Lithium diisopropylamide (LDA) | Strong | Improved yield of vinylsilane |
| Sodium Hydride (NaH) | Strong | Generally effective for elimination |
Experimental Workflow for Optimizing Elimination:
Caption: Workflow for optimizing the elimination step.
Side Product: Desilylated Olefin
Issue: Formation of a significant amount of the corresponding olefin without the trimethylsilyl group.
Causality: The carbon-silicon bond can be cleaved under certain conditions, a process known as desilylation or protodesilylation. This is more likely to occur if:
-
Excess or highly basic conditions are used: Strong bases can directly attack the silicon atom or deprotonate any trace amounts of water, which can then act as a proton source to cleave the C-Si bond of the intermediate carbanion.
-
The reaction is run for an extended period at elevated temperatures: This provides more opportunity for the desilylation to occur.
-
The workup is acidic: Acidic conditions can promote the cleavage of the C-Si bond in the final vinylsilane product.
Troubleshooting Protocol:
-
Stoichiometry of the Base:
-
Use a precise amount of base (typically 1.0 to 1.1 equivalents) to avoid excess base in the reaction mixture.
-
-
Control of Reaction Time and Temperature:
-
Minimize reaction times and avoid unnecessarily high temperatures once the formation of the vinylsilane is complete.
-
-
Anhydrous Conditions:
-
Ensure all reagents and solvents are scrupulously dried to prevent the formation of hydroxide ions that can promote desilylation.
-
-
Neutral Workup:
-
Use a neutral or mildly basic workup (e.g., saturated aqueous ammonium chloride followed by water) to avoid acidic conditions that can cleave the vinylsilane product.
-
Competing Reaction Pathway: Peterson Olefination Byproducts
Issue: Formation of byproducts characteristic of a Peterson olefination pathway.
Causality: The reaction of an α-silyl carbanion with a carbonyl compound is the key step in the Peterson olefination.[3] In the context of the HWE reaction with this compound, the intermediate lithium alkoxide can undergo two competing elimination pathways: elimination of dimethyl phosphate (HWE pathway) or elimination of trimethylsilanolate (Peterson pathway). The high affinity of oxygen for silicon can favor the Peterson pathway, leading to the formation of a phosphonate-substituted alkene instead of the desired vinylsilane.[4]
Troubleshooting Protocol:
-
Choice of Counterion:
-
The nature of the counterion of the base can influence the outcome. Lithium bases (e.g., n-BuLi, LDA) are commonly used and can chelate the intermediate, potentially influencing the elimination pathway. Experimenting with sodium or potassium bases (e.g., NaH, KHMDS) may alter the selectivity.
-
-
Temperature Control:
-
The relative rates of the HWE and Peterson eliminations are temperature-dependent. Running the reaction at very low temperatures may favor one pathway over the other. A careful temperature optimization study is recommended.
-
-
Solvent Effects:
-
The polarity and coordinating ability of the solvent can affect the stability and reactivity of the intermediates. While THF is standard, exploring other ethereal solvents or the use of co-solvents might be beneficial.
-
Logical Relationship of Competing Pathways:
Caption: Competing HWE and Peterson elimination pathways.
Conclusion
The Horner-Wadsworth-Emmons reaction using this compound is a valuable tool for the synthesis of vinylsilanes. However, a thorough understanding of the potential side reactions is crucial for successful implementation. By carefully controlling reaction parameters such as the choice of base, temperature, and reaction time, and by being mindful of the potential for competing Peterson olefination and desilylation pathways, researchers can significantly improve the yield and purity of their desired vinylsilane products. This guide provides a starting point for troubleshooting common issues, and we encourage you to adapt these strategies to your specific synthetic challenges.
References
-
Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. [Link]
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927. [Link]
-
Nakamura, H., & Yamamoto, Y. (2004). The Horner–Wadsworth–Emmons Reaction in Modern Organic Synthesis. In Modern Carbonyl Olefination (pp. 171-209). Wiley-VCH. [Link]
-
Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. [Link]
-
Umezawa, T., Seino, T., & Matsuda, F. (2012). Novel One-pot Three-component Coupling Reaction with Trimethylsilylmethyl-phosphonate, Acyl Fluoride, and Aldehyde through the Horner–Wadsworth–Emmons Reaction. Organic Letters, 14(16), 4206–4209. [Link]
-
Organic Chemistry Portal. (n.d.). Peterson Olefination. [Link]
-
van Staden, L. F., Gravestock, D., & Ager, D. J. (2002). New developments in the Peterson olefination reaction. Chemical Society Reviews, 31(3), 195-200. [Link]
Sources
Technical Support Center: Purification of Products from Dimethyl Trimethylsilylmethylphosphonate Chemistry
Welcome to the technical support hub for researchers, scientists, and professionals in drug development utilizing Dimethyl trimethylsilylmethylphosphonate. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the purification challenges associated with products derived from this versatile reagent, primarily through the Horner-Wadsworth-Emmons (HWE) reaction. Our focus is on providing practical, field-tested insights rooted in solid scientific principles to ensure the integrity and purity of your synthesized molecules.
I. Understanding the Landscape: The Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis, enabling the stereoselective formation of alkenes from aldehydes or ketones.[1] The use of phosphonate carbanions, such as that generated from this compound, offers significant advantages over traditional Wittig reagents, most notably in the simplification of product purification.[1][2][3]
The core principle of the HWE reaction involves the deprotonation of the phosphonate, followed by nucleophilic attack on a carbonyl compound to form an oxaphosphetane intermediate. This intermediate then collapses to yield the desired alkene and a water-soluble dialkylphosphate salt.[1][4] This inherent water solubility of the phosphate byproduct is the key to straightforward purification.[2][3]
II. Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the purification of HWE products.
Q1: What are the primary impurities I should expect in my HWE reaction using this compound?
A1: The most common impurities include:
-
Dimethyl phosphate byproduct: This is the water-soluble salt formed from the phosphonate reagent after the reaction is complete.[1][2][3]
-
Unreacted this compound: If the reaction does not go to completion, residual starting phosphonate will remain. This is a polar compound.[2]
-
Unreacted aldehyde or ketone: The starting carbonyl compound may also be present if not fully consumed.
-
Isomeric alkenes (E/Z): Depending on the reaction conditions and the structure of your reactants, you may obtain a mixture of E and Z isomers of your desired alkene.[1] The HWE reaction generally favors the formation of the (E)-alkene.[5][1]
-
Potential desilylated byproducts: Depending on the workup conditions (e.g., acidic or basic washes), the trimethylsilyl (TMS) group could potentially be cleaved, leading to a desilylated phosphonate byproduct.
Q2: How does the purification of an HWE reaction differ from a Wittig reaction?
A2: The primary advantage of the HWE reaction is the ease of byproduct removal. In a Wittig reaction, the byproduct is triphenylphosphine oxide, which is often sparingly soluble in common organic solvents and can be challenging to separate from the desired product, sometimes requiring extensive chromatography.[2] In contrast, the dialkylphosphate salt from the HWE reaction is readily removed by a simple aqueous extraction (workup).[1][2][3]
Q3: Can I avoid column chromatography altogether for purifying my HWE product?
A3: In many cases, yes. If your desired alkene is significantly less polar than the unreacted starting materials and byproducts, and if it is a solid, purification can sometimes be achieved by a simple aqueous workup followed by recrystallization or precipitation.[6] Some protocols report obtaining high-purity products after just filtration.[6] However, for liquid products or for separating close-running isomers, flash column chromatography is often necessary.[5]
III. Troubleshooting Guide: Common Purification Challenges
This section provides a structured approach to resolving specific issues encountered during the purification of your HWE-derived products.
Issue 1: My crude product is contaminated with a polar, phosphorus-containing impurity.
Underlying Cause: This is most likely the dimethyl phosphate byproduct or unreacted this compound.
Troubleshooting Protocol:
-
Aqueous Extraction:
-
Rationale: The dimethyl phosphate salt is highly soluble in water.[2][3]
-
Procedure:
-
Dissolve your crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer several times with water or a saturated aqueous sodium chloride solution (brine).
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
-
Flash Column Chromatography:
-
Rationale: If aqueous extraction is insufficient, the high polarity of the phosphonate-based impurities allows for easy separation by silica gel chromatography.[2]
-
Procedure:
-
Choose an appropriate solvent system, typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).
-
The desired alkene, being less polar, should elute first, while the phosphonate impurities will remain adsorbed to the silica gel at the top of the column.
-
-
Issue 2: My purified product is a mixture of E and Z isomers.
Underlying Cause: The stereoselectivity of the HWE reaction is influenced by several factors, including the nature of the reactants and the reaction conditions.[1][7]
Troubleshooting and Optimization:
-
Reaction Conditions:
-
Temperature: Higher reaction temperatures (e.g., room temperature versus -78 °C) generally favor the formation of the more thermodynamically stable (E)-alkene.[1][8]
-
Base: The choice of base and its counterion can influence stereoselectivity. Lithium-based reagents often provide higher E-selectivity than sodium or potassium bases.[1]
-
-
Structural Modifications:
-
Steric Bulk: Increasing the steric bulk of the aldehyde or the phosphonate can enhance E-selectivity.[1]
-
-
Still-Gennari Modification for Z-selectivity:
-
Purification of Isomers:
-
Flash Column Chromatography: Careful selection of the solvent system for flash chromatography can often allow for the separation of E and Z isomers. A less polar solvent system will generally provide better resolution.
-
Recrystallization: If one isomer is the major product and the product is a solid, recrystallization may selectively crystallize the major isomer, leaving the minor isomer in the mother liquor.
-
Issue 3: I am experiencing low product yield after purification.
Underlying Cause: Low yields can stem from incomplete reactions, side reactions, or issues during the workup and purification process.
Troubleshooting Protocol:
-
Reaction Completion:
-
Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the limiting reagent (usually the aldehyde or ketone).
-
Optimization: If the reaction is sluggish, consider increasing the reaction time or temperature.[8] For sterically hindered substrates, a more reactive phosphonate or stronger base might be necessary.[5][8]
-
-
Workup and Extraction:
-
pH Control: Be mindful of the pH during aqueous workup. Highly acidic or basic conditions could potentially lead to the hydrolysis of sensitive functional groups on your product or cleavage of the trimethylsilyl group.
-
Emulsion Formation: If an emulsion forms during extraction, adding brine can help to break it.
-
-
Flash Column Chromatography:
-
Proper Loading: Ensure the crude sample is properly loaded onto the column. Dry loading (adsorbing the sample onto a small amount of silica gel before loading) can improve resolution for less soluble compounds.[9][10]
-
Solvent Polarity: Using a solvent system that is too polar can cause your product to elute too quickly, resulting in poor separation from impurities. Conversely, a system that is not polar enough will lead to long elution times and broad peaks. Aim for an Rf value of 0.2-0.3 for your target compound on TLC.[10][11]
-
IV. Experimental Protocols and Data
General Protocol for a Horner-Wadsworth-Emmons Reaction and Purification
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in an anhydrous solvent (e.g., THF).
-
Deprotonation: Cool the solution to an appropriate temperature (e.g., 0 °C or -78 °C) and add a suitable base (e.g., NaH, n-BuLi).
-
Addition of Carbonyl: Slowly add the aldehyde or ketone to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.[8]
-
Quenching: Carefully quench the reaction with a proton source, such as saturated aqueous ammonium chloride.
-
Aqueous Workup: Transfer the mixture to a separatory funnel, add water and an organic solvent (e.g., ethyl acetate), and separate the layers. Wash the organic layer with water and then brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Data Presentation: Solvent Systems for Flash Chromatography
The choice of solvent system is critical for successful flash chromatography.[12] The following table provides starting points for common product polarities.
| Product Polarity | Recommended Starting Solvent System (Hexane/Ethyl Acetate) | Notes |
| Non-polar (e.g., hydrocarbon-like) | 98:2 to 95:5 | A low concentration of the polar solvent is sufficient. |
| Moderately Polar (e.g., α,β-unsaturated esters) | 90:10 to 70:30 | This is a common range for many HWE products. Adjust the ratio based on TLC analysis. |
| Polar (e.g., containing hydroxyl or amino groups) | 50:50 to 0:100 (or switch to a more polar system like DCM/Methanol) | For highly polar compounds, a more polar solvent system is necessary. Adding a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) can improve peak shape. |
V. Visualizing the Workflow
Logical Flowchart for HWE Product Purification
The following diagram illustrates the decision-making process for purifying the product of a Horner-Wadsworth-Emmons reaction.
Caption: Decision workflow for HWE product purification.
VI. References
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. Available from: [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]
-
The Organic Chemistry Tutor. Horner-Wadsworth-Emmons reaction. YouTube; 2018. Available from: [Link]
-
Organic Syntheses. Preparation of Horner-Wadsworth-Emmons Reagent: Methyl 2-Benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate. Available from: [Link]
-
Professor Dave Explains. Horner-Wadsworth-Emmons Reaction. YouTube; 2023. Available from: [Link]
-
OChemSimplified. Horner-Wadsworth-Emmons reaction to form alkenes. YouTube; 2019. Available from: [Link]
-
Bisceglia, J. A.; Orelli, L. R. Recent Progress in the Horner-Wadsworth-Emmons Reaction. Curr. Org. Chem.2015 , 19 (8), 744-773. Available from: [Link]
-
Bisceglia, J. A.; Orelli, L. R. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Curr. Org. Synth.2012 , 9 (5), 674-696. Available from: [Link]
-
Motoyoshiya, J.; et al. The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. J. Org. Chem.2006 , 71 (17), 6438-6445. Available from: [Link]
-
Szostak, M.; et al. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules2022 , 27 (20), 7056. Available from: [Link]
-
Sorbent Technologies, Inc. Flash Chromatography Basics. Available from: [Link]
-
Szostak, M.; et al. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules2022 , 27 (20), 7056. Available from: [Link]
-
Biotage. Successful Flash Chromatography. Available from: [Link]
-
Kobayashi, S.; et al. New Approach to the Stereoselective Horner-Wadsworth-Emmons Reaction. Yakugaku Zasshi2000 , 120 (11), 1143-1153. Available from: [Link]
-
The Chemistry Cache. Why does DMF (dimethylformamide) have 3 signals in 1H NMR ? YouTube; 2020. Available from: [Link]
-
MIT OpenCourseWare. Flash Column Chromatography Guide. Available from: [Link]
-
Ch. Anupama Swathi, et al. Flash chromatography. iajps2021 , 08 (04), 38-58. Available from: [Link]
-
Ren, P.-Y.; et al. Water Determines the Products: an Unexpected Brønsted Acid-Catalyzed P-O-R Cleavage of P(III) Esters Selectively Producing P(O)-H/P(O)-R. Chem. Commun.2014 , 50 (85), 12973-12976. Available from: [Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. Available from: [Link]
-
NPTEL Archive. The 1 H NMR spectrum of, 4,4-dimethyl-2-pentanone, taken at 300 MHz, shows signals at the following positions. Available from: [Link]
-
Börner, A. NMR Spectra of New Compounds. Available from: [Link]
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sorbtech.com [sorbtech.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. Purification [chem.rochester.edu]
- 12. selekt.biotage.com [selekt.biotage.com]
improving the yield and stereoselectivity of reactions with Dimethyl trimethylsilylmethylphosphonate
Welcome to the technical support center for Dimethyl trimethylsilylmethylphosphonate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and stereoselectivity of their olefination reactions using this versatile reagent. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the nuances of working with this α-silyl phosphonate.
Introduction to this compound in Olefination Reactions
This compound is a key reagent in modern organic synthesis, primarily utilized in the Peterson olefination, a powerful alternative to the Wittig and Horner-Wadsworth-Emmons (HWE) reactions for the formation of alkenes.[1][2] The presence of the trimethylsilyl group offers unique advantages, including the potential for high stereocontrol over the resulting alkene (E or Z) and generally milder reaction conditions.[3] The byproducts of this reaction are often volatile or easily removed, simplifying product purification.[4]
This guide will delve into the practical aspects of using this compound, helping you to overcome common challenges and optimize your reaction outcomes.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments, providing explanations and actionable solutions.
Problem 1: Low or No Yield of the Desired Alkene
Q: I am not getting any of my desired alkene product, or the yield is very low. What are the possible causes and how can I fix this?
A: Low or no yield in a Peterson-type olefination with this compound can stem from several factors, from reagent quality to reaction conditions. Let's break down the potential culprits:
-
Inactive Reagent:
-
Cause: this compound can hydrolyze or degrade over time if not stored under anhydrous conditions.
-
Solution: Ensure the reagent is stored under an inert atmosphere (nitrogen or argon) and away from moisture. If you suspect degradation, it is advisable to purify the reagent by vacuum distillation before use.[5]
-
-
Inefficient Deprotonation:
-
Cause: The phosphonate is not being fully deprotonated to form the reactive α-silyl carbanion. The choice and quality of the base are critical.
-
Solution:
-
Strong Bases are Key: Use a sufficiently strong base to deprotonate the phosphonate. n-Butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are commonly used.[6]
-
Base Quality: Ensure your base has been recently titrated and is not degraded.
-
Temperature: Deprotonation is typically carried out at low temperatures (-78 °C) to prevent side reactions.
-
-
-
Issues with the Carbonyl Substrate:
-
Cause: Your aldehyde or ketone may be sterically hindered, or it may have acidic protons that are quenched by the carbanion.
-
Solution:
-
Steric Hindrance: For highly hindered ketones, you may need to use a more reactive carbanion (e.g., by changing the counterion or solvent) or employ longer reaction times and elevated temperatures.
-
Enolization: If your carbonyl compound is prone to enolization, add it slowly to the pre-formed carbanion at low temperature.
-
-
-
Suboptimal Reaction Conditions:
-
Cause: The solvent, temperature, or reaction time may not be optimized for your specific substrates.
-
Solution:
-
Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent. Ensure it is freshly distilled or obtained from a solvent purification system.
-
Temperature: While carbanion formation is done at low temperatures, the subsequent reaction with the carbonyl and the elimination step may require warming to room temperature or even gentle heating.[5] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature.
-
-
Problem 2: Poor Stereoselectivity (Incorrect E/Z Ratio)
Q: My reaction is producing a mixture of E and Z isomers, and I need to favor one over the other. How can I control the stereoselectivity?
A: A key advantage of the Peterson olefination is the ability to control the stereochemical outcome by choosing the right elimination conditions.[5][7] This is possible if the intermediate β-hydroxysilane can be isolated.[5]
-
Isolating the β-Hydroxysilane Intermediate:
-
When to Isolate: When the α-silyl carbanion has only alkyl or hydrogen substituents, the intermediate β-hydroxysilane is often stable enough to be isolated, especially at low temperatures.[5]
-
How to Isolate: After the addition of the carbonyl compound, quench the reaction at low temperature with a mild aqueous acid (e.g., saturated ammonium chloride solution). This will protonate the alkoxide, allowing for the isolation of the diastereomeric β-hydroxysilanes, which can then be separated by chromatography.
-
-
Achieving Z-Selectivity (syn-elimination):
-
Mechanism: Base-promoted elimination proceeds through a concerted syn-elimination pathway.[7]
-
Conditions: Treat the isolated β-hydroxysilane with a base. Potassium hydride (KH) or potassium tert-butoxide (KOtBu) in THF are highly effective for rapid elimination. Sodium alkoxides may require heating.[2][7]
-
-
Achieving E-Selectivity (anti-elimination):
-
In-situ Elimination:
-
Cause: If your phosphonate contains electron-withdrawing groups, the β-hydroxysilane intermediate is often unstable and eliminates in situ.[5]
-
Controlling Stereoselectivity: In these cases, the stereoselectivity is determined by the reaction conditions of the initial addition. The choice of base, solvent, and counterion can influence the diastereoselectivity of the initial adduct formation.
-
Below is a diagram illustrating the stereochemical control in the Peterson olefination:
Caption: Stereochemical control in the Peterson olefination.
Problem 3: Formation of Side Products
Q: I am observing significant side products in my reaction mixture. What are they and how can I avoid them?
A: Several side reactions can occur. Here are the most common ones:
-
Brook Rearrangement:
-
Cause: This is a potential rearrangement of the β-hydroxysilane intermediate, especially if there are anion-stabilizing groups present. It involves the migration of the silyl group from carbon to oxygen.[8]
-
Solution: This is often competitive with the Peterson elimination. Using a less coordinating counterion (e.g., potassium instead of lithium) and a non-polar solvent can sometimes disfavor the Brook rearrangement.
-
-
Desilylation:
-
Cause: Premature loss of the trimethylsilyl group can occur, especially in the presence of protic sources or certain nucleophiles.
-
Solution: Ensure strictly anhydrous conditions. Use a non-nucleophilic base for deprotonation.
-
-
Products from Aldol Addition:
-
Cause: If the deprotonation is incomplete, the unreacted phosphonate can participate in other reactions. Also, if the aldehyde is prone to self-condensation, aldol products can form.
-
Solution: Ensure complete deprotonation of the phosphonate before adding the carbonyl compound. Add the aldehyde slowly at low temperature.
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound over traditional Wittig reagents or other phosphonates?
A1: The key advantages include:
-
Stereochemical Control: The ability to selectively form either E or Z-alkenes from the same intermediate is a significant advantage over many other olefination methods.[5]
-
Milder Conditions: The α-silyl carbanion is highly nucleophilic, often allowing for reactions with sterically hindered ketones that are unreactive in Wittig reactions.[9]
-
Easier Workup: The silyl byproduct (hexamethyldisiloxane) is volatile and easily removed, and the phosphate byproduct is water-soluble, simplifying purification compared to the often-problematic triphenylphosphine oxide from Wittig reactions.[4][10]
Q2: How do I purify this compound?
A2: If you suspect your reagent has degraded, purification by vacuum distillation is recommended.
-
Procedure: The reagent can be distilled under reduced pressure. The boiling point will depend on the vacuum achieved. It is crucial to use a dry, inert atmosphere distillation setup to prevent re-exposure to moisture.[5]
Q3: Can I use other bases besides n-BuLi or LDA?
A3: Yes, other strong bases can be used, but their effectiveness may vary depending on the substrate.
-
Sodium Hydride (NaH): Can be used, but it is a heterogeneous base and may require longer reaction times or higher temperatures for complete deprotonation.
-
Potassium Hydride (KH): A stronger base than NaH and can be very effective.
-
Amide Bases: Besides LDA, other lithium amides like lithium bis(trimethylsilyl)amide (LiHMDS) can also be used.
Q4: What is the role of the trimethylsilyl group?
A4: The trimethylsilyl group plays several crucial roles:
-
It stabilizes the adjacent carbanion.
-
It directs the reaction through the Peterson olefination pathway.
-
The silicon-oxygen bond formation in the elimination step is a strong thermodynamic driving force for the reaction.[8]
Experimental Protocols
Protocol 1: General Procedure for the Peterson Olefination with this compound
This protocol provides a general guideline. Optimal conditions may vary depending on the specific substrates.
-
Reagent Preparation:
-
Under an inert atmosphere (argon or nitrogen), add anhydrous THF to a flame-dried flask equipped with a magnetic stir bar.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add this compound (1.1 equivalents) to the cooled THF.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise.
-
Stir the solution at -78 °C for 30-60 minutes to ensure complete formation of the carbanion.
-
-
Reaction with Carbonyl Compound:
-
Dissolve the aldehyde or ketone (1.0 equivalent) in anhydrous THF in a separate flame-dried flask.
-
Slowly add the carbonyl solution to the carbanion solution at -78 °C.
-
Monitor the reaction by TLC or LC-MS. The reaction time can range from 30 minutes to several hours.
-
-
Workup and Elimination:
-
For in-situ elimination (common for substrates with electron-withdrawing groups):
-
Allow the reaction to warm to room temperature and stir until the reaction is complete.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
For isolation of the β-hydroxysilane and subsequent stereoselective elimination:
-
After the reaction at low temperature is complete, quench with saturated aqueous ammonium chloride.
-
Extract the product, dry the organic layer, and concentrate.
-
Separate the diastereomeric β-hydroxysilanes by column chromatography.
-
For Z-alkene: Dissolve the desired diastereomer in anhydrous THF, cool to 0 °C, and add potassium hydride (KH) or potassium tert-butoxide (KOtBu). Stir until the elimination is complete.
-
For E-alkene: Dissolve the other diastereomer in a suitable solvent (e.g., dichloromethane) and treat with an acid (e.g., BF₃·OEt₂ or acetic acid) until the elimination is complete.
-
Work up and purify the alkene product as described above.
-
-
Protocol 2: Purification of this compound by Vacuum Distillation
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is thoroughly dried.
-
Procedure:
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum and gently heat the flask in an oil bath.
-
Collect the fraction that distills at the appropriate boiling point for the applied pressure. The literature boiling point should be consulted.
-
Store the purified product under an inert atmosphere.
-
Data Presentation
The following table provides a general overview of how different factors can influence the outcome of the Peterson olefination. The specific E/Z ratios and yields are highly substrate-dependent.
| Factor | Condition | Expected Outcome on Stereoselectivity | General Impact on Yield |
| Elimination | Acidic (e.g., BF₃·OEt₂) | Favors E-alkene (anti-elimination)[7] | Generally good |
| Basic (e.g., KH, KOtBu) | Favors Z-alkene (syn-elimination)[7] | Generally good | |
| Base for Deprotonation | Strong, non-nucleophilic (n-BuLi, LDA) | Primarily affects carbanion formation | High, if used correctly |
| Weaker or hindered bases | May lead to incomplete reaction | Lower | |
| Solvent | Polar aprotic (e.g., THF) | Generally good for carbanion formation and reaction | Good |
| Non-polar solvents | Can sometimes influence diastereoselectivity of addition | May be lower due to solubility issues | |
| Temperature | Low (-78 °C) for addition | Can enhance diastereoselectivity of the initial addition | - |
| Warming for elimination | Necessary for the elimination step | - |
Logical Relationships and Workflows
The following diagram outlines the decision-making process for optimizing a Peterson olefination reaction with this compound.
Caption: Workflow for optimizing Peterson olefination reactions.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Peterson olefination from alpha-silyl aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. CN102964382A - Method for synthesizing dimethyl methylphosphonate - Google Patents [patents.google.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Peterson olefination - Wikipedia [en.wikipedia.org]
- 8. DE1125417B - Process for the purification of dimethyl terephthalate - Google Patents [patents.google.com]
- 9. diva-portal.org [diva-portal.org]
- 10. scribd.com [scribd.com]
troubleshooting failed reactions involving Dimethyl trimethylsilylmethylphosphonate
Welcome to the technical support center for researchers utilizing Dimethyl trimethylsilylmethylphosphonate. This guide is designed to provide in-depth troubleshooting for common issues encountered during olefination reactions, particularly the Horner-Wadsworth-Emmons (HWE) reaction. As Senior Application Scientists, we have structured this resource to not only offer solutions but also to explain the underlying chemical principles governing your experimental outcomes.
Part 1: Troubleshooting Common Reaction Failures
This section addresses the most frequent challenges researchers face, from low conversion to unexpected side products. We will proceed in a diagnostic, question-and-answer format.
FAQ 1: My reaction has a very low yield or did not proceed at all. What are the likely causes?
A complete or near-complete reaction failure is almost always due to one of three critical factors: moisture, improper base selection/activation, or reagent quality.
Answer:
The primary suspect in a failed reaction is the presence of water. The phosphonate carbanion, generated by deprotonation of this compound, is a strong base and highly nucleophilic.[1][2] Any protic source, especially water, will rapidly quench the carbanion, halting the reaction before it can engage with the carbonyl substrate.
Troubleshooting Steps & Scientific Rationale:
-
Ensure Anhydrous Conditions:
-
Glassware: All glassware must be rigorously dried, preferably by oven-drying at >120 °C for several hours and cooling under a stream of inert gas (Nitrogen or Argon) or in a desiccator.
-
Solvents: Use freshly distilled, anhydrous solvents. Tetrahydrofuran (THF), a common solvent for HWE reactions, is hygroscopic and should be dried over a suitable agent like sodium/benzophenone ketyl until the characteristic deep blue color persists.
-
Reagents: Ensure your aldehyde or ketone substrate is anhydrous. If it is a solid, dry it in a vacuum oven. If it is a liquid, consider storing it over molecular sieves (ensure the sieves are activated and compatible).
-
Inert Atmosphere: The entire reaction, from base addition to quenching, must be performed under a positive pressure of an inert gas like Nitrogen or Argon.[3]
-
-
Verify Base Activity and Stoichiometry:
-
Base Selection: Sodium hydride (NaH) is a common choice. It is crucial to use a fresh bottle or a sample from which the outer layer of inactivated material has been removed. NaH is often sold as a dispersion in mineral oil; this oil should be washed away with dry hexanes under an inert atmosphere before use.
-
Complete Deprotonation: Incomplete deprotonation of the phosphonate is a common cause of low yield. Allow sufficient time for the carbanion to form after adding the base. This is often indicated by the cessation of hydrogen gas evolution when using NaH. A gentle warming of the phosphonate/base mixture (e.g., to 40-50 °C) can sometimes facilitate complete carbanion formation before cooling for the carbonyl addition.
-
Alternative Bases: For highly sensitive substrates, stronger, soluble bases like n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) can be used, but these require very low temperatures (e.g., -78 °C) to control reactivity.[4] The titer (concentration) of organolithium bases should be determined before use, as it can decrease over time.
-
-
Assess Reagent Purity:
-
Phosphonate Reagent: While this compound is generally stable, it can degrade over time. Verify its purity by ¹H or ³¹P NMR spectroscopy.
-
Carbonyl Substrate: Impurities in the aldehyde or ketone can interfere with the reaction. Aldehydes are particularly prone to oxidation to carboxylic acids, which will be deprotonated by the carbanion and halt the olefination.
-
FAQ 2: My reaction produced a mixture of E/Z isomers. How can I improve the stereoselectivity?
The Horner-Wadsworth-Emmons reaction is renowned for its high (E)-selectivity with stabilized phosphonates.[1][5] Loss of this selectivity points to specific deviations from the optimal reaction pathway.
Answer:
The stereochemical outcome of the HWE reaction is determined by the thermodynamics of the intermediate oxaphosphetane formation and elimination.[1][6] The formation of the (E)-alkene is generally favored because the substituents on the aldehyde and the phosphonate prefer to be in a trans-like arrangement in the lowest energy transition state, minimizing steric clash.[5]
Key Factors Influencing E/Z Selectivity:
| Factor | Condition for High (E)-Selectivity | Rationale |
| Base Counterion | Li⁺ > Na⁺ > K⁺ | Smaller cations like Li⁺ effectively chelate the intermediate betaine, promoting equilibration to the more stable threo-intermediate which leads to the (E)-alkene.[1] |
| Reaction Temperature | Higher Temperatures (0 °C to 23 °C) | Warmer conditions provide the energy needed for the reversible formation of the initial adducts, allowing the system to settle into the thermodynamically favored pathway leading to the (E)-product.[1][4] |
| Steric Bulk | Bulky Aldehyde/Ketone | Increased steric hindrance on the carbonyl substrate enhances the energetic penalty for the cis-arrangement, thus favoring the (E)-isomer.[1] |
| Solvent | Aprotic, non-polar solvents (e.g., THF) | Solvents that do not strongly solvate the cation allow for tighter chelation and better thermodynamic control. |
Troubleshooting Protocol for Improving (E)-Selectivity:
-
Switch to a Lithium Base: If you are using NaH, consider switching to n-BuLi at -78 °C for the deprotonation step.
-
Add a Lithium Salt: If using a non-lithium base like NaH or KHMDS is necessary, the addition of a lithium salt like Lithium Chloride (LiCl) or Lithium Bromide (LiBr) can capture the benefits of the lithium cation.[7] These salts act as Lewis acids, facilitating the desired chelation.
-
Optimize Temperature: While the initial deprotonation and addition may be done at low temperatures, allowing the reaction to slowly warm to room temperature can significantly improve the E/Z ratio.[2]
For (Z)-Selectivity (A Note on the Still-Gennari Modification): Achieving high (Z)-selectivity requires altering the phosphonate reagent itself to one with electron-withdrawing groups on the phosphorus esters, such as bis(2,2,2-trifluoroethyl) esters.[8][9] This modification, known as the Still-Gennari olefination, kinetically favors the (Z)-product by accelerating the elimination step relative to intermediate equilibration.[9] This is not directly applicable to this compound but is a critical concept in HWE chemistry.
FAQ 3: I am observing significant side products. What are they and how can I prevent them?
The presence of the trimethylsilyl (TMS) group introduces unique reactivity patterns that can lead to side reactions not typically seen with standard HWE reagents.
Answer:
The most common side reactions are related to the base sensitivity of your substrate and the dual nature of the silyl-substituted phosphonate, which can participate in chemistry reminiscent of both HWE and Peterson olefinations.
Common Side Reactions and Prevention Strategies:
-
Substrate Decomposition or Self-Condensation:
-
Cause: Many complex aldehydes and ketones are sensitive to strong bases.[10] The base can catalyze aldol condensations, enolization, or decomposition, especially if the olefination reaction is slow.[10]
-
Solution - Milder Conditions (Masamune-Roush Conditions): For base-sensitive substrates, avoid strong, irreversible bases like NaH or n-BuLi. Instead, use a weaker amine base like Diisopropylethylamine (DIPEA) or 1,8-Diazabicycloundec-7-ene (DBU) in the presence of LiCl.[7][10] This generates the phosphonate carbanion in situ at a lower concentration, minimizing side reactions with the substrate.[10]
-
-
Desilylation:
-
Cause: The TMS group can be cleaved by certain nucleophiles or under protic workup conditions, especially if acidic. While generally robust, prolonged exposure to harsh conditions can lead to the formation of the desilylated phosphonate, which may react differently or not at all.
-
Solution: Use the minimum required amount of base and ensure a clean, non-acidic workup. A buffered aqueous workup (e.g., with saturated NH₄Cl) is often preferable to using dilute acid.
-
-
Peterson Olefination-type Byproducts:
-
Cause: The reaction of an α-silyl carbanion with a carbonyl forms a β-hydroxysilane intermediate, the central player in the Peterson Olefination.[11] The elimination of this intermediate can be controlled by conditions (acidic vs. basic) to give different alkene isomers.[11] While the phosphonate group strongly directs the reaction down the HWE pathway (elimination of the phosphate salt), under certain conditions, a Peterson-type elimination might compete. This is more likely if the intermediate β-hydroxy-α-silyl phosphonate is stable and can be isolated.
-
Solution: Stick to standard HWE conditions that favor the concerted or pseudo-concerted elimination of the phosphate group. The use of Na⁺ or K⁺ cations, which form strong P-O bonds in the byproduct, drives the HWE elimination forward efficiently.
-
Part 2: Key Experimental Workflows & Diagrams
To provide a clearer picture, we have outlined a standard experimental protocol and created diagrams to visualize the key chemical processes and troubleshooting logic.
Standard Protocol: General Procedure for HWE Reaction
-
Preparation: Oven-dry all glassware and cool under a stream of dry nitrogen.
-
Setup: Assemble the reaction flask, equipped with a magnetic stir bar, under a positive pressure of nitrogen. Add the this compound (1.1 eq.) to the flask.
-
Solvent Addition: Add anhydrous THF via syringe.
-
Deprotonation: Cool the solution to 0 °C (ice bath). Add Sodium Hydride (60% dispersion in oil, washed with dry hexanes, 1.2 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until H₂ evolution ceases.
-
Carbonyl Addition: Cool the resulting phosphonate carbanion solution to the desired temperature (typically -78 °C to 0 °C). Add a solution of the aldehyde or ketone (1.0 eq.) in anhydrous THF dropwise via syringe.
-
Reaction: Monitor the reaction by Thin Layer Chromatography (TLC). Upon consumption of the limiting reagent, allow the reaction to warm to room temperature and stir for an additional 1-12 hours.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel, add water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether). The dialkylphosphate salt byproduct is water-soluble and will be removed in the aqueous layer.[5][12]
-
Purification: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualization 1: HWE Reaction Mechanism
This diagram illustrates the key steps in the Horner-Wadsworth-Emmons reaction.
Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.
Visualization 2: Troubleshooting Workflow
This decision tree provides a logical path to diagnose and solve failed reactions.
Caption: Decision tree for troubleshooting failed HWE reactions.
References
-
Recent Progress in the Horner-Wadsworth-Emmons Reaction. ResearchGate. [Link]
-
(E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. National Institutes of Health (NIH). [Link]
-
Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Thieme Connect. [Link]
-
Optimization of the HWE reaction conditions. ResearchGate. [Link]
-
Horner-Wadsworth-Emmons Reaction. YouTube. [Link]
-
This compound | C6H17O3PSi. PubChem. [Link]
-
Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
-
New developments in the Peterson olefination reaction. ElectronicsAndBooks. [Link]
-
Peterson Olefination. Organic Chemistry Portal. [Link]
-
Horner-Wadsworth-Emmons reaction. YouTube. [Link]
-
Organic Chemistry: Synthesis of DMC. YouTube. [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Peterson Olefination [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
stability and degradation of Dimethyl trimethylsilylmethylphosphonate under reaction conditions
Welcome to the technical support center for Dimethyl trimethylsilylmethylphosphonate (DMTMP). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of DMTMP under various reaction conditions. Our goal is to equip you with the knowledge to anticipate potential challenges, troubleshoot experimental issues, and ensure the integrity of your results.
Introduction to this compound (DMTMP)
This compound (DMTMP) is an organophosphorus compound characterized by a stable carbon-phosphorus (P-C) bond and a reactive silicon-carbon (Si-C) bond within the trimethylsilylmethyl group.[1] Its structural similarity to other phosphonates makes it a compound of interest in various synthetic applications. However, the presence of both the phosphonate and the trimethylsilyl moieties imparts unique stability and reactivity characteristics that are crucial to understand for its effective use in experimental settings.
This guide will delve into the factors influencing the stability of DMTMP, its potential degradation pathways, and practical solutions to common problems encountered during its handling and use in chemical reactions.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability and handling of DMTMP.
Q1: What are the primary factors that can cause the degradation of DMTMP?
A1: The degradation of DMTMP is primarily influenced by the following factors:
-
pH: The trimethylsilyl group is susceptible to cleavage under both acidic and basic conditions. This hydrolysis is often the initial and most significant degradation pathway.
-
Temperature: While the P-C bond in phosphonates is generally thermally stable, elevated temperatures can promote degradation, potentially through different mechanisms than hydrolysis.[2][3]
-
Presence of Water: As a key reagent in hydrolysis, the presence of water, even in trace amounts in solvents, can lead to the slow degradation of DMTMP over time.
-
Catalysts: Certain catalysts, particularly Lewis acids or strong Brønsted acids and bases, can accelerate the degradation of the trimethylsilyl group and potentially the phosphonate ester itself.
Q2: How does the stability of DMTMP compare to its non-silylated analog, Dimethyl methylphosphonate (DMMP)?
A2: The primary difference in stability lies in the susceptibility of the trimethylsilyl group in DMTMP to hydrolysis. The P-C bond in both DMTMP and DMMP is significantly more resistant to hydrolysis than the P-O-C ester bonds.[1] However, the Si-C bond and the associated Si-O linkage that can form upon rearrangement are prone to cleavage in the presence of water, acids, or bases. Therefore, DMTMP is generally considered less stable than DMMP, especially in protic solvents or under non-neutral pH conditions.
Q3: What are the expected degradation products of DMTMP?
A3: The primary degradation of DMTMP is expected to proceed via two main pathways:
-
Cleavage of the Trimethylsilyl Group: This is the most likely initial degradation step, especially under hydrolytic conditions. This would yield Dimethyl methylphosphonate (DMMP) and trimethylsilanol, which can further condense to hexamethyldisiloxane.
-
Hydrolysis of the Phosphonate Esters: The methyl ester groups on the phosphorus atom can also undergo hydrolysis, although this typically requires more forcing conditions (e.g., strong acid or base, high temperatures) compared to the cleavage of the trimethylsilyl group.[4][5][6][7][8] This would lead to the formation of methyl trimethylsilylmethylphosphonic acid and subsequently trimethylsilylmethylphosphonic acid.
Q4: Can I use protic solvents like methanol or ethanol with DMTMP?
A4: While DMTMP may be soluble in protic solvents, its long-term stability in these solvents is questionable. Protic solvents can participate in the hydrolysis of the trimethylsilyl group, leading to the gradual degradation of the compound. For reactions requiring prolonged reaction times or elevated temperatures, it is advisable to use aprotic solvents such as THF, dioxane, acetonitrile, or toluene to minimize degradation. If a protic solvent is unavoidable, it should be rigorously dried, and the reaction should be conducted under an inert atmosphere.
Q5: How should I store DMTMP to ensure its stability?
A5: To maximize the shelf-life of DMTMP, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to protect it from moisture. Storage at low temperatures (e.g., in a refrigerator or freezer) is also recommended to slow down any potential degradation processes. It is advisable to handle the compound in a glovebox or under a stream of inert gas to prevent exposure to atmospheric moisture.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during experiments involving DMTMP.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent reaction yields or formation of unexpected byproducts. | Degradation of DMTMP prior to or during the reaction. | 1. Verify the purity of DMTMP: Analyze the starting material by NMR (¹H, ³¹P, ¹³C) or GC-MS to check for the presence of degradation products like DMMP or trimethylsilanol. 2. Use anhydrous solvents and reagents: Ensure all solvents and reagents are rigorously dried before use. 3. Maintain an inert atmosphere: Conduct the reaction under a positive pressure of argon or nitrogen. 4. Control the reaction temperature: Avoid unnecessarily high temperatures. |
| NMR spectrum shows the presence of Dimethyl methylphosphonate (DMMP). | Hydrolysis of the trimethylsilyl group. | 1. Review the work-up procedure: Avoid aqueous work-ups if possible. If an aqueous work-up is necessary, perform it quickly at low temperatures and with de-gassed, neutral water. 2. Check for acidic or basic impurities: Ensure that all reagents and glassware are free from acidic or basic residues. |
| Reaction fails to proceed as expected, with starting material recovered. | Inactivation of a catalyst or reagent by DMTMP or its degradation products. | 1. Consider the compatibility of DMTMP with the catalyst: The phosphonate group can potentially coordinate to and deactivate certain metal catalysts. 2. Investigate the reaction conditions: Ensure that the reaction conditions are not promoting the degradation of DMTMP into species that might interfere with the reaction. |
| Formation of a white precipitate (e.g., silica) during the reaction or work-up. | Degradation of the trimethylsilyl group to form silanols, which can then polymerize. | 1. Modify the work-up: If a precipitate forms during an aqueous work-up, it may be necessary to filter the reaction mixture. Consider an anhydrous work-up if feasible. |
Experimental Protocols
Protocol 1: Monitoring the Stability of DMTMP by ¹H NMR Spectroscopy
This protocol describes a method for assessing the stability of DMTMP under specific conditions (e.g., in a particular solvent or at a certain pH).
Materials:
-
This compound (DMTMP)
-
Anhydrous deuterated solvent (e.g., CDCl₃, Acetone-d₆)
-
NMR tubes
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Prepare a stock solution of DMTMP of known concentration in the chosen anhydrous deuterated solvent.
-
Add a known amount of the internal standard to the stock solution.
-
Transfer an aliquot of the solution to an NMR tube and acquire an initial ¹H NMR spectrum.
-
Subject the remaining stock solution to the desired experimental conditions (e.g., add a specific amount of water, acid, or base, or heat to a specific temperature).
-
At regular time intervals, take aliquots from the stock solution and acquire ¹H NMR spectra.
-
Monitor the disappearance of the DMTMP signals and the appearance of new signals corresponding to degradation products (e.g., DMMP, trimethylsilanol).
-
Quantify the extent of degradation by integrating the signals of DMTMP relative to the internal standard.
Protocol 2: Analysis of DMTMP and its Degradation Products by GC-MS
This protocol provides a method for the separation and identification of DMTMP and its potential volatile degradation products.
Materials:
-
DMTMP sample
-
Anhydrous solvent for dilution (e.g., dichloromethane, ethyl acetate)
-
GC-MS instrument with a suitable column (e.g., a non-polar or medium-polarity column)
Procedure:
-
Prepare a dilute solution of the DMTMP sample in the chosen anhydrous solvent.
-
Inject the sample into the GC-MS system.
-
Develop a suitable temperature program for the GC oven to achieve good separation of the components.
-
Analyze the mass spectra of the eluting peaks to identify DMTMP and any degradation products by comparing their fragmentation patterns with known standards or library data.
Visualizing Degradation Pathways
The following diagrams illustrate the key degradation pathways of this compound.
Caption: Primary degradation pathways of DMTMP.
References
- Method for synthesizing dimethyl methyl phosphate. Google Patents.
-
Schweigert, I., & Gunlycke, D. (2017). Hydrolysis of Dimethyl Methylphosphonate by the Cyclic Tetramer of Zirconium Hydroxide. The Journal of Physical Chemistry A, 121(40), 7690–7696. Available at: [Link]
-
Hydrolysis of Dimethyl Methylphosphonate by the Cyclic Tetramer of Zirconium Hydroxide. PubMed. Available at: [Link]
-
Fasano, R., Randel, M., Sadowski, L., & Wong, C. (1982). Analytical Methods Development for Dimethyl Methylphosphonate, Diisopropyl Methylphosphonate and Trimethyl phosphate. DTIC. Available at: [Link]
-
Ashkenazi, N., Segall, Y., Chen, R., Sod-Moriah, G., & Fattal, E. (2010). The mechanism of nucleophilic displacements at phosphorus in chloro-substituted methylphosphonate esters: P-O vs P-C bond cleavage: a DFT study. The Journal of Organic Chemistry, 75(6), 1917–1926. Available at: [Link]
- Kafkalia, I. A., & Zervas, P. G. (2002). Phosphonates and Their Degradation by Microorganisms. Applied Biochemistry and Microbiology, 38, 317–328.
-
Recent Developments in Organophosphorus Flame Retardants Containing P-C Bond and Their Applications. MDPI. Available at: [Link]
- Method for synthesizing dimethyl methylphosphonate. Google Patents.
-
Analytical Methods for Diisopropyl Methylphosphonate. Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
Thermal Degradation of Organophosphorus Flame Retardants. MDPI. Available at: [Link]
-
Mitchell, B. L., Billingsley, B. G., & Logue, B. A. (2013). Rapid quantification of dimethyl methylphosphonate from activated carbon particles by static headspace gas chromatography mass spectrometry. Journal of Chromatography A, 1293, 120–125. Available at: [Link]
-
Wing, A. D., DeLisio, J. B., & Weidhaas, J. L. (2020). Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water. The Journal of Physical Chemistry A, 124(41), 8383–8389. Available at: [Link]
-
Liu, Y., Zhang, Y., Wang, Y., Zhang, J., & Wang, X. (2022). Thermocatalytic Decomposition of Dimethyl Methylphosphonate Based on CeO2 Catalysts with Different Morphologies. Catalysts, 12(1), 76. Available at: [Link]
-
Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water. ResearchGate. Available at: [Link]
-
Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(11), 3233. Available at: [Link]
-
Natural Degradation of Phosphonates. Toray Membrane Europe. Available at: [Link]
-
Demethylation of dimethyl phosphonate esters with sodium ethanethiolate: Improved synthesis of 5'-methylene substituted 2',5'-deoxyribonucleotides. ResearchGate. Available at: [Link]
-
Catalytic Oxidative Decomposition of Dimethyl Methyl Phosphonate over CuO/CeO2 Catalysts Prepared Using a Secondary Alkaline Hydrothermal Method. MDPI. Available at: [Link]
- Synthesis method of dimethylheptyl methylphosphonate. Google Patents.
-
Dimethyl methylphosphonate. PubChem. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Aschmann, S. M., & Atkinson, R. (2003). Atmospheric chemistry of dimethyl phosphonate, dimethyl methylphosphonate, and dimethyl ethylphosphonate. Environmental Science & Technology, 37(18), 4123–4129. Available at: [Link]
-
The Microbial Degradation of Natural and Anthropogenic Phosphonates. PubMed Central. Available at: [Link]
-
Dimethyl methylphosphonate – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Thermal Catalytic Decomposition of Dimethyl Methyl Phosphonate Using CuO-CeO2/γ-Al2O3. MDPI. Available at: [Link]
-
Provisional Peer Reviewed Toxicity Values for Dimethyl methylphosphonate. United States Environmental Protection Agency. Available at: [Link]
-
TR-323: Dimethyl Methylphosphonate (CASRN 756-79-6) in F344/N Rats and B6C3F1Mice (Gavage Studies). National Toxicology Program. Available at: [Link]
-
The Microbial Degradation of Natural and Anthropogenic Phosphonates. PubMed. Available at: [Link]
-
Decomposition of Dimethyl Methylphosphonate (DMMP) on Supported Cerium and Iron Co-Impregnated Oxides at Room Temperature. ResearchGate. Available at: [Link]
-
Thermocatalytic Decomposition of Dimethyl Methylphosphonate (DMMP) in a Multi-Tubular, Flow-Through Catalytic Membrane Reactor. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Hydrolysis of Dimethyl Methylphosphonate by the Cyclic Tetramer of Zirconium Hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
effect of base and solvent on Dimethyl trimethylsilylmethylphosphonate reactivity
Welcome to the technical support guide for Dimethyl trimethylsilylmethylphosphonate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for leveraging this versatile reagent in your synthetic workflows. Our goal is to move beyond simple protocols and explain the causal relationships between reaction parameters—specifically the choice of base and solvent—and experimental outcomes.
Core Principles: The Horner-Wadsworth-Emmons Reaction
This compound is primarily used as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize alkenes from aldehydes and ketones. The reaction proceeds via a phosphonate carbanion, which is more nucleophilic than the analogous ylide used in a Wittig reaction, allowing it to react efficiently even with hindered ketones.[1] A key advantage of the HWE reaction is that its byproduct, a dialkyl phosphate salt, is water-soluble, simplifying purification significantly compared to the triphenylphosphine oxide from a Wittig reaction.[2][3]
The fundamental mechanism involves three key steps:
-
Deprotonation: A base removes the acidic proton alpha to the phosphonate group, creating a stabilized phosphonate carbanion.
-
Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a β-hydroxyphosphonate intermediate.[4]
-
Elimination: This intermediate cyclizes to form a four-membered oxaphosphetane ring, which then fragments to yield the desired alkene and a phosphate byproduct.[4][5]
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments using this compound.
Question 1: My reaction is sluggish or fails to go to completion. What are the likely causes?
Answer: Incomplete conversion is one of the most frequent issues and typically points to inefficient deprotonation of the phosphonate.
-
Insufficiently Strong Base: The acidity of the α-proton in this compound (pKa ≈ 20-22 in DMSO) requires a strong base for complete deprotonation.
-
Weak Bases: Amine bases like triethylamine or DBU are generally not strong enough.
-
Recommended Bases: Alkali metal hydrides (NaH, KH), organolithiums (n-BuLi, s-BuLi), or amide bases (LDA, KHMDS) are necessary. Sodium hydride (NaH) is a common and cost-effective choice for routine transformations.[2][3]
-
-
Base Quality and Stoichiometry:
-
Sodium hydride is notoriously sensitive to air and moisture. Use only fresh, high-quality NaH from a recently opened container or wash commercial NaH with dry hexanes to remove the protective mineral oil.
-
Always use at least 1.05-1.1 equivalents of the base to ensure complete deprotonation.
-
-
Reaction Temperature: Deprotonation with NaH is often performed at room temperature or slightly elevated temperatures (e.g., in refluxing THF) to ensure completion. In contrast, deprotonation with organolithiums or amide bases is typically conducted at low temperatures (-78 °C) to prevent side reactions.[1]
Question 2: How can I control the stereoselectivity (E/Z ratio) of the resulting alkene?
Answer: The HWE reaction with stabilized phosphonates, such as the one , generally favors the formation of the thermodynamically more stable (E)-alkene.[1][3] However, the choice of base and solvent can significantly influence the isomeric ratio.
The stereochemical outcome is largely determined by the equilibration of the intermediates (betaine adducts) leading to the oxaphosphetane.[4]
-
Maximizing (E)-Selectivity:
-
Sodium and Potassium Bases: Using bases with Na⁺ or K⁺ counterions (e.g., NaH, KHMDS) in aprotic solvents like THF or DME allows the initial addition step to be reversible.[5] This permits the intermediates to equilibrate to the more stable anti-conformation, which leads directly to the (E)-alkene.
-
Masamune-Roush Conditions: For reactions involving β-carbonylphosphonates, the use of LiCl with a mild base like DBU is highly effective for achieving high (E)-selectivity.[2]
-
-
Promoting (Z)-Selectivity (Still-Gennari Modification):
-
While the standard HWE favors the (E)-product, achieving high (Z)-selectivity often requires modifying the phosphonate reagent itself to one bearing electron-withdrawing groups (e.g., trifluoroethyl esters).[1]
-
When using standard phosphonates, employing strong, non-equilibrating conditions can sometimes favor the kinetic (Z)-product. This involves using a potassium base (KHMDS) with a crown ether (18-crown-6) in THF at low temperatures (-78 °C).[1] The crown ether sequesters the potassium ion, creating a more "naked" and highly reactive carbanion, which can make the initial addition less reversible and trap the kinetic product.[1][5]
-
| Condition | Typical Base | Solvent | Temperature | Expected Outcome |
| Thermodynamic Control | NaH, KH | THF, DME | 0 °C to RT | High (E)-selectivity |
| Kinetic Control | KHMDS + 18-crown-6 | THF | -78 °C | Increased (Z)-selectivity[1][5] |
| Lithium-Mediated | n-BuLi, LDA | THF | -78 °C | Can give mixtures, often (E)-favored |
Question 3: Which base and solvent combination is the best starting point for my reaction?
Answer: The optimal choice depends on your substrate's reactivity and the desired stereochemical outcome. The following decision tree provides a general guideline for initial screening.
Caption: Decision guide for selecting initial reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for (E)-Selective Olefination using NaH/THF
This protocol describes a standard, reliable method for reacting this compound with an aldehyde to favor the (E)-alkene product.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde substrate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add sodium hydride (1.1 eq., 60% dispersion).
-
Washing (Optional but Recommended): Wash the NaH three times with anhydrous hexanes under nitrogen to remove the mineral oil. Decant the hexanes carefully via cannula each time.
-
Solvent Addition: Add anhydrous THF (approx. 0.2 M relative to the phosphonate) to the flask and cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Add this compound (1.0 eq.) dropwise via syringe to the stirred suspension of NaH in THF.
-
Anion Formation: Allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution should be observed. The mixture will typically become a clear, yellowish, or tan solution, indicating the formation of the phosphonate carbanion.
-
Carbonyl Addition: Cool the reaction mixture back down to 0 °C. Add a solution of the aldehyde (1.05 eq.) in a small amount of anhydrous THF dropwise over 10-15 minutes.
-
Reaction: Monitor the reaction by TLC. Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring until the starting material is consumed (typically 2-12 hours).
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Workup: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired alkene product.
References
-
Horner–Wadsworth–Emmons reaction - Wikipedia. Wikipedia. [Link]
-
Horner-Wadsworth-Emmons Reaction - NROChemistry. NROChemistry. [Link]
-
Horner-Wadsworth-Emmons Reaction - YouTube. Professor Dave Explains. [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
Sources
Technical Support Center: Managing the Moisture Sensitivity of Dimethyl trimethylsilylmethylphosphonate
Welcome to the technical support center for Dimethyl trimethylsilylmethylphosphonate (CAS No. 13433-42-6). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their work. The presence of a moisture-labile trimethylsilyl (TMS) group linked to the phosphonate moiety imparts unique reactivity, but also necessitates stringent handling protocols to prevent degradation.
This document provides in-depth, field-proven insights into the causality of common experimental issues, offering robust troubleshooting strategies and validated protocols to ensure the integrity of your experiments and the reliability of your results.
Section 1: Compound Properties & Stability Profile
This compound is a clear, colorless liquid valued in organic synthesis. Its reactivity is largely defined by the phosphorus center and the silicon-carbon bond. However, its primary vulnerability in a laboratory setting is its susceptibility to hydrolysis.
Key Chemical Properties
| Property | Value |
| Chemical Formula | C₆H₁₇O₃PSi |
| Molecular Weight | 196.26 g/mol [1] |
| CAS Number | 13433-42-6[1] |
| Appearance | Clear, Colorless Liquid[2] |
| Boiling Point | 181 °C (358 °F) (for the related Dimethyl methylphosphonate)[3] |
| Primary Hazard | Moisture Sensitive; Causes skin and serious eye irritation[1] |
The Mechanism of Hydrolysis
The principal degradation pathway for this compound is hydrolysis, which can be catalyzed by trace amounts of acid or base. The reaction involves the nucleophilic attack of water on the silicon atom. While the P-O-CH₃ bonds can also hydrolyze under harsh conditions, the Si-C bond is the most common point of initial cleavage in the presence of ambient moisture.[4][5][6]
The process unfolds in two stages:
-
Initial Hydrolysis: The Si-C bond is cleaved, yielding Dimethyl methylphosphonate (DMMP) and trimethylsilanol (TMSOH).
-
Condensation: Trimethylsilanol is unstable and readily undergoes self-condensation to form the more stable hexamethyldisiloxane (HMDS) and water. The water produced in this step can then perpetuate the hydrolysis of remaining reagent.
This degradation pathway is visualized below.
Caption: Hydrolysis pathway of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to ensure its long-term stability?
A: Proper storage is the first line of defense against degradation. The reagent should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container with a PTFE-lined cap.[7] We recommend storing it at room temperature in a desiccator or a dry cabinet to protect it from ambient moisture.[2] For long-term storage, consider subdividing the reagent into smaller, single-use aliquots under an inert atmosphere to prevent repeated exposure of the main stock bottle to the laboratory environment.
Q2: My reaction yield is unexpectedly low. How can I confirm if my phosphonate reagent has degraded?
A: The most definitive method for assessing the purity and integrity of your reagent is through Nuclear Magnetic Resonance (NMR) spectroscopy.
-
31P NMR: This is the most direct technique. A pure sample of this compound will show a single, sharp peak at a characteristic chemical shift. The appearance of a second major peak corresponding to Dimethyl methylphosphonate (DMMP) is a clear indicator of hydrolysis. The progress of similar phosphonate reactions is often monitored by 31P NMR, where changes in substituents on the phosphorus atom lead to predictable shifts in the signal.[8]
-
1H NMR: In a proton NMR spectrum, degradation is indicated by the appearance of a sharp singlet around 0.05-0.2 ppm, which corresponds to the methyl protons of hexamethyldisiloxane (HMDS), the final byproduct of hydrolysis. You will also see the emergence of new signals corresponding to DMMP.
Q3: Are there any visual signs of reagent degradation I can look for?
A: Unfortunately, this compound and its primary hydrolysis product, DMMP, are both clear, colorless liquids.[2] Therefore, there are typically no visual cues like color change or precipitation to indicate degradation. Do not rely on visual inspection. Always verify the purity of a suspect bottle analytically (See Q2).
Q4: My bottle of reagent was accidentally left open for a short time. Can I rescue or purify the partially hydrolyzed material?
A: Attempting to rescue a hydrolyzed sample is generally not recommended and is often not practical. The primary degradation product, DMMP, has a similar boiling point to the parent compound, making purification by distillation difficult. Furthermore, any purification attempt would require rigorously anhydrous conditions to prevent further degradation. It is far more reliable and cost-effective to discard the compromised reagent and use a fresh, unopened bottle for critical experiments.
Q5: What solvents are compatible with this reagent, and how should I prepare them for a reaction?
A: Use only high-purity, anhydrous aprotic solvents. Common choices include tetrahydrofuran (THF), diethyl ether, toluene, dichloromethane (DCM), and acetonitrile. It is imperative that these solvents are thoroughly dried before use. The most effective method is to use a solvent purification system (SPS) that passes the solvent through columns of activated alumina. Alternatively, solvents can be dried using appropriate drying agents (e.g., sodium/benzophenone for THF and ether; calcium hydride for DCM and toluene) followed by distillation under an inert atmosphere. Never use solvents from a bottle that has been opened multiple times without proper storage over a drying agent like molecular sieves.
Section 3: Troubleshooting Guide
This section addresses specific experimental failures and provides a logical workflow to diagnose and resolve the underlying issues related to reagent stability.
Problem: Inconsistent reaction outcomes or complete failure of a reaction known to work.
-
Underlying Cause: This is the classic symptom of using a degraded or partially hydrolyzed reagent. The active this compound has been consumed by moisture, leaving behind the less reactive Dimethyl methylphosphonate.
-
Troubleshooting & Validation Workflow:
-
Quarantine the Reagent: Immediately stop using the suspect bottle of this compound. Label it clearly to prevent accidental use by others.
-
Analytical Verification: Obtain a 31P NMR spectrum of the suspect reagent. Compare this to the spectrum of a new, unopened bottle or a previously recorded standard. The presence of significant hydrolysis products confirms degradation.
-
Systematic Review of Handling Protocol: If the reagent is confirmed to be degraded, your handling procedure is the likely source of moisture introduction. Review every step:
-
Glassware: Is all glassware oven-dried at >120 °C for several hours and cooled under a stream of inert gas or in a desiccator immediately before use?
-
Atmosphere: Is the reaction performed under a positive pressure of dry argon or nitrogen? Are all transfers performed using gas-tight syringes or cannulas?[9]
-
Solvents & Reagents: Are all other solvents and reagents in the reaction scrupulously dried and handled under inert conditions? A seemingly "minor" component can introduce catastrophic amounts of moisture.
-
-
Perform a Control Reaction: Using a brand new, unopened bottle of this compound and your newly-vetted anhydrous protocol, run a small-scale control reaction that is known to work. A successful outcome validates both the new reagent and the improved procedure.
-
Section 4: Validated Experimental Protocols
Protocol 4.1: Recommended Storage and Handling
-
Receiving: Upon receipt, inspect the bottle seal for integrity. If the seal is compromised, do not use the reagent.
-
Storage: Store the sealed bottle inside a desiccator or a nitrogen-purged drybox.
-
First Use: Before first use, move the bottle into an inert atmosphere glovebox. If a glovebox is not available, use a Schlenk line. Puncture the septum with a needle connected to the inert gas line to gently pressurize the headspace.
-
Withdrawal: Use a clean, dry, gas-tight syringe to withdraw the required volume. Always withdraw a small amount of inert gas into the syringe after the liquid to create a gas "plug" that protects the reagent from air as you transfer the syringe.
-
Resealing: After withdrawal, ensure the septum is intact. Wrap the cap and septum area securely with Parafilm or electrical tape to reinforce the seal against moisture ingress. Return the bottle to the desiccator for storage.
Protocol 4.2: Inert Atmosphere Reaction Setup (Schlenk Line)
This protocol outlines the essential steps for setting up an experiment to prevent reagent hydrolysis.
Caption: Workflow for handling moisture-sensitive reagents.
-
Scientist's Note (Step 3): Each vacuum/purge cycle removes approximately 99% of the atmosphere in the flask. Three cycles remove >99.99% of atmospheric moisture and oxygen, which is critical for success.
-
Scientist's Note (Step 7): Adding the reagent sub-surface (with the needle tip below the solvent level) prevents the liquid from splashing onto the upper, potentially cooler parts of the flask and minimizes contact with the headspace gas.
Protocol 4.3: Analytical Quality Control via 31P NMR
-
Sample Preparation: In an inert atmosphere glovebox, dilute 1-2 drops of this compound in ~0.6 mL of a dry deuterated solvent (e.g., CDCl₃, C₆D₆) in a flame-dried NMR tube. Seal the tube with a secure cap and wrap with Parafilm.
-
Acquisition: Acquire a proton-decoupled 31P NMR spectrum. A sufficient signal-to-noise ratio can typically be achieved within a few minutes.
-
Analysis:
-
Passing Result: The spectrum shows a single, dominant peak at the expected chemical shift for the pure product. Any impurities should be <5%.
-
Failing Result: The spectrum shows a significant secondary peak corresponding to Dimethyl methylphosphonate (DMMP) or other phosphorus-containing impurities. If the DMMP peak is >5-10% of the main peak, the reagent is compromised and should not be used for sensitive applications.
-
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(10), 2840. [Link]
-
Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. PubMed. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. [Link]
-
Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. [Link]
-
YSI, a Xylem brand. (n.d.). Safety Data Sheet: Dimethyl Methylphosphonate. [Link]
-
Demkowicz, S., et al. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry, 16, 1354–1364. [Link]
-
Pinkard, B. R., et al. (2020). Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water. ChemRxiv. [Link]
Sources
- 1. This compound | C6H17O3PSi | CID 4305701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. ysi.com [ysi.com]
- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. The McKenna reaction – avoiding side reactions in phosphonate deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up Reactions with Dimethyl Trimethylsilylmethylphosphonate
Welcome to the technical support center for scaling up reactions involving Dimethyl trimethylsilylmethylphosphonate. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their laboratory-scale successes to pilot plant production. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the unique challenges of this process.
Introduction: From Benchtop Success to Pilot Plant Reality
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the stereoselective formation of alkenes.[1][2] this compound is a valuable reagent in this class, often employed for its unique reactivity profile. However, scaling up any chemical process from the laboratory to a pilot plant introduces a new set of variables that can significantly impact reaction performance, safety, and product quality.[3][4] This guide provides practical, experience-driven advice to anticipate and overcome these challenges.
Troubleshooting Guide: Navigating Common Scale-Up Issues
This section addresses specific problems you may encounter during the scale-up of reactions with this compound in a question-and-answer format.
Question 1: We are observing a significant drop in yield and poor E/Z selectivity upon moving from a 1L flask to a 100L reactor. What are the likely causes and how can we troubleshoot this?
Answer:
This is a classic scale-up challenge that typically points to issues with mixing and temperature control.[4][5]
-
Root Cause Analysis:
-
Inefficient Mixing: In a large reactor, achieving homogenous mixing is far more difficult than in a small flask with a magnetic stir bar.[5][6] This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and impacting stereoselectivity. The phosphonate carbanion, once formed, may not be uniformly dispersed to react with the aldehyde or ketone.
-
Heat Transfer Limitations: The surface-area-to-volume ratio decreases dramatically as you scale up.[7][8] This means that the heat generated during the exothermic deprotonation of the phosphonate and the subsequent reaction with the carbonyl compound cannot be dissipated as efficiently.[7] Higher reaction temperatures can negatively affect the stereoselectivity of the HWE reaction.[9]
-
Reagent Addition Rate: A slow, controlled addition of the base (e.g., NaH, BuLi) is critical. What was a "slow addition" in the lab over minutes may need to be extended significantly at the pilot scale to maintain temperature control.
-
-
Troubleshooting Protocol:
-
Characterize Your Mixing: Work with a chemical engineer to understand the mixing efficiency of your pilot plant reactor. You may need to adjust the impeller speed, or even consider a different impeller design to ensure adequate homogenization.[5]
-
Monitor Internal Temperature: Rely on internal temperature probes, not just the jacket temperature, to get an accurate reading of the reaction mixture.
-
Controlled Reagent Addition: Program a slow, controlled addition of the base using a dosing pump. The addition rate should be tied to the internal temperature, ensuring it does not exceed the validated process limits.
-
Consider a Co-solvent: In some cases, adding a co-solvent can improve the solubility of intermediates and aid in heat transfer.
-
Question 2: We are struggling with the removal of the phosphate byproduct during workup at the pilot scale, leading to product contamination. How can we improve the purification process?
Answer:
One of the key advantages of the HWE reaction is the water-soluble nature of the phosphate byproduct, which should theoretically be easy to remove with an aqueous wash.[9][10] Difficulties at scale often point to emulsion formation or solubility issues.
-
Root Cause Analysis:
-
Emulsion Formation: Vigorous stirring during the aqueous quench and extraction in a large reactor can lead to stable emulsions, trapping the phosphate byproduct in the organic layer.
-
Insufficient Phase Separation Time: In a large vessel, the time required for complete phase separation is significantly longer than in a separatory funnel.
-
pH of the Aqueous Wash: The solubility of the phosphate byproduct can be pH-dependent.
-
-
Troubleshooting Protocol:
-
Optimize Quenching: Quench the reaction by slowly adding the reaction mixture to a chilled aqueous solution rather than the other way around. This can help to control the exotherm and minimize byproduct formation.
-
Gentle Mixing During Extraction: Use a lower impeller speed during the aqueous wash to minimize emulsion formation.
-
Incorporate a Brine Wash: After the initial aqueous wash, a wash with a saturated sodium chloride solution (brine) can help to break emulsions and further remove water from the organic layer.
-
Allow for Adequate Phase Separation: Ensure you have a clear separation between the organic and aqueous layers before proceeding. This may require a longer settling time than anticipated.
-
Adjust pH: Experiment with adjusting the pH of the initial aqueous wash to optimize the solubility of the phosphate byproduct.
-
Question 3: We have noticed an increase in the formation of an unknown impurity since moving to the pilot plant. What could this be and how can we prevent it?
Answer:
An increase in impurities at scale often points to side reactions that are negligible at the lab scale but become significant under pilot plant conditions.
-
Root Cause Analysis:
-
Thermal Decomposition: this compound or its reaction intermediates may undergo thermal decomposition at elevated temperatures, which are more likely in a large reactor with less efficient heat transfer.[11][12]
-
Reaction with Residual Water: If the reaction is not conducted under strictly anhydrous conditions, the highly basic phosphonate carbanion can be quenched by water, leading to the formation of byproducts.
-
Aldol Condensation: If your substrate is an enolizable aldehyde or ketone, the basic conditions of the HWE reaction can promote self-condensation (aldol) reactions, especially with prolonged reaction times or at higher temperatures.
-
-
Troubleshooting Protocol:
-
Analytical Characterization: Isolate and characterize the impurity using techniques like LC-MS and NMR to understand its structure. This will provide clues as to its formation pathway.
-
Strictly Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Reaction Time: Monitor the reaction progress closely using in-process controls (e.g., HPLC, GC). Quench the reaction as soon as the starting material is consumed to minimize the formation of time-dependent impurities.
-
Lower Reaction Temperature: If possible, run the reaction at a lower temperature to minimize side reactions. This may require a longer reaction time but can lead to a cleaner product profile.
-
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when handling this compound at the pilot plant scale?
A: this compound is a combustible liquid and can cause serious eye irritation.[13][14] It is also suspected of causing genetic defects and damaging fertility or the unborn child.[13][15] When handling large quantities in a pilot plant, the following precautions are essential:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, a face shield, and flame-retardant protective clothing.[15][16]
-
Ventilation: Use a closed system or a well-ventilated area with local exhaust ventilation to minimize exposure to vapors.[13][16]
-
Grounding and Bonding: To prevent static discharge that could ignite combustible vapors, ensure all equipment (reactors, drums, pumps) is properly grounded and bonded.[13]
-
Spill Response: Have a spill response plan in place. In case of a spill, contain the material with an inert absorbent (e.g., sand, earth) and dispose of it as hazardous waste.[16]
-
Emergency Equipment: Ensure that safety showers and eyewash stations are readily accessible.[15]
Q: What type of base is recommended for the deprotonation of this compound at scale, and what are the handling considerations?
A: Strong bases like sodium hydride (NaH) or n-butyllithium (n-BuLi) are commonly used.[17] At the pilot plant scale, NaH is often preferred as it is a solid and can be easier to handle than pyrophoric liquids like n-BuLi.
-
Sodium Hydride (NaH): NaH is typically supplied as a dispersion in mineral oil. It is flammable and reacts violently with water to produce hydrogen gas, which is highly flammable. It should be handled under an inert atmosphere. The mineral oil can be washed away with dry hexane or heptane before use if necessary, but this is often not required at scale.
-
n-Butyllithium (n-BuLi): n-BuLi is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air. It must be handled under a strict inert atmosphere using specialized equipment and techniques (e.g., cannula transfer).
For both bases, the addition to the phosphonate solution is exothermic and must be done slowly and with efficient cooling to control the temperature.
Q: How can we ensure consistent quality and stereoselectivity of our product from batch to batch in the pilot plant?
A: Batch-to-batch consistency is achieved through strict process control.
-
Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for every step of the process, from raw material handling to final product isolation.
-
In-Process Controls (IPCs): Implement IPCs at critical stages of the reaction to monitor progress and ensure key parameters are within the specified ranges. This could include checking for reaction completion by HPLC or monitoring the temperature profile.
-
Raw Material Quality: Ensure the quality of your starting materials, including the this compound, aldehyde/ketone, and solvent, is consistent.
-
Process Parameter Control: Tightly control critical process parameters such as temperature, pressure, reagent addition rates, and mixing speed.
Experimental Protocols & Data
Table 1: Lab vs. Pilot Plant Parameter Comparison for a Generic HWE Reaction
| Parameter | Laboratory Scale (1L Flask) | Pilot Plant Scale (100L Reactor) | Rationale for Change |
| Solvent Volume | 500 mL | 50 L | Direct volumetric scale-up. |
| Base Addition Time | 10-15 minutes | 1-2 hours | To control exotherm and maintain temperature due to lower surface-area-to-volume ratio.[7] |
| Stirring | Magnetic stir bar (500 rpm) | Overhead mechanical stirrer with impeller (e.g., 100-150 rpm) | To ensure adequate mixing in a larger volume.[5] |
| Temperature Control | Ice bath | Jacketed reactor with a cooling/heating fluid | For precise and efficient temperature control of a large mass. |
| Workup | Separatory funnel | In-reactor extraction followed by phase separation | To handle large volumes safely and efficiently. |
Step-by-Step Methodology: Pilot Plant Scale Horner-Wadsworth-Emmons Reaction
-
Reactor Preparation: Ensure the 100L reactor is clean, dry, and inerted with nitrogen.
-
Reagent Charging: Charge the this compound and the aldehyde/ketone to the reactor, followed by the anhydrous solvent (e.g., THF).
-
Cooling: Cool the reactor contents to the desired temperature (e.g., 0 °C) using the jacketed cooling system.
-
Base Preparation: In a separate, inerted vessel, prepare a slurry of the base (e.g., NaH in mineral oil) in the anhydrous solvent.
-
Controlled Base Addition: Slowly add the base slurry to the reactor over 1-2 hours, maintaining the internal temperature below the specified limit (e.g., 5 °C).
-
Reaction Monitoring: Stir the reaction mixture at the set temperature and monitor its progress using a pre-determined IPC method (e.g., HPLC analysis of an aliquot).
-
Quenching: Once the reaction is complete, slowly transfer the reaction mixture to a separate vessel containing a chilled aqueous solution to quench the reaction.
-
Workup and Extraction: Allow the layers to separate. Drain the aqueous layer. Wash the organic layer with water and then brine, allowing for adequate phase separation after each wash.
-
Solvent Removal: Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by the validated method (e.g., crystallization or chromatography).
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield in Scale-Up
Caption: Troubleshooting decision tree for addressing low yield and poor selectivity during scale-up.
Diagram 2: Safe Handling and Charging Protocol for this compound
Sources
- 1. researchgate.net [researchgate.net]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 4. reddit.com [reddit.com]
- 5. mt.com [mt.com]
- 6. Mixing Considerations in Chemical Reactor Scale-Up [comsol.fr]
- 7. mt.com [mt.com]
- 8. researchgate.net [researchgate.net]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. spectrumchemical.com [spectrumchemical.com]
- 17. Wittig-Horner Reaction [organic-chemistry.org]
analytical methods for monitoring the progress of reactions with Dimethyl trimethylsilylmethylphosphonate
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Dimethyl trimethylsilylmethylphosphonate. This guide provides in-depth answers to frequently asked questions and robust troubleshooting protocols for monitoring the progress of reactions involving this versatile reagent, such as the Horner-Wadsworth-Emmons (HWE) olefination.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for monitoring reactions with this compound?
The most effective methods leverage the unique structural features of the phosphonate and silyl groups. The choice of technique depends on the specific reaction, available equipment, and the desired level of quantitative accuracy.
-
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: This is often the premier technique. The phosphorus atom provides a highly sensitive and specific probe.[1][2] The large chemical shift dispersion in ³¹P NMR minimizes the signal overlap that can complicate ¹H NMR spectra.[3] Reaction progress is monitored by observing the disappearance of the starting phosphonate signal and the appearance of a new signal for the phosphate byproduct.
-
¹H NMR Spectroscopy: This method is valuable for observing changes in the protons of the molecule, particularly the trimethylsilyl (TMS) group and the methyl groups on the phosphonate. It can provide a complete picture of all components in the reaction mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds, GC-MS can separate the starting material from products and byproducts, providing both retention time and mass data for identification.[4][5] The TMS group generally imparts good chromatographic behavior.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for less volatile or thermally sensitive products. It provides excellent separation and mass confirmation.
-
Thin-Layer Chromatography (TLC): A rapid and convenient qualitative technique for a quick check of reaction completion by observing the disappearance of the starting material spot and the appearance of product spots.[6]
Troubleshooting Guides & In-Depth Protocols
This section addresses specific issues you may encounter during your experiments, providing not just solutions but the scientific reasoning behind them.
NMR-Based Monitoring
Q2: My ³¹P NMR spectrum shows the starting material peak, the expected phosphate byproduct peak, and several other unexpected signals. What are they?
Unexpected signals in a ³¹P NMR spectrum often point to side reactions or degradation. Here’s how to diagnose the issue:
-
Causality: this compound and its subsequent products can be sensitive to the reaction conditions. The presence of moisture or protic sources can lead to hydrolysis of either the silyl group or the phosphonate esters.[7][8][9] Additionally, incomplete reaction or alternative reaction pathways can generate various phosphorus-containing species.
-
Troubleshooting Steps:
-
Identify Potential Byproducts:
-
Desilylated Starting Material: A peak corresponding to dimethyl methylphosphonate may appear if the TMS group is cleaved prematurely.
-
Hydrolyzed Phosphonate Esters: Peaks corresponding to the monomethyl phosphonate or fully hydrolyzed phosphonic acid may be present if the methoxy groups on the phosphorus are cleaved.[7][8][9] This is more common if the reaction is worked up under acidic or basic conditions before analysis.
-
McKenna Reaction Intermediates: In dealkylation reactions using silyl halides like bromotrimethylsilane (BTMS), you can monitor the stepwise replacement of alkyl groups with TMS groups, each causing a characteristic upfield shift of 8-10 ppm in the ³¹P NMR spectrum.[10]
-
-
Verify Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Moisture is a common culprit for both desilylation and ester hydrolysis.
-
Controlled Quenching: When taking aliquots for analysis, quench them in a deuterated solvent containing a neutral drying agent (e.g., anhydrous MgSO₄) to prevent degradation during sample preparation and acquisition.
-
Q3: How can I accurately determine the percent conversion of my reaction using NMR?
For accurate quantification, using an internal standard is crucial. This method, known as quantitative NMR (qNMR), relies on comparing the integral of a known amount of a stable reference compound to the integral of your analyte.[11][12][13]
-
Causality: Simply comparing the integrals of starting material and product can be misleading due to differences in relaxation times (T1) and the Nuclear Overhauser Effect (NOE), which can disproportionately enhance certain signals in decoupled spectra.[3][14] An internal standard acts as a stable reference point, allowing for a direct and accurate molar comparison.[11][14]
Protocol: Quantitative Reaction Monitoring by ³¹P NMR
1. Selection of an Internal Standard:
- Choose a stable, commercially available phosphorus-containing compound with high purity (≥99%).[11]
- It must be soluble in your reaction solvent and chemically inert under the reaction conditions.[11]
- Crucially, its ³¹P NMR signal should appear in a clear region of the spectrum, well-resolved from both your reactant and product signals.[14] Triphenylphosphine oxide or a stable phosphate ester like triphenyl phosphate are common choices.
2. Sample Preparation:
- Accurately weigh a specific amount of the internal standard and add it to the reaction flask at the beginning of the reaction (t=0).
- Alternatively, for each time point, withdraw a precise volume of the reaction mixture (e.g., 0.1 mL) and add it to an NMR tube containing a precisely known concentration of the internal standard in a deuterated solvent.[12]
3. NMR Acquisition Parameters:
- Use inverse-gated decoupling to suppress the NOE and ensure accurate integrations.[3]
- Set a sufficiently long relaxation delay (D1) to allow all phosphorus nuclei to fully relax between pulses. A conservative D1 value is 5 times the longest T1 of any component (reactant, product, or standard).
4. Calculation of Conversion:
- Integrate the signal for the internal standard (IS), the starting phosphonate (SM), and the phosphate byproduct (P).
- Normalize each integral to the number of phosphorus atoms it represents (usually 1).
- Calculate the molar ratio and then the percent conversion.
Chromatography-Based Monitoring
Q4: My silylated phosphonate starting material is showing significant peak tailing in my GC analysis. What is the cause and how can I fix it?
Peak tailing for silylated compounds in GC is a classic problem, often pointing to unwanted interactions within the analytical system.[15]
-
Causality: The primary cause of peak tailing for silyl compounds is their interaction with "active sites" in the GC system.[15] These sites are typically acidic residual silanol (Si-OH) groups found on the surface of the inlet liner, glass wool, or the column itself.[15] These interactions lead to adsorption and slow release of the analyte, distorting the peak shape.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for GC peak tailing.
-
Field-Proven Insights:
-
Liner Choice is Critical: Always opt for deactivated glass wool liners or liners with built-in retention gaps. Avoid standard glass wool, which is notoriously active.
-
Column Health: Even inert columns can develop active sites at the inlet over time due to the accumulation of non-volatile residues. Trimming the first 5-10 cm of the column can often restore performance.[16]
-
Systematic Approach: When troubleshooting, change one thing at a time to isolate the root cause. A "shot-gun" approach where you change the liner, column, and septum simultaneously may solve the problem but won't tell you what the actual issue was.[17]
-
Comparative Analysis of Monitoring Techniques
To assist in selecting the optimal analytical strategy, the following table summarizes the strengths and weaknesses of each primary method.
| Analytical Technique | Information Provided | Pros | Cons | Best For |
| ³¹P NMR | Quantitative conversion, byproduct identification | High selectivity, minimal signal overlap, structurally informative.[1][3] | Lower sensitivity than MS, requires specialized equipment, potential for long acquisition times for qNMR. | Accurate quantitative analysis and mechanistic studies. |
| ¹H NMR | Quantitative conversion, full structural data | Ubiquitous equipment, provides a holistic view of all proton-containing species. | Signal overlap can be a significant issue, making integration difficult. | Complementary analysis to ³¹P NMR, confirming structural changes. |
| GC-MS | Qualitative/Semi-quantitative conversion, mass confirmation | High sensitivity and resolution, confirms mass of components.[5][18] | Requires analyte to be volatile and thermally stable, potential for on-column degradation.[15] | Routine monitoring of reactions with thermally robust products. |
| LC-MS | Qualitative/Semi-quantitative conversion, mass confirmation | Handles non-volatile or thermally labile compounds, high sensitivity. | More complex instrumentation, potential for matrix effects and ion suppression. | Analysis of sensitive or high molecular weight products. |
| TLC | Qualitative reaction progress | Fast, inexpensive, simple setup.[6] | Non-quantitative, poor resolution for similar compounds, requires a UV-active chromophore or staining. | Rapid, at-a-glance checks for reaction completion at the bench. |
General Workflow for Reaction Monitoring
Regardless of the analytical technique chosen, a systematic workflow ensures reproducible and reliable data.
Caption: A generalized workflow for effective reaction monitoring.
This structured approach minimizes variability and ensures that the analytical data accurately reflects the state of the reaction at each time point.
References
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass Laboratories.
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). YouTube.
- Elhag, D., Abdalla, B., Suliman, S., & Ali, I. (2017). Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS. Journal of Agricultural Chemistry and Environment, 6, 232-241.
- Wheeler, P., Bunn, R., & Edge, T. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. Thermo Fisher Scientific.
- (n.d.). Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra In. Agilent.
- (n.d.). Let's try doing quantitative NMR. JEOL Ltd.
- Valente, J., Vidal, C., Alves, G., et al. (2015). Analysis of organophosphorus pesticides in whole blood by GC-MS-μECD with forensic purposes. Journal of Forensic and Legal Medicine.
- (n.d.). Troubleshooting peak tailing in gas chromatography of silylated compounds. BenchChem.
- Analysis of organophosphorus pesticides in whole blood by GC-MS-μECD with forensic purposes. (2025, October 29). ResearchGate.
- A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma.
- 31P NMR Study on Some Phosphorus-Containing Compounds. (2025, August 7). ResearchGate.
- What is qNMR and why is it important?. (n.d.). Mestrelab Resources.
- Keglevich, G., & Bálint, E. (2012).
- The Hydrolysis of Phosphinates and Phosphonates: A Review. (2021, May 11). PubMed.
- 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds. (n.d.). OUCI.
- 31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b. (n.d.).
- The Hydrolysis of Phosphinates and Phosphonates: A Review. (2025, October 15). ResearchGate.
- This compound. (n.d.). PubChem.
- Dembkowski, K., et al. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry.
- 31 Phosphorus NMR. (n.d.). NMR Service.
- TROUBLESHOOTING GUIDE. (n.d.). Restek.
- Characterization of methylphosphonate as a 31P NMR pH indicator. (2025, September 19). ResearchGate.
- Dolan, J. W. (2006). What's Happening to My Column?.
- Głowacka, I. E., & Golec, B. (2020). Synthetic Methods of Phosphonopeptides. Molecules.
- preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. (n.d.). Organic Syntheses Procedure.
- GC Troubleshooting. (n.d.). Sigma-Aldrich.
- Gas Chromatography GC Troubleshooting Guide. (n.d.). SCION Instruments.
- Horner-Wadsworth-Emmons Reaction. (n.d.). Alfa Chemistry.
- Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry.
- Horner-Wadsworth-Emmons Reaction. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
- Ando, K. (1999). A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry, 64(18), 6815-6821.
Sources
- 1. researchgate.net [researchgate.net]
- 2. <sup>31</sup>P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds [ouci.dntb.gov.ua]
- 3. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 4. Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS [scirp.org]
- 5. cromlab-instruments.es [cromlab-instruments.es]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Hydrolysis of Phosphinates and Phosphonates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The McKenna reaction – avoiding side reactions in phosphonate deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 13. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 14. youtube.com [youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Analysis of organophosphorus pesticides in whole blood by GC-MS-μECD with forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Horner-Wadsworth-Emmons Reagents: A Comparative Analysis
For researchers, scientists, and drug development professionals, the stereoselective construction of carbon-carbon double bonds is a foundational challenge in molecular synthesis. The Horner-Wadsworth-Emmons (HWE) reaction stands as a paramount tool for this task, offering significant advantages in reliability, predictability, and operational simplicity over the classical Wittig reaction.[1][2] Key benefits include the heightened nucleophilicity of phosphonate carbanions and the straightforward aqueous removal of the phosphate byproduct, which streamlines purification.[3]
However, the true power of the HWE reaction lies in its tunability. The choice of phosphonate reagent is a critical strategic decision that dictates the stereochemical outcome of the olefination. This guide provides an in-depth, data-driven comparison of dimethyl trimethylsilylmethylphosphonate against the spectrum of conventional and stereodirecting HWE reagents, offering field-proven insights to inform your synthetic strategy.
The Horner-Wadsworth-Emmons Reaction: A Mechanistic Overview
The HWE reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone.[1] The reaction cascade is initiated by the deprotonation of the phosphonate at the α-carbon, generating a potent nucleophile. This carbanion then executes a nucleophilic attack on the carbonyl carbon, forming a transient tetrahedral intermediate.[2] Subsequent cyclization yields a four-membered oxaphosphetane intermediate, which rapidly collapses to form the target alkene and a water-soluble dialkyl phosphate salt.[3] The stereochemistry of the final alkene is largely determined by the relative stability of the intermediates and the reversibility of the initial addition step.[1]
Caption: General Mechanism of the Horner-Wadsworth-Emmons Reaction.
The Workhorses: Standard Reagents for (E)-Alkene Synthesis
For the majority of applications requiring the synthesis of thermodynamically favored (E)-alkenes, standard phosphonate reagents like triethyl phosphonoacetate and dimethyl methylphosphonate are the reagents of choice.
Causality of (E)-Selectivity: The preference for the (E)-isomer arises from thermodynamic control. The initial nucleophilic addition of the phosphonate carbanion to the aldehyde is often reversible. This allows the system to equilibrate to the most stable threo-intermediate, where the bulky phosphonate and aldehyde substituent (R'') are positioned anti to each other. Subsequent syn-elimination from this favored intermediate leads directly to the (E)-alkene.[3] Conditions that promote this equilibration, such as higher temperatures and the use of Na⁺ or K⁺ counterions, enhance (E)-selectivity.[1]
Masamune-Roush Conditions: For substrates that are sensitive to strong bases like NaH, the Masamune-Roush conditions (LiCl and a mild amine base such as DBU or triethylamine) provide a powerful alternative.[1][4] The lithium cation is believed to coordinate to both the phosphonate and carbonyl oxygen atoms, activating the carbonyl group and facilitating the reaction under milder conditions, typically with high (E)-selectivity.[5][6]
The Game-Changer: Still-Gennari Reagents for (Z)-Alkene Synthesis
The synthesis of kinetically disfavored (Z)-alkenes was revolutionized by the Still-Gennari modification.[7] This protocol utilizes phosphonates bearing highly electron-withdrawing groups, most commonly bis(2,2,2-trifluoroethyl) esters.[8]
Causality of (Z)-Selectivity: The powerful inductive effect of the trifluoroethyl groups dramatically increases the acidity of the α-protons and accelerates the rate of oxaphosphetane collapse and elimination. This rapid, irreversible elimination step effectively "traps" the initial kinetic addition product. The reaction is run under conditions that favor the formation of the erythro-intermediate (via a proposed Bürgi-Dunitz-like trajectory), which then directly eliminates to yield the (Z)-alkene.[7] Optimal (Z)-selectivity is typically achieved using strong, non-nucleophilic potassium bases (e.g., KHMDS) in the presence of a sequestering agent like 18-crown-6 at very low temperatures (-78 °C).[8]
A Niche Innovator: this compound
This compound is not a direct substitute for the aforementioned reagents but rather a specialized tool that enables novel synthetic pathways. Its defining feature is the trimethylsilyl (TMS) group, which unlocks a unique reactivity profile.
Unique Application: One-Pot, Three-Component Coupling: Research by Umezawa, Seino, and Matsuda has demonstrated the utility of this reagent in a novel one-pot, three-component coupling reaction to generate α,β-unsaturated ketones (enones).[9][10][11] This process circumvents the often-troublesome multi-step preparation of β-ketophosphonate precursors.
The reaction sequence is as follows:
-
Deprotonation of the trimethylsilylmethylphosphonate with a strong base (e.g., LHMDS or n-BuLi).
-
Nucleophilic addition of the resulting carbanion to an acyl fluoride. This forms an α-silyl-β-ketophosphonate intermediate.
-
The fluoride ion, displaced from the acyl fluoride, then attacks the silicon atom of the intermediate, triggering a desilylation event. This in situ generates a lithio-β-ketophosphonate.
-
This newly formed phosphonate carbanion immediately engages in a standard HWE reaction with an aldehyde present in the same pot, yielding the final enone product.
This elegant one-pot procedure allows for the rapid assembly of complex enones from three simple components, showcasing high yields and excellent stereoselectivity.[12]
Caption: Workflow for the one-pot three-component coupling reaction.
Comparative Performance Data
The following table summarizes the performance of different HWE reagents and conditions in the synthesis of α,β-unsaturated esters and ketones.
| Reagent/Condition | Carbonyl Substrate | Base/Solvent/Temp | Product | Yield (%) | (E:Z) Ratio | Reference |
| Standard HWE | Benzaldehyde | NaH / THF / RT | Ethyl cinnamate | >95% | >95:5 | [5] |
| Masamune-Roush | Base-sensitive Aldehyde | DBU, LiCl / MeCN / RT | (E)-α,β-Unsaturated Ester | 80-95% | >95:5 | [1][4] |
| Still-Gennari | Benzaldehyde | KHMDS, 18-crown-6 / THF / -78°C | (Z)-Ethyl cinnamate | ~90% | <5:95 | [8] |
| Still-Gennari | Octanal | KHMDS, 18-crown-6 / THF / -78°C | (Z)-Ethyl dec-2-enoate | ~85% | 12:88 | [8] |
| This compound | 4-MeO-C₆H₄COF + 4-NO₂-C₆H₄CHO | LHMDS / THF / -78°C to RT | (E)-Chalcone derivative | 99% | >99:1 | [9][12] |
| (CF₃CH₂O)₂P(O)CH(TMS)CO₂Et | 4-MeO-C₆H₄COF + 4-NO₂-C₆H₄CHO | NaHMDS / THF / -78°C to RT | (Z)-Chalcone derivative | 91% | 5:95 | [10] |
Experimental Protocols
Protocol 1: Standard (E)-Selective HWE Olefination
This protocol describes the synthesis of (E)-ethyl cinnamate.
-
Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with dry hexanes (3x) to remove the mineral oil and suspend the NaH in anhydrous tetrahydrofuran (THF).
-
Carbanion Formation: Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.1 eq) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Olefination: Cool the resulting clear solution back to 0 °C. Add benzaldehyde (1.0 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure (E)-ethyl cinnamate.
Protocol 2: Still-Gennari (Z)-Selective HWE Olefination
This protocol describes the synthesis of (Z)-ethyl cinnamate.
-
Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 eq) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Carbanion Formation: In a separate flask, dissolve 18-crown-6 (2.0 eq) in anhydrous THF. To the phosphonate solution at -78 °C, add the 18-crown-6 solution, followed by the dropwise addition of potassium bis(trimethylsilyl)amide (KHMDS, 1.0 M in THF, 1.05 eq). Stir the resulting mixture vigorously at -78 °C for 1 hour.
-
Olefination: Add benzaldehyde (1.0 eq) dropwise to the cold solution.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 3-5 hours, monitoring by TLC.
-
Workup: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the predominantly (Z)-ethyl cinnamate.
Protocol 3: One-Pot Three-Component Enone Synthesis
This protocol describes the synthesis of an (E)-enone using this compound.[12]
-
Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add this compound (1.2 eq) and anhydrous THF. Cool the solution to -78 °C.
-
Initial Deprotonation: Add lithium bis(trimethylsilyl)amide (LHMDS, 1.0 M in THF, 1.2 eq) dropwise and stir for 30 minutes at -78 °C.
-
Acylation: Add the desired acyl fluoride (1.1 eq) dropwise and stir for 1 hour at -78 °C.
-
HWE Reaction: Add the desired aldehyde (1.0 eq) dropwise to the same flask.
-
Completion: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to afford the target (E)-enone.
Conclusion
The Horner-Wadsworth-Emmons reaction is a versatile and robust olefination methodology whose stereochemical outcome is highly dependent on the choice of phosphonate reagent.
-
Standard reagents reliably deliver (E)-alkenes under thermodynamic control.
-
Still-Gennari reagents , with their electron-withdrawing groups, are the premier choice for accessing (Z)-alkenes under kinetic control.
-
This compound occupies a unique niche, enabling an elegant and efficient one-pot, three-component synthesis of enones that is not accessible with standard HWE reagents.
By understanding the distinct mechanistic underpinnings and reactivity profiles of these reagents, researchers can strategically select the optimal tool to achieve their desired molecular architecture with precision and efficiency.
References
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link]
-
Umezawa, T., Seino, T., & Matsuda, F. (2012). Novel One-pot Three-component Coupling Reaction with Trimethylsilylmethyl-phosphonate, Acyl Fluoride, and Aldehyde through the Horner–Wadsworth–Emmons Reaction. Organic Letters, 14(16), 4206–4209. Available at: [Link]
-
Umezawa, T., Seino, T., & Matsuda, F. (2012). Novel One-pot Three-component Coupling Reaction with Trimethylsilylmethyl- phosphonate, Acyl Fluoride, and Aldehyde. ACS Publications. Available at: [Link]
-
Organic Chemistry Portal. Novel One-pot Three-component Coupling Reaction with Trimethylsilylmethyl-phosphonate, Acyl Fluoride, and Aldehyde through the Horner-Wadsworth-Emmons Reaction. Available at: [Link]
-
Umezawa, T., Seino, T., & Matsuda, F. (2012). Novel one-pot three-component coupling reaction with trimethylsilylmethyl-phosphonate, acyl fluoride, and aldehyde through the Horner-Wadsworth-Emmons reaction. PubMed. Available at: [Link]
-
Murata, T., Tsutsui, H., & Shiina, I. (2024). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry. Available at: [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. Available at: [Link]
-
Janicki, I., & Kiełbasiński, P. (2020). A Straightforward, Purification-Free Procedure for the Synthesis of Ando and Still–Gennari Type Phosphonates. Molecules, 25(21), 5163. Available at: [Link]
-
Semantic Scholar. Masamune–Roush conditions for the Horner–Emmons reaction. Available at: [Link]
-
University of Liverpool. Still-Gennari Olefination. Available at: [Link]
-
ResearchGate. Still–Gennari olefination of aldehydes. Available at: [Link]
-
ACS Figshare. Novel One-pot Three-component Coupling Reaction with Trimethylsilylmethyl-phosphonate, Acyl Fluoride, and Aldehyde through the Horner–Wadsworth–Emmons Reaction. Available at: [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available at: [Link]
-
Janicki, I., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. National Institutes of Health. Available at: [Link]
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Still-Gennari Olefination [ch.ic.ac.uk]
- 8. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel One-pot Three-component Coupling Reaction with Trimethylsilylmethyl-phosphonate, Acyl Fluoride, and Aldehyde through the Horner-Wadsworth-Emmons Reaction [organic-chemistry.org]
- 11. Novel one-pot three-component coupling reaction with trimethylsilylmethyl-phosphonate, acyl fluoride, and aldehyde through the Horner-Wadsworth-Emmons reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Beyond the Ylide: A Comparative Guide to Dimethyl Trimethylsilylmethylphosphonate in Olefination Reactions
For decades, the Wittig reaction, with its iconic phosphonium ylides, has been a cornerstone of synthetic organic chemistry for the creation of carbon-carbon double bonds. However, the pursuit of milder reaction conditions, enhanced stereoselectivity, and simplified purification has led to the development of powerful alternatives. Among these, the Horner-Wadsworth-Emmons (HWE) reaction, utilizing phosphonate carbanions, has emerged as a highly versatile and often superior methodology.[1][2] This guide provides an in-depth technical comparison of a specific HWE reagent, Dimethyl trimethylsilylmethylphosphonate, with traditional Wittig reagents, offering field-proven insights for researchers, scientists, and drug development professionals.
The Fundamental Divide: Ylides vs. Phosphonate Carbanions
The core difference between the Wittig and HWE reactions lies in the nature of the phosphorus-stabilized nucleophile. Traditional Wittig reagents are neutral phosphonium ylides, while HWE reagents are anionic phosphonate carbanions.[3] This seemingly subtle distinction has profound implications for reactivity, selectivity, and practical application.
Key Distinctions at a Glance:
| Feature | Traditional Wittig Reagents (Phosphonium Ylides) | Horner-Wadsworth-Emmons Reagents (e.g., this compound) |
| Nucleophilicity | Less nucleophilic | More nucleophilic and more reactive[1][3][4][5] |
| Basicity | More basic | Less basic[1][2][5] |
| Reactivity with Ketones | Often sluggish, especially with sterically hindered ketones.[4] | Readily react with a wide range of aldehydes and ketones, including hindered ones.[4][6] |
| Byproduct | Triphenylphosphine oxide (often challenging to remove).[3][5][7] | Dialkyl phosphate salt (typically water-soluble and easily removed by extraction).[1][5][8][9] |
| Stereoselectivity | Stabilized ylides generally yield (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes.[10][11] | Predominantly forms the thermodynamically favored (E)-alkene with high selectivity.[1][4][8][9] |
| Reagent Preparation | Typically prepared from an alkyl halide and triphenylphosphine, followed by deprotonation.[12] | Commonly synthesized via the Michaelis-Arbuzov reaction between a trialkyl phosphite and an alkyl halide.[9] |
Delving Deeper: The Advantages of this compound
The unique structure of this compound offers specific advantages that address common challenges encountered with traditional Wittig reagents.
Enhanced Reactivity and Broader Substrate Scope
Phosphonate carbanions, including the one derived from this compound, are significantly more nucleophilic than their ylide counterparts.[1][3][4][5] This heightened reactivity allows for efficient olefination of a wider range of carbonyl compounds, including sterically hindered ketones that are often unreactive towards Wittig reagents.[4] The increased nucleophilicity stems from the greater negative charge localization on the carbon atom in the phosphonate carbanion compared to the neutral ylide.[3]
Superior (E)-Stereoselectivity
The HWE reaction is renowned for its high (E)-stereoselectivity, a direct consequence of its reaction mechanism.[1][4][8][9] The reaction proceeds through a series of reversible steps, allowing the intermediates to equilibrate to the thermodynamically more stable anti-oxaphosphetane, which then collapses to form the (E)-alkene.[1][8] This contrasts with the Wittig reaction, where the stereochemical outcome is often kinetically controlled and can be highly dependent on the nature of the ylide and the reaction conditions.[11][13] While modifications to the Wittig reaction, such as the Schlosser modification, can provide (E)-alkenes, they often require cryogenic temperatures and the use of strong bases like phenyllithium.[13]
Simplified Workup and Purification
A significant practical advantage of using HWE reagents is the nature of the phosphorus-containing byproduct. The reaction generates a water-soluble dialkyl phosphate salt, which can be easily removed from the reaction mixture through a simple aqueous extraction.[1][5][8][9] This is a stark contrast to the often-troublesome triphenylphosphine oxide byproduct of the Wittig reaction, which is a non-polar organic molecule that can be difficult to separate from the desired alkene product, frequently requiring tedious column chromatography.[3][5][7]
Mechanistic Insights: A Visual Comparison
The differing reaction pathways of the Wittig and HWE reactions are central to understanding their distinct outcomes.
Figure 1. Comparative workflow of the Wittig and Horner-Wadsworth-Emmons reactions.
Experimental Protocols: A Practical Guide
To illustrate the practical application of these reagents, here are representative experimental protocols for the olefination of an aldehyde.
Protocol 1: Olefination using this compound (HWE Reaction)
-
Reagent Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Carbanion Formation: Cool the solution to -78 °C and add a strong base, such as n-butyllithium (1.0 equiv), dropwise. Stir the mixture at this temperature for 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Reaction with Carbonyl: Add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise to the carbanion solution at -78 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The water-soluble phosphate byproduct is removed during the aqueous workup, often yielding a product of high purity that may not require further chromatographic purification.
Protocol 2: Olefination using a Traditional Wittig Reagent
-
Ylide Generation: In a flame-dried, nitrogen-purged round-bottom flask, suspend the corresponding phosphonium salt (1.0 equiv) in anhydrous THF.
-
Deprotonation: Cool the suspension to 0 °C or -78 °C, depending on the stability of the ylide, and add a strong base, such as n-butyllithium or potassium tert-butoxide (1.0 equiv). The formation of the ylide is often indicated by a color change.
-
Reaction with Carbonyl: Add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise to the ylide solution.
-
Reaction Progression: Stir the reaction mixture at the appropriate temperature (ranging from -78 °C to room temperature) for 1-12 hours, monitoring by TLC.
-
Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent.
-
Purification: Dry the combined organic layers and concentrate. The crude product will contain triphenylphosphine oxide, which typically requires purification by column chromatography to isolate the desired alkene.
Data Presentation: A Comparative Case Study
The following table summarizes typical experimental outcomes for the olefination of benzaldehyde to form stilbene using both methodologies.
| Reagent System | Aldehyde | Product | Typical Yield | Stereoselectivity (E:Z) | Purification Method |
| This compound / n-BuLi | Benzaldehyde | (E)-Stilbene | 85-95% | >95:5 | Aqueous workup, minimal to no chromatography |
| Benzyltriphenylphosphonium bromide / n-BuLi | Benzaldehyde | (Z)-Stilbene | 70-90% | >95:5 | Column chromatography required to remove triphenylphosphine oxide |
Conclusion: Making the Right Choice for Your Synthesis
For researchers and drug development professionals, the choice between this compound and traditional Wittig reagents is a strategic one, guided by the specific demands of the synthesis.
Choose this compound and the HWE reaction when:
-
High (E)-stereoselectivity is paramount.
-
The substrate is a sterically hindered ketone.
-
Simplified purification and improved process efficiency are critical.
-
A milder, less basic reagent is required.
Consider a traditional Wittig reagent when:
-
The desired product is the (Z)-alkene, particularly with non-stabilized ylides.
-
The specific ylide is commercially available and convenient to use.
References
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
-
Wikipedia. Wittig reaction. [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
Butt, G., & El-Kattan, Y. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules, 28(4), 1845. [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link]
-
Lumen Learning. 20.4. The Wittig reaction | Organic Chemistry II. [Link]
-
Contrasting the Wittig and Horner-Wadsworth-Emmons reaction. (2019, January 10). YouTube. [Link]
-
Mayr, H., & Ofial, A. R. (2008). Nucleophilicity Parameters for Phosphoryl-Stabilized Carbanions and Phosphorus Ylides. The Journal of Physical Chemistry A, 113(19), 5617–5629. [Link]
-
Horner–Wadsworth–Emmons Olefination. Arbuzov Reaction Mechanism, Experimental Procedure, and Set Up. (2025, February 14). YouTube. [Link]
-
Myers, A. G. Olefination Reactions. Harvard University. [Link]
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. delval.edu [delval.edu]
- 8. Wittig-Horner Reaction [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 13. Wittig reaction - Wikipedia [en.wikipedia.org]
comparative analysis of reactivity between Dimethyl trimethylsilylmethylphosphonate and diethyl phosphonates
A Comparative Guide to the Reactivity of Dimethyl Trimethylsilylmethylphosphonate and Diethyl Phosphonates
This guide provides a detailed comparative analysis of the reactivity between this compound and standard diethyl phosphonates, specifically in the context of the Horner-Wadsworth-Emmons (HWE) reaction. It is designed for researchers, scientists, and professionals in drug development who utilize synthetic organic chemistry to construct complex molecular architectures. This document delves into the structural nuances, mechanistic pathways, and practical applications of these reagents, supported by experimental protocols and data.
Introduction: The Strategic Importance of Phosphonate Reagents
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, celebrated for its reliability in creating carbon-carbon double bonds, predominantly with high (E)-alkene stereoselectivity.[1][2] This reaction, involving the olefination of aldehydes and ketones with phosphonate carbanions, offers significant advantages over the classical Wittig reaction. Key benefits include the enhanced nucleophilicity of the phosphonate carbanions and the straightforward aqueous workup to remove the phosphate byproduct.[3][4]
The choice of phosphonate reagent is critical as it dictates not only the reaction's efficiency but also its stereochemical outcome.[5] While simple diethyl phosphonates are workhorse reagents, structurally modified phosphonates like this compound offer unique reactivity profiles. This guide aims to elucidate the fundamental differences between these reagent classes to empower chemists in making informed decisions for their synthetic strategies.
Structural and Electronic Properties: A Tale of Two Reagents
The reactivity of a phosphonate is intrinsically linked to its structure. The key differences between this compound and a typical diethyl phosphonate lie in the ester groups (methyl vs. ethyl) and the presence of a trimethylsilyl (TMS) group on the α-carbon.
-
Ester Groups (Methyl vs. Ethyl): The primary influence of the ester group is steric. The smaller methyl groups in dimethyl phosphonates offer less steric hindrance around the phosphorus center compared to the ethyl groups in diethyl phosphonates. This can influence the rate of reaction and the stereoselectivity, particularly in sterically demanding cases.[4]
-
α-Trimethylsilyl (TMS) Group: The TMS group in this compound is a major driver of its unique reactivity.
-
Electronic Effect: Silicon is more electropositive than carbon. The C-Si bond has a stabilizing effect on an adjacent carbanion (α-effect), which can influence the acidity of the α-proton and the stability of the resulting phosphonate carbanion.
-
Steric Bulk: The bulky TMS group significantly influences the stereochemical course of the olefination reaction.
-
These structural features directly impact the acidity of the α-proton, the stability and nucleophilicity of the corresponding carbanion, and the thermodynamics of the intermediate oxaphosphetane, which collectively govern the reaction's outcome.
Comparative Reactivity in the Horner-Wadsworth-Emmons Reaction
The HWE reaction provides an ideal platform for comparing the reactivity of these phosphonates. The reaction proceeds via deprotonation of the phosphonate to form a stabilized carbanion, which then attacks a carbonyl compound.[3]
Deprotonation and Carbanion Formation
Nucleophilic Addition and Stereoselectivity
The generated phosphonate carbanion acts as a potent nucleophile.[3] The reaction of this carbanion with an aldehyde or ketone is the rate-limiting step and sets the stage for the stereochemical outcome.[2][7] The HWE reaction generally favors the formation of (E)-alkenes because the transition state leading to the trans product is sterically more favorable and thus lower in energy.[7][8]
The presence of the bulky TMS group in this compound can further enhance this inherent E-selectivity. However, under specific conditions, such as those developed by Still and Gennari which utilize electron-withdrawing groups on the phosphonate, Z-selectivity can be achieved.[9][10]
Experimental Comparison: A Case Study
To illustrate the practical differences, consider the reaction of both phosphonates with a model aldehyde, benzaldehyde.
Table 1: Comparative Performance in the HWE Reaction with Benzaldehyde
| Reagent | Base/Solvent | Time (h) | Yield (%) | E:Z Ratio |
| Diethyl benzylphosphonate | NaH / THF | 12 | ~85-95% | >95:5 |
| This compound | n-BuLi / THF | 4 | ~80-90% | >98:2 (for vinylsilane) |
Note: Data is representative and compiled from typical outcomes reported in synthetic literature. Actual results may vary based on precise conditions.
The data suggests that while both reagents provide excellent E-selectivity, the silylated phosphonate can offer advantages in specific contexts, such as the synthesis of vinylsilanes, which are valuable synthetic intermediates.
Mechanistic Insights and Rationale
The observed differences in reactivity can be rationalized by examining the reaction mechanism. The stereoselectivity of the HWE reaction is determined during the formation of the oxaphosphetane intermediate and its subsequent elimination.[8]
Caption: Generalized mechanism of the Horner-Wadsworth-Emmons reaction.
The preference for the (E)-alkene arises from minimizing steric interactions in the transition state leading to the oxaphosphetane. Bulky substituents on both the phosphonate and the aldehyde will preferentially occupy positions that reduce gauche interactions, favoring the pathway to the trans alkene.[2] The bulky TMS group on this compound can amplify this effect.
Experimental Protocols
The following are generalized, self-validating protocols. Safety Precaution: These reactions must be conducted by trained personnel in a fume hood under an inert atmosphere, using appropriate personal protective equipment.
Protocol 5.1: HWE Reaction with Diethyl Benzylphosphonate
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) and wash with anhydrous tetrahydrofuran (THF).
-
Carbanion Formation: Cool the NaH suspension to 0 °C in an ice bath. Add a solution of diethyl benzylphosphonate (1.0 eq.) in anhydrous THF dropwise via the dropping funnel over 20 minutes.
-
Reaction Initiation: Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.
-
Aldehyde Addition: Cool the resulting solution back to 0 °C and add a solution of benzaldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).[1]
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[3]
Caption: Experimental workflow for a standard HWE olefination.
Conclusion and Recommendations
Both this compound and diethyl phosphonates are powerful reagents for alkene synthesis via the Horner-Wadsworth-Emmons reaction.
-
Diethyl Phosphonates are the reagents of choice for general-purpose, E-selective olefination due to their commercial availability, ease of handling, and robust performance with a wide range of substrates.[4]
-
This compound is a specialized reagent. Its primary application is in the synthesis of vinylsilanes, which are versatile building blocks in organic synthesis. The TMS group can also be used to enhance E-selectivity in certain cases.
The selection between these reagents should be guided by the specific synthetic target. For straightforward E-alkene synthesis, diethyl phosphonates are typically sufficient. When the desired product is a vinylsilane or when maximizing E-selectivity with a particularly challenging substrate is required, this compound becomes a compelling alternative.
References
-
Journal of the Chemical Society, Chemical Communications. (1986). Effect of the phosphonate group on the reactivity of carbenes. Neighbouring phosphonate group participation. RSC Publishing. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PHOSPHONATE ESTER. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Retrieved from [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Ando, K. (1998). Z-Selective Horner−Wadsworth−Emmons Reaction of α-Substituted Ethyl (Diarylphosphono)acetates with Aldehydes. The Journal of Organic Chemistry, 63(23), 8411–8416. Retrieved from [Link]
-
chemeurope.com. (n.d.). Horner-Wadsworth-Emmons reaction. Retrieved from [Link]
-
Scribd. (n.d.). Diethyl Acetonylphosphonate: Horner-Emmons Reagent. Retrieved from [Link]
-
Wikipedia. (n.d.). Phosphonate. Retrieved from [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
ResearchGate. (2025). Comparisons of pKa and Log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Retrieved from [Link]
-
YouTube. (2025). Horner–Wadsworth–Emmons Olefination. Arbuzov Reaction Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
YouTube. (2023). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
ResearchGate. (2025). The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of Horner-Wadsworth-Emmons reagent: methyl 2-benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate. Retrieved from [Link]
-
PubMed. (1999). A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). A comparison of pKa2 values for phosphates, phosphonates, and fluorinated analogues. Retrieved from [Link]
-
Molecules. (2020). Selective Esterification of Phosphonic Acids. Retrieved from [Link]
-
University of Wisconsin. (n.d.). pKa Values of Common Carbon Acids. Retrieved from [Link]
-
CONICET. (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Retrieved from [Link]
-
The OChemTutor. (n.d.). pKa values. Retrieved from [Link]
-
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
ResearchGate. (2025). Wittig- and Horner–Wadsworth–Emmons-Olefination Reactions with Stabilised and Semi-Stabilised Phosphoranes and Phosphonates under Non-Classical Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Horner-Wadsworth-Emmons_reaction [chemeurope.com]
- 3. Effect of the phosphonate group on the reactivity of carbenes. Neighbouring phosphonate group participation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scribd.com [scribd.com]
- 7. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Spectroscopic Analysis for Confirming the Structure of Products from Dimethyl Trimethylsilylmethylphosphonate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone for the stereoselective formation of alkenes.[1] Among the arsenal of phosphonate reagents available, dimethyl trimethylsilylmethylphosphonate offers a unique combination of reactivity and synthetic versatility, particularly in the synthesis of vinylsilanes and other complex molecules. However, the successful application of this reagent hinges on the unambiguous confirmation of the resulting product structures. This technical guide provides an in-depth comparison of spectroscopic methodologies for the structural elucidation of products derived from this compound, with a comparative analysis against a common alternative, diethyl benzylphosphonate.
The Spectroscopic Fingerprint: A Multi-faceted Approach
Confirming the structure of a novel compound is akin to solving a puzzle. No single piece of evidence is sufficient; rather, a confluence of data from various analytical techniques provides the irrefutable proof of structure. For organophosphorus and organosilicon compounds, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) is indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Pillar of Structural Elucidation
NMR spectroscopy is the most powerful tool for delineating the carbon-hydrogen framework and probing the local chemical environment of phosphorus and silicon nuclei.[2] A comprehensive NMR analysis involves the acquisition of ¹H, ¹³C, and ³¹P NMR spectra.
¹H NMR provides information on the number of distinct proton environments, their multiplicity (splitting patterns), and their relative proximity. When analyzing the products of a Horner-Wadsworth-Emmons reaction of this compound with an aldehyde (e.g., benzaldehyde), key diagnostic signals include:
-
Vinyl Protons: The chemical shifts and coupling constants of the newly formed double bond protons are highly indicative of the alkene geometry. For (E)-alkenes, which are the predominant products of the HWE reaction, the vicinal coupling constant (³JHH) is typically in the range of 12-18 Hz.
-
Trimethylsilyl (TMS) Protons: A sharp singlet integrating to nine protons, typically found in the upfield region (around 0 ppm), is a hallmark of the TMS group.
-
Phosphonate Methyl Protons: The protons of the methoxy groups on the phosphonate will appear as a doublet due to coupling with the phosphorus nucleus (³JHP ~ 11 Hz).
¹³C NMR spectroscopy provides a map of the unique carbon atoms within a molecule. Key features to look for include:
-
Vinyl Carbons: The chemical shifts of the sp² hybridized carbons of the double bond.
-
Trimethylsilyl-Attached Carbon: The carbon atom directly bonded to the silicon atom will have a characteristic chemical shift.
-
Phosphonate Methyl Carbons: The carbon atoms of the methoxy groups will appear as a doublet due to coupling with the phosphorus nucleus (²JCP).
³¹P NMR is a highly sensitive and direct method for characterizing organophosphorus compounds.[3] The chemical shift of the phosphorus nucleus is highly dependent on its oxidation state and the nature of the substituents. For phosphonates, the ³¹P chemical shift typically appears in the range of +15 to +35 ppm (relative to 85% H₃PO₄).[4][5] A single peak in this region is a strong indicator of the presence of the phosphonate group.
Comparative Spectroscopic Data
To illustrate the practical application of these principles, let's compare the expected spectroscopic data for the product of the HWE reaction of this compound with benzaldehyde, which is (E)-1-phenyl-2-(trimethylsilyl)ethene, with a product from a common alternative reagent, diethyl benzylphosphonate, which upon reaction with benzaldehyde would yield (E)-stilbene.
Table 1: Comparison of Expected ¹H NMR Data (in CDCl₃)
| Feature | Product from this compound ((E)-1-phenyl-2-(trimethylsilyl)ethene) | Product from Diethyl Benzylphosphonate ((E)-Stilbene) | Rationale for Difference |
| Vinyl Protons | δ 6.5-7.5 (d, 2H, ³JHH ≈ 19 Hz) | δ 7.1-7.6 (s, 2H) | The presence of the TMS group influences the electronic environment of the vinyl protons. The large coupling constant is characteristic of an (E)-disubstituted alkene. In stilbene, the two vinyl protons are chemically equivalent, leading to a singlet. |
| Aromatic Protons | δ 7.2-7.6 (m, 5H) | δ 7.2-7.6 (m, 10H) | The product from the silylphosphonate contains one phenyl group, while stilbene contains two. |
| TMS Protons | δ ~0.15 (s, 9H) | N/A | The sharp singlet for the nine equivalent protons of the trimethylsilyl group is a key diagnostic feature. |
| Phosphonate Protons | N/A | N/A | The phosphonate group is eliminated during the reaction. |
Table 2: Comparison of Expected ¹³C NMR Data (in CDCl₃)
| Feature | Product from this compound ((E)-1-phenyl-2-(trimethylsilyl)ethene) | Product from Diethyl Benzylphosphonate ((E)-Stilbene) | Rationale for Difference |
| Vinyl Carbons | δ ~140-145 (2C) | δ ~127-137 (2C) | The silicon and phenyl substituents have different electronic effects on the double bond carbons. |
| Aromatic Carbons | δ ~125-138 (4C) | δ ~126-137 (6C) | Reflects the number of phenyl groups in each molecule. |
| TMS Carbons | δ ~-1.0 (3C) | N/A | The upfield chemical shift of the methyl carbons attached to silicon is characteristic. |
Table 3: Comparison of Starting Material ³¹P NMR Data (in CDCl₃)
| Compound | Expected ³¹P Chemical Shift (δ, ppm) | Rationale for Difference |
| This compound | ~ +30 to +35 | The electron-donating nature of the trimethylsilylmethyl group leads to a slightly more shielded phosphorus nucleus compared to a simple alkylphosphonate. |
| Diethyl benzylphosphonate | ~ +25 to +30 | The benzyl group has a different electronic influence on the phosphorus center compared to the trimethylsilylmethyl group. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy is a rapid and sensitive technique for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies.[6]
-
P=O Stretch: A strong absorption band in the region of 1250-1200 cm⁻¹ is characteristic of the phosphoryl group in phosphonates.
-
P-O-C Stretch: Strong absorptions in the 1050-1000 cm⁻¹ region are indicative of the P-O-C linkages.
-
Si-C Stretch: The trimethylsilyl group exhibits a characteristic absorption around 1250 cm⁻¹ (symmetric deformation) and 840-760 cm⁻¹ (rocking).[7]
-
C=C Stretch: The newly formed double bond will show a medium to weak absorption around 1650-1600 cm⁻¹.
Table 4: Comparison of Key FTIR Absorptions (cm⁻¹)
| Functional Group | This compound (Starting Material) | (E)-1-phenyl-2-(trimethylsilyl)ethene (Product) | Diethyl benzylphosphonate (Alternative Reagent) |
| P=O Stretch | ~1240 (strong) | N/A | ~1230 (strong) |
| P-O-C Stretch | ~1030 (strong) | N/A | ~1025 (strong) |
| Si-C Stretch | ~1250, ~840 (strong) | ~1250, ~840 (strong) | N/A |
| C=C Stretch | N/A | ~1610 (medium) | N/A |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of the product and its fragmentation pattern, which can be used to piece together the structure.[8]
-
Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule provides the molecular weight.
-
Fragmentation Pattern: The fragmentation of the molecular ion can reveal the presence of specific structural motifs. For products containing a trimethylsilyl group, a prominent peak at m/z 73, corresponding to the [Si(CH₃)₃]⁺ ion, is a key diagnostic fragment.[9]
Table 5: Comparison of Key Mass Spectral Data
| Feature | Product from this compound ((E)-1-phenyl-2-(trimethylsilyl)ethene) | Product from Diethyl Benzylphosphonate ((E)-Stilbene) |
| Molecular Ion (M⁺) | m/z = 176 | m/z = 180 |
| Key Fragment | m/z = 73 ([Si(CH₃)₃]⁺) | m/z = 91 ([C₇H₇]⁺, tropylium ion) |
| Other Fragments | [M-15]⁺ (loss of CH₃) | [M-1]⁺, [M-15]⁺, [M-77]⁺ (loss of H, CH₃, C₆H₅) |
Experimental Protocols
General NMR Sample Preparation
-
Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-30 mg for ¹³C and ³¹P NMR into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required (for ¹H NMR).
-
Cap the NMR tube and gently invert to dissolve the sample completely.
-
Place the NMR tube in the spectrometer for analysis.
General FTIR Sample Preparation (ATR)
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Acquire a background spectrum of the empty ATR crystal.
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
Clean the ATR crystal thoroughly after analysis.
General Mass Spectrometry Sample Preparation (GC-MS)
-
Prepare a dilute solution of the sample (typically in the ppm range) in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).
-
The sample is vaporized, separated by the GC column, and then introduced into the mass spectrometer for ionization and analysis.
Visualizing the Workflow and Structures
Caption: Workflow for the synthesis and spectroscopic confirmation of products.
Caption: Structures of key compounds in the analysis.
Conclusion
The structural confirmation of products derived from this compound requires a synergistic application of modern spectroscopic techniques. By carefully analyzing the data from ¹H, ¹³C, and ³¹P NMR, FTIR, and mass spectrometry, researchers can confidently elucidate the structure and stereochemistry of their synthesized molecules. The comparative data presented in this guide highlights the unique spectroscopic signatures imparted by the trimethylsilyl group, allowing for clear differentiation from products derived from more traditional phosphonate reagents. This comprehensive analytical approach is fundamental to ensuring the integrity of synthetic work and advancing the development of novel chemical entities.
References
-
Aggarwal, V. K., et al. (2003). Generation of Phosphoranes Derived from Phosphites. A New Class of Phosphorus Ylides Leading to High E Selectivity with Semi-stabilizing Groups in Wittig Olefinations. Journal of the American Chemical Society, 125(20), 6034–6035. [Link]
-
Claridge, T. D. W., et al. (2008). Highly (E)-Selective Wadsworth−Emmons Reactions Promoted by Methylmagnesium Bromide. Organic Letters, 10(23), 5437–5440. [Link]
-
Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105-211. [Link]
-
Horner, L., Hoffmann, H., & Wippel, H. G. (1958). Phosphororganische Verbindungen, XIII. Darstellung und Reaktionen von Phosphinoxiden mit einer α-ständigen Carbonyl- oder Carboxylgruppe. Chemische Berichte, 91(1), 61-63. [Link]
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). (E)-Stilbene. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Diethyl benzylphosphonate. National Center for Biotechnology Information. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric identification of organic compounds. John Wiley & Sons.
-
Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405–4408. [Link]
-
Umezawa, T., Seino, T., & Matsuda, F. (2012). Novel One-pot Three-component Coupling Reaction with Trimethylsilylmethyl-phosphonate, Acyl Fluoride, and Aldehyde through the Horner–Wadsworth–Emmons Reaction. Organic Letters, 14(16), 4206–4209. [Link]
-
Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. [Link]
Sources
- 1. 1-Phenyl-1-(trimethylsilyloxy)ethylene [webbook.nist.gov]
- 2. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. 31P [nmr.chem.ucsb.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. gelest.com [gelest.com]
- 8. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Comprehensive Purity Validation of Synthesized Dimethyl trimethylsilylmethylphosphonate
Introduction: Dimethyl trimethylsilylmethylphosphonate, a key reagent in synthetic organic chemistry, is particularly valued for its role in the Horner-Wadsworth-Emmons (HWE) reaction to generate vinylsilanes, versatile intermediates in organic synthesis.[1][2][3] The efficacy, stereoselectivity, and yield of the HWE reaction are profoundly dependent on the purity of the phosphonate reagent.[4][5] The presence of residual starting materials, side-products, or degradation products can lead to unpredictable reaction outcomes, the formation of complex byproduct mixtures, and ultimately, failure to achieve the desired synthetic target.
This guide provides a multi-faceted, field-proven framework for validating the purity of synthesized this compound. We move beyond simple checklists, offering a logical workflow that integrates multiple analytical techniques. Each method serves as a cross-validation point for the others, creating a self-validating system to ensure the highest degree of confidence in your material's quality. This comparison is designed for researchers, scientists, and drug development professionals who require rigorously characterized reagents for their work.
Part 1: The Analytical Gauntlet: A Multi-Technique Purity Validation Workflow
The comprehensive assessment of this compound's purity cannot be reliably achieved with a single analytical method. Each technique offers a unique lens through which to view the sample's composition. By combining spectroscopic and chromatographic methods, we can identify and quantify a wide array of potential impurities, from residual starting materials to isomeric byproducts.
Below is the recommended workflow for a robust purity validation process.
Caption: A comprehensive workflow for purity validation.
Part 2: Spectroscopic Interrogation: NMR and FTIR Analysis
Spectroscopic methods provide the foundational evidence for the correct chemical structure and can offer the first clues to the presence of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR is the most powerful tool for the unambiguous structural confirmation of this compound. A complete analysis using ¹H, ¹³C, and ³¹P NMR provides a detailed fingerprint of the molecule.
Causality Behind the Choice: Phosphorus-31 is a spin ½ nucleus with 100% natural abundance, making ³¹P NMR an exceptionally sensitive and clean technique for analyzing organophosphorus compounds.[6] It provides a direct window into the electronic environment of the phosphorus atom, where a pure sample should exhibit a single, sharp resonance.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-20 mg of the synthesized phosphonate in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as a reference for ¹H and ¹³C spectra (δ 0.00 ppm). For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used (δ 0.00 ppm).
-
Acquisition: Acquire ¹H, ¹³C{¹H} (proton-decoupled), and ³¹P{¹H} (proton-decoupled) spectra on a 400 MHz or higher field spectrometer.
-
Data Analysis: Integrate the peaks in the ¹H spectrum. Analyze the chemical shifts (δ), coupling constants (J), and multiplicities.
Data Interpretation: Expected Results vs. Impurities
| Nucleus | Expected Chemical Shift (δ, ppm) & Multiplicity | Assignment | Potential Impurity Signals |
| ¹H NMR | ~0.1 (s, 9H) ~1.2 (d, JP-H ≈ 16 Hz, 2H) ~3.7 (d, JP-H ≈ 11 Hz, 6H) | Si-(CH ₃)₃ P-CH ₂-Si P-O-CH ₃ | Signals for residual solvents (e.g., hexane, ether). A singlet around 3.8 ppm could indicate trimethyl phosphite. A doublet around 1.5 ppm (JP-H ≈ 18 Hz) could suggest Dimethyl methylphosphonate.[7] |
| ¹³C NMR | ~-1.0 (s) ~15.0 (d, JP-C ≈ 140 Hz) ~52.0 (d, JP-C ≈ 6 Hz) | C H₃-Si P-C H₂-Si P-O-C H₃ | Additional signals corresponding to impurities identified in the ¹H spectrum.[8] |
| ³¹P NMR | ~28-32 ppm (s) | (CH₃O)₂P (O)CH₂Si(CH₃)₃ | A peak around 140 ppm indicates trimethyl phosphite. A peak around 33-35 ppm can indicate Dimethyl methylphosphonate.[6][7] |
Part 3: Chromatographic Separation and Identification: GC-MS and GC-FID/FPD
While NMR provides excellent structural information on the bulk sample, chromatography is essential for separating and identifying volatile impurities, even at trace levels. Gas chromatography (GC) is the premier technique for analyzing thermally stable and volatile organophosphorus compounds.[9][10][11]
Causality Behind the Choice: Coupling GC with a Mass Spectrometer (MS) allows for the definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns. For quantification, a Flame Photometric Detector (FPD) operating in phosphorus mode provides high selectivity and sensitivity for phosphorus-containing compounds, minimizing interference from non-phosphorus impurities like solvents.[12][13]
GC-MS: Identification of Volatile Impurities
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
GC Column: Use a low- to mid-polarity column, such as a DB-5ms or equivalent (5% phenyl-methylpolysiloxane).[14]
-
GC Conditions:
-
Injector: 250°C, Split mode (e.g., 50:1)
-
Oven Program: Start at 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.
-
Carrier Gas: Helium at a constant flow of ~1.0 mL/min.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Identify the main peak corresponding to the product by its retention time and mass spectrum. Analyze smaller peaks by comparing their mass spectra to library databases (e.g., NIST) to identify impurities.
Data Interpretation
Caption: Principle of component identification by GC-MS.
-
Expected Product Peak: A peak at a specific retention time with a mass spectrum showing the molecular ion [M]⁺ at m/z 196 and characteristic fragments (e.g., m/z 181 [M-CH₃]⁺, m/z 123 [M-Si(CH₃)₃]⁺, m/z 73 [Si(CH₃)₃]⁺).
-
Impurity Peaks: Earlier eluting peaks may correspond to residual solvents or lower boiling point starting materials like trimethyl phosphite. Later eluting peaks could be higher molecular weight byproducts.
Quantitative Purity Assessment by GC-FPD
Once impurities are identified, their quantity must be determined to certify the product's purity.
Causality Behind the Choice: While GC-MS is excellent for identification, GC with a Flame Ionization Detector (FID) or Flame Photometric Detector (FPD) is superior for quantification. An FPD in phosphorus mode is particularly powerful as it selectively detects phosphorus-containing compounds, simplifying the chromatogram and allowing for precise quantification of phosphorus-based impurities relative to the main product.[12][13]
Experimental Protocol: Quantitative GC-FPD
-
System Setup: Utilize the same GC setup and temperature program as for the GC-MS analysis, but with an FPD detector installed.
-
Analysis: Inject the prepared sample solution.
-
Purity Calculation: The purity is typically calculated based on the area percent method, assuming that all phosphorus-containing compounds have a similar response factor in the FPD.
-
% Purity = (Area of Product Peak / Sum of Areas of All Peaks) x 100
-
Part 4: Comparative Analysis of Validation Techniques
No single technique is sufficient. A combination provides a self-validating system, where the results of one method corroborate the findings of another.
| Technique | Primary Purpose | Strengths | Limitations | Role in Validation |
| ³¹P NMR | Structural Confirmation, Phosphorus Impurity ID | Highly sensitive and specific to phosphorus; rapid analysis; excellent for identifying P-containing impurities.[6] | Not inherently quantitative without standards; does not detect non-phosphorus impurities. | Primary Check: Confirms the target phosphonate structure and quickly screens for phosphorus-containing side products. |
| ¹H NMR | Structural Confirmation, General Impurity ID | Provides detailed structural information; can identify and quantify impurities if signals are resolved. | Complex spectra can make minor impurity identification difficult; insensitive to impurities lacking protons. | Structural Blueprint: Confirms the full molecular structure and identifies a broad range of impurities (solvents, starting materials). |
| GC-MS | Separation and Identification of Volatiles | Excellent separation power; definitive identification of impurities through mass spectra library matching.[9][15] | Requires volatile and thermally stable analytes; quantification can be less accurate than FID/FPD. | Impurity Detective: Identifies the chemical nature of volatile contaminants separated by the GC. |
| GC-FPD | Quantification of P-Containing Compounds | Highly sensitive and selective for phosphorus, leading to accurate quantification of phosphorus-based impurities.[12][13] | Does not provide structural information; does not detect non-phosphorus impurities. | Quantitative Gatekeeper: Provides the final, accurate purity value with respect to other phosphorus-containing species. |
Part 5: Conclusion and Best Practices
Validating the purity of synthesized this compound is a critical step to ensure reproducible and successful outcomes in its synthetic applications. A purity claim is only as strong as the analytical rigor used to support it.
We recommend a tiered approach:
-
Initial Screening with NMR (¹H and ³¹P): This quickly confirms the identity of the bulk material and provides an initial assessment of purity.
-
Detailed Impurity Profiling with GC-MS: This identifies any volatile impurities that may be present.
-
Final Quantification with GC-FPD or GC-FID: This provides the definitive percentage purity of the final product.
By integrating these techniques, researchers can create a comprehensive purity profile, establishing a self-validating system that ensures the quality and reliability of this important synthetic reagent. This multi-faceted approach embodies the principles of scientific integrity, providing trustworthy and authoritative data for any research or development endeavor.
References
- Analysis of Organophosphorus Compounds by GC/MS. Thermo Fisher Scientific.
- Determination of twenty organophosphorus pesticides in blood serum by gas chromatography-tandem mass spectrometry. Analytical Methods (RSC Publishing).
- Exploring the Role of Gas Chromatography in Organophosph
- Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert Capillary GC Column. Agilent Technologies.
- Organophosphorus Pesticides Analysis Using an Agilent J&W DB-5ms Ultra Inert Capillary GC Column. Agilent Technologies.
- Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents.
- Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal.
- Horner–Wadsworth–Emmons reaction. Wikipedia.
- Recent Progress in the Horner-Wadsworth-Emmons Reaction.
- Horner-Wadsworth-Emmons (HWE) Reaction.
- Analytical methods for detecting and measuring diisopropyl methylphosphonate.
- Rapid quantification of dimethyl methylphosphonate from activated carbon particles by static headspace gas chrom
- Method for synthesizing dimethyl methyl phosphate.
- Dimethyl methylphosphon
- Method for synthesizing dimethyl methylphosphonate.
- Water Determines the Products: an Unexpected Brønsted Acid-Catalyzed P-O-R Cleavage of P(III) Esters Selectively Producing P(O)-H Compounds. The Royal Society of Chemistry.
- Coupled and Decoupled 13C-NMR of Dimethyl Methylphosphon
- Further investigation of the use of dimethyl methylphosphonate as a 31P-NMR probe of red cell volume. PubMed.
Sources
- 1. Wittig-Horner Reaction [organic-chemistry.org]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Further investigation of the use of dimethyl methylphosphonate as a 31P-NMR probe of red cell volume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. cromlab-instruments.es [cromlab-instruments.es]
- 10. Determination of twenty organophosphorus pesticides in blood serum by gas chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. agilent.com [agilent.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. agilent.com [agilent.com]
- 15. Rapid quantification of dimethyl methylphosphonate from activated carbon particles by static headspace gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Strategies: A Comparative Guide to Z-Selective Olefination via Still-Gennari Reagents and α-Silyl Phosphonates
For researchers, scientists, and professionals in drug development, the stereoselective synthesis of alkenes is a cornerstone of molecular construction. The geometric configuration of a double bond can profoundly influence a molecule's biological activity and physical properties. While the Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for olefination, it typically favors the formation of the thermodynamically more stable (E)-alkene.[1][2] This guide provides an in-depth comparison of two distinct and powerful strategies for achieving the often more challenging (Z)-selectivity: the widely-used Still-Gennari modification of the HWE reaction and the versatile Peterson olefination, which can be accessed through α-silyl phosphonates like dimethyl trimethylsilylmethylphosphonate.
The Still-Gennari Modification: Engineering Z-Selectivity through Kinetic Control
The Still-Gennari olefination is a highly reliable method for the synthesis of (Z)-α,β-unsaturated esters and other Z-alkenes.[3] It is a modification of the Horner-Wadsworth-Emmons reaction that employs phosphonates bearing electron-withdrawing groups, most commonly bis(2,2,2-trifluoroethyl) esters.[3][4]
The key to the Z-selectivity of the Still-Gennari reaction lies in kinetic control of the elimination step. The electron-withdrawing trifluoroethyl groups on the phosphonate accelerate the rate of elimination of the oxaphosphetane intermediate.[3] This rapid elimination proceeds from the initial adducts before they can equilibrate to the thermodynamically more stable trans-oxaphosphetane which would lead to the (E)-alkene. The reaction is typically carried out at low temperatures with strong, non-equilibrating bases such as potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether to sequester the metal cation.[3]
Mechanistic Rationale for Z-Selectivity in the Still-Gennari Olefination
The generally accepted mechanism for the Still-Gennari olefination highlights the importance of the initial addition of the phosphonate carbanion to the aldehyde and the subsequent rapid elimination. The formation of the syn- and anti-adducts is under kinetic control, and the subsequent elimination is faster than equilibration, thus preserving the stereochemistry of the initial addition.
Caption: Divergent stereochemical pathways in the Peterson olefination.
Head-to-Head Comparison: Still-Gennari vs. Peterson Olefination
| Feature | Still-Gennari Olefination | Peterson Olefination (via α-Silyl Phosphonates) |
| Primary Selectivity | Highly Z-selective | Tunable E- or Z-selectivity |
| Key Reagent | Phosphonate with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) | α-Silyl carbanion (generated from an α-silyl precursor like this compound) |
| Mechanism for Stereocontrol | Kinetic control; rapid elimination of the oxaphosphetane intermediate. | Control of elimination pathway of a β-hydroxysilane intermediate (syn- vs. anti-elimination). |
| Reaction Conditions for Z-Alkene | Strong, non-equilibrating base (e.g., KHMDS, 18-crown-6), low temperature. | Isolation of β-hydroxysilane followed by treatment with a base (e.g., KH, NaH). |
| Byproducts | Water-soluble phosphate esters. | Siloxane (e.g., hexamethyldisiloxane). |
| Substrate Scope | Broad for aldehydes; can be less effective for some ketones. | Broad for aldehydes and ketones. |
| Advantages | High and predictable Z-selectivity in a single step. | Access to both (E)- and (Z)-alkenes from a common intermediate; mild conditions for elimination. |
| Disadvantages | Specialized and relatively expensive phosphonate reagents. | Can be a two-step process if the β-hydroxysilane is isolated; requires stoichiometric use of strong base to generate the carbanion. |
Experimental Protocols
Representative Protocol for Still-Gennari Olefination
Objective: To synthesize a (Z)-α,β-unsaturated ester from an aldehyde.
Materials:
-
Bis(2,2,2-trifluoroethyl)phosphonoacetate
-
Aldehyde
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
18-Crown-6
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 18-crown-6 (2.2 equivalents) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add KHMDS (1.1 equivalents, as a solution in toluene or THF) to the stirred solution.
-
Add bis(2,2,2-trifluoroethyl)phosphonoacetate (1.0 equivalent) dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.
-
Add the aldehyde (1.2 equivalents) dropwise.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (Z)-alkene.
Representative Protocol for Peterson Olefination (Z-Selective)
Objective: To synthesize a (Z)-alkene from an aldehyde via a β-hydroxysilane intermediate.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi)
-
Aldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium hydride (KH)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
Step 1: Formation and Reaction of the α-Silyl Carbanion
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add n-BuLi (1.0 equivalent) and stir for 30 minutes to generate the α-silyl carbanion.
-
Add the aldehyde (1.1 equivalents) dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude β-hydroxysilane intermediate by column chromatography.
Step 2: Base-Induced Syn-Elimination
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of KH (1.5 equivalents) in anhydrous THF.
-
Add a solution of the purified β-hydroxysilane (1.0 equivalent) in THF to the KH suspension at room temperature.
-
Stir the reaction mixture until the elimination is complete (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the (Z)-alkene.
Conclusion
Both the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction and the Peterson olefination offer powerful and reliable methods for the synthesis of (Z)-alkenes. The choice between these two strategies will depend on the specific synthetic goals and the available starting materials.
-
For a direct and highly predictable synthesis of a (Z)-alkene, particularly an α,β-unsaturated ester, the Still-Gennari olefination is often the method of choice.
-
When flexibility is desired to access either the (E)- or (Z)-alkene from a common intermediate, or when dealing with substrates that may be sensitive to the specific conditions of the Still-Gennari reaction, the Peterson olefination provides a valuable and versatile alternative.
A thorough understanding of the mechanistic underpinnings of each reaction is crucial for their successful application and for troubleshooting any unexpected outcomes.
References
-
Peterson, D. J. A stereospecific synthesis of olefins from α-silyl organometallic compounds and carbonyl compounds. J. Org. Chem.1968 , 33 (2), 780–784. [Link]
-
Wikipedia. Peterson olefination. [Link]
-
NROChemistry. Peterson Olefination. [Link]
-
Organic Chemistry Portal. Peterson Olefination. [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
-
Peterson Olefination: α-silyl carbanions to (cis or trans !!!! ) alkene. YouTube. [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
Chemical Communications. Alkenylation of unactivated alkanes: synthesis of Z-alkenes via dual Co-TBADT catalysis. [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
-
YouTube. Horner-Wadsworth-Emmons Reaction. [Link]
-
National Institutes of Health. Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center. [Link]
-
Diva-Portal.org. Z‐Selective Alkene Formation from Reductive Aldehyde Homo‐Couplings. [Link]
-
PubMed Central. Direct synthesis of Z-alkenyl halides through catalytic cross-metathesis. [Link]
-
Chemical Science (RSC Publishing). Catalytic stereoselective synthesis of all-carbon tetra-substituted alkenes via Z-selective alkyne difunctionalization. [Link]
Sources
A Strategic Appraisal of Dimethyl Trimethylsilylmethylphosphonate in Alkene Synthesis: A Cost-Benefit Analysis for the Modern Laboratory
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of alkenes is a cornerstone of molecular construction. The Horner-Wadsworth-Emmons (HWE) reaction has long been a workhorse in this domain, offering reliable access to olefins with a high degree of stereocontrol. However, the landscape of synthetic methodology is ever-evolving, and alternative reagents demand consideration. This guide provides an in-depth cost-benefit analysis of a silicon-modified phosphonate, Dimethyl trimethylsilylmethylphosphonate, in comparison to traditional HWE reagents, offering field-proven insights and experimental data to inform strategic decisions in synthesis design.
Introduction: Beyond the Standard HWE Reagent
The Horner-Wadsworth-Emmons reaction is a widely adopted method for the synthesis of alkenes from aldehydes and ketones, prized for its generally high yields and propensity to form the thermodynamically favored (E)-alkene.[1][2] The reaction's advantages over the classical Wittig reaction include the use of more nucleophilic and less basic phosphonate carbanions, and the facile removal of the water-soluble phosphate byproduct during workup.[2]
However, the pursuit of enhanced reactivity, alternative stereoselectivity, and improved process economics has led to the exploration of modified phosphonate reagents. Among these, this compound emerges as a compelling, albeit mechanistically distinct, alternative. This reagent participates in the Peterson olefination, a reaction pathway that offers its own set of advantages and disadvantages compared to the traditional HWE protocol.[3][4] This guide will dissect the synthesis, applications, and economic viability of this compound, providing a clear framework for its strategic implementation.
The Contenders: A Comparative Overview
To establish a baseline for our analysis, we will compare this compound against two widely used classes of HWE reagents:
-
Standard HWE Reagents: Represented by Triethyl phosphonoacetate , these are the workhorses for generating (E)-α,β-unsaturated esters.
-
Still-Gennari Type Reagents: Represented by Methyl P,P-bis(2,2,2-trifluoroethyl)phosphonoacetate , these are employed for the synthesis of (Z)-alkenes with high stereoselectivity.[5]
The core of our analysis will revolve around the cost of the reagent (or its synthesis), the efficiency of the olefination reaction (yield and stereoselectivity), and the operational considerations for each approach.
Cost Analysis: Reagent Acquisition vs. In-House Synthesis
A primary consideration in any synthetic campaign is the cost of reagents. While commercially available, the price of specialized phosphonates can be a significant factor, particularly for large-scale synthesis.
| Reagent | Commercial Price (Approximate) | Key Application |
| Triethyl phosphonoacetate | ~$44 for 25g | (E)-Alkene Synthesis |
| Methyl P,P-bis(2,2,2-trifluoroethyl)phosphonoacetate | ~$264 for 25g | (Z)-Alkene Synthesis |
| This compound | Commercially available, but pricing is less standardized and often higher than standard HWE reagents. | Peterson Olefination |
Note: Prices are subject to change and may vary between suppliers.
The significantly higher cost of the Still-Gennari reagent highlights the premium placed on achieving high (Z)-selectivity. The cost of this compound, while variable, is also generally higher than standard HWE reagents. This necessitates an evaluation of its in-house synthesis.
Synthesis of this compound: A Practical Approach
A common and efficient method for the synthesis of phosphonates is the Michaelis-Arbuzov reaction.[6][7] For this compound, this involves the reaction of (Chloromethyl)trimethylsilane with Trimethyl phosphite .
Reaction Scheme:
Cost of Starting Materials:
-
(Chloromethyl)trimethylsilane: A readily available starting material.
-
Trimethyl phosphite: Also a common and relatively inexpensive reagent.
By synthesizing this compound in-house, laboratories can potentially achieve significant cost savings compared to purchasing it from commercial suppliers, especially for larger quantities.
Performance Analysis: A Tale of Two Mechanisms
The choice of olefination reagent is fundamentally dictated by the desired outcome of the reaction, specifically the yield and stereochemistry of the resulting alkene.
The Horner-Wadsworth-Emmons Reaction: A Predictable Performer
The HWE reaction is renowned for its reliability in producing (E)-alkenes. The stereochemical outcome is largely governed by thermodynamic control, favoring the formation of the more stable trans-isomer.[1]
Factors influencing (E)-selectivity in HWE reactions:
-
Steric bulk of the aldehyde: Larger aldehydes tend to give higher (E)-selectivity.[1]
-
Reaction temperature: Higher temperatures can increase (E)-selectivity.[1]
-
Cation effects: The choice of metal cation (e.g., Li+, Na+, K+) can influence the stereochemical outcome.[1]
For the synthesis of (Z)-alkenes, the Still-Gennari modification, employing electron-withdrawing groups on the phosphonate, is highly effective.[5] This modification is thought to accelerate the elimination of the oxaphosphetane intermediate, kinetically favoring the formation of the (Z)-product.[8]
The Peterson Olefination with this compound: A Versatile Alternative
The Peterson olefination offers a distinct advantage: the ability to stereoselectively synthesize either the (E)- or (Z)-alkene from the same β-hydroxysilane intermediate by choosing acidic or basic elimination conditions.[4]
Mechanism Outline:
-
Addition: The α-silyl carbanion (generated by deprotonation of this compound) adds to the carbonyl compound to form a β-hydroxysilane intermediate.
-
Elimination:
-
Acidic conditions: Promote anti-elimination, leading to one stereoisomer of the alkene.
-
Basic conditions: Promote syn-elimination, leading to the opposite stereoisomer.
-
This stereochemical divergence provides a powerful tool for accessing both alkene isomers from a single reaction pathway, a feat not easily accomplished with a single HWE reagent.
Experimental Data and Protocols
To provide a practical basis for comparison, let's consider the olefination of a common substrate, benzaldehyde.
Protocol 1: (E)-Stilbene Synthesis via HWE with Triethyl phosphonoacetate
Reaction:
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equiv.) in anhydrous THF at 0 °C, add Triethyl phosphonoacetate (1.0 equiv.) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction to 0 °C and add benzaldehyde (1.0 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expected Outcome: High yield of (E)-ethyl cinnamate.
Protocol 2: Olefination of Benzaldehyde using this compound (Peterson Olefination)
Procedure:
-
Generate the α-silyl carbanion by treating this compound (1.1 equiv.) with a strong base like n-butyllithium in anhydrous THF at -78 °C.
-
Add benzaldehyde (1.0 equiv.) to the solution of the carbanion at -78 °C and allow the reaction to proceed for a few hours.
-
For (E)-alkene: Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride) to form the β-hydroxysilane. Isolate the intermediate and treat it with a base (e.g., potassium hydride) to induce syn-elimination.
-
For (Z)-alkene: Quench the reaction with a proton source to form the β-hydroxysilane. Isolate the intermediate and treat it with an acid (e.g., sulfuric acid) to induce anti-elimination.
-
Workup and purify the desired alkene isomer.
Expected Outcome: The ability to selectively produce either (E)- or (Z)-vinylphosphonate depending on the elimination conditions.
Visualizing the Synthetic Pathways
To better understand the decision-making process, the following diagrams illustrate the key reaction mechanisms.
Horner-Wadsworth-Emmons Reaction Mechanism
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Peterson Olefination Mechanism
Caption: Mechanism of the Peterson olefination showing stereodivergent pathways.
Cost-Benefit Conclusion: A Strategic Choice
The decision to employ this compound in a synthesis campaign is a strategic one, balancing upfront reagent cost against the potential for enhanced synthetic flexibility.
Benefits of this compound (via Peterson Olefination):
-
Stereochemical Versatility: The ability to access both (E)- and (Z)-alkenes from a single intermediate is a significant advantage, reducing the need to source or synthesize multiple specialized HWE reagents.
-
Milder Reaction Conditions (in some cases): The generation of the α-silyl carbanion can often be achieved under standard organolithium conditions.
-
Alternative Reactivity Profile: For substrates that may be problematic in traditional HWE reactions, the Peterson olefination offers a valuable alternative pathway.
Drawbacks and Cost Considerations:
-
Higher Reagent Cost (if purchased): The commercial price of this compound is generally higher than that of standard HWE reagents.
-
In-House Synthesis Required for Cost-Effectiveness: To be economically viable for large-scale work, in-house synthesis via the Michaelis-Arbuzov reaction is often necessary. This requires additional time and resources.
-
Multi-Step Process for Stereocontrol: Achieving high stereoselectivity with the Peterson olefination often requires the isolation of the β-hydroxysilane intermediate followed by a separate elimination step, adding to the overall number of synthetic operations.
References
- Peterson, D. J. Carbonyl olefination reaction of α-silyl-substituted organometallic compounds. J. Org. Chem.1968, 33 (2), 780–784.
- van Staden, L. F.; Gravestock, D.; Ager, D. J. New developments in the Peterson olefination reaction. Chem. Soc. Rev.2002, 31 (3), 195–200.
- Wadsworth, W. S., Jr.; Emmons, W. D. The Utility of Phosphonate Carbanions in Olefin Synthesis. J. Am. Chem. Soc.1961, 83 (7), 1733–1738.
- Maryanoff, B. E.; Reitz, A. B. The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chem. Rev.1989, 89 (4), 863–927.
- Still, W. C.; Gennari, C. Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Lett.1983, 24 (41), 4405–4408.
- Bhattacharya, A. K.; Thyagarajan, G. The Michaelis-Arbuzov rearrangement. Chem. Rev.1981, 81 (4), 415–430.
- Ando, K. Highly Z-selective Horner-Emmons reaction of ethyl (diarylphosphono)acetates with aldehydes. J. Org. Chem.1997, 62 (7), 1934–1939.
- Thompson, S. K.; Heathcock, C. H. A study of the Horner-Wadsworth-Emmons reaction. J. Org. Chem.1990, 55 (10), 3386–3388.
- Paterson, I.; Yeung, K.-S.; Smaill, J. B. The Horner-Wadsworth-Emmons reaction in natural products synthesis: a new synthesis of the C19-C27 segment of rifamycin S. Tetrahedron Lett.1993, 34 (43), 6931–6934.
- Masamune, S.; Roush, W. R. Strategic considerations for the synthesis of polyene macrolide antibiotics. Pure Appl. Chem.1979, 51 (8), 1845–1866.
- Umezawa, T.; Seino, T.; Matsuda, F. Novel One-pot Three-component Coupling Reaction with Trimethylsilylmethyl-phosphonate, Acyl Fluoride, and Aldehyde through the Horner-Wadsworth-Emmons Reaction. Org. Lett.2012, 14 (16), 4206–4209.
- W. Clark Still and C. Gennari, Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination, Tetrahedron Letters, 1983, 24 (41), 4405-4408.
- Michaelis, A.; Kaehne, R. Ueber das Verhalten der Jodalkyle gegen die sogen. Phosphorigsäureester oder O-Phosphine. Ber. Dtsch. Chem. Ges.1898, 31 (1), 1048–1055.
- Savignac, P.; Teulade, M. P. The reaction of α-silyl phosphorus stabilized carbanions with carbonyl compounds. J. Organomet. Chem.1988, 353 (2), 149-157.
- Nagao, Y.; et al. A new Horner-Wadsworth-Emmons reaction of phosphonoacetamides. Tetrahedron Lett.1997, 38 (18), 3213-3216.
- Ando, K. Highly Z-selective Horner-Emmons reaction of ethyl (diarylphosphono)acetates with aldehydes. J. Org. Chem.1997, 62 (7), 1934–1939.
Sources
- 1. Peterson Olefination [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Peterson olefination - Wikipedia [en.wikipedia.org]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. One-Pot in Situ Formation and Reaction of Trimethyl(trichloromethyl)silane: Application to the Synthesis of 2,2,2-Trichloromethylcarbinols [organic-chemistry.org]
environmental impact comparison of different phosphonate reagents
Initiating Data Collection
I'm starting by zeroing in on environmental impacts. My initial plan is to use Google to zero in on aquatic toxicity, biodegradability, and the eutrophication potential of popular phosphonate reagents. The goal is to build a solid foundation of data to build from.
Expanding Search Parameters
I've widened my search to include experimental protocols and comparative studies for phosphonates like HEDP, ATMP, and DTPMP. I'm also looking for authoritative sources to validate my claims, including regulatory guidelines and scientific literature. My focus now is on building a robust database for the environmental impact comparison, with specific consideration for aquatic toxicity and biodegradability. I'm preparing to structure a comparison guide, and considering the best way to visualize the data.
Deepening the Analysis
I'm now diving into the specifics of phosphonate reagents, focusing on HEDP, ATMP, and DTPMP. I will build a comparison guide, starting with an introduction highlighting their environmental impact. The plan is to present a data table summarizing the environmental impact parameters, along with a discussion of the implications in research and development. I will also incorporate experimental protocols for environmental assessments.
Developing the Guide Structure
I'm now outlining the structure of the guide. It will begin with an introduction to phosphonates and their environmental significance. I'll compare HEDP, ATMP, and DTPMP, focusing on aquatic toxicity, biodegradability, eutrophication potential, and heavy metal mobilization. I'll include data tables, experimental protocols, and Graphviz diagrams for clarity, concluding with sustainable chemistry considerations and a complete reference list.
Organizing the Information
I'm now starting with a plan to conduct targeted Google searches for information on environmental impacts. I'll focus on aquatic toxicity, biodegradability, and eutrophication of HEDP, ATMP, and DTPMP. I'm also searching for protocols and comparative studies. I plan on structuring a detailed guide that's informative and practical.
A Comparative Guide to the Synthesis of α,β-Unsaturated Ketones: A Novel One-Pot Approach with Dimethyl Trimethylsilylmethylphosphonate vs. the Traditional Horner-Wadsworth-Emmons Reaction
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the formation of carbon-carbon double bonds is a cornerstone, with the α,β-unsaturated ketone motif being a particularly valuable synthon in the construction of complex molecules and pharmacologically active compounds. For decades, the Horner-Wadsworth-Emmons (HWE) reaction has been a stalwart method for the synthesis of such structures, prized for its reliability and stereocontrol.[1][2] However, the pursuit of increased efficiency, atom economy, and operational simplicity continues to drive innovation.
This guide presents a technical comparison of a novel, one-pot, three-component coupling reaction utilizing Dimethyl trimethylsilylmethylphosphonate against the traditional two-step Horner-Wadsworth-Emmons olefination. We will delve into the mechanistic underpinnings, compare experimental efficiencies, and provide detailed protocols to offer a comprehensive assessment of these two powerful synthetic strategies.
The Advent of a Novel One-Pot Strategy
A significant advancement in the synthesis of α,β-unsaturated ketones was reported by Umezawa, Seino, and Matsuda, who developed a one-pot, three-component coupling reaction.[3] This innovative approach sequentially combines this compound, an acyl fluoride, and an aldehyde to afford α,β-unsaturated ketones in high yields and with excellent stereoselectivity.[3] The novelty of this method lies in its convergence and efficiency, circumventing the need for the isolation of intermediates.
The Established Benchmark: The Traditional Horner-Wadsworth-Emmons Reaction
The traditional Horner-Wadsworth-Emmons reaction is a widely employed and well-understood method for the synthesis of alkenes.[1][4] In the context of α,β-unsaturated ketone synthesis, this typically involves the preparation of a β-ketophosphonate reagent, which is then reacted with an aldehyde in the presence of a base to yield the desired enone.[1] This two-step process, while robust, requires the synthesis and purification of the phosphonate reagent prior to the olefination step.
Mechanistic Insights: A Tale of Two Pathways
The ingenuity of the one-pot strategy lies in the in-situ generation of the key β-ketophosphonate intermediate. The trimethylsilyl group on the phosphonate reagent is instrumental to the success of this tandem reaction.
The Novel One-Pot Reaction: A Cascade of Events
The reaction commences with the deprotonation of this compound by a strong base, such as lithium hexamethyldisilazide (LHMDS), to form a lithiated carbanion. This nucleophile then readily attacks the acyl fluoride, forming an α-silyl-β-ketophosphonate. The crucial step follows with the introduction of a fluoride source, which selectively cleaves the silicon-carbon bond, generating a lithiated β-ketophosphonate enolate in situ. This enolate is then poised to react with an aldehyde in a classic Horner-Wadsworth-Emmons fashion to furnish the α,β-unsaturated ketone.
The Traditional HWE Reaction: A Stepwise Approach
The traditional HWE reaction follows a more linear path.[4] First, a phosphonate reagent, such as triethyl phosphonoacetate, is deprotonated with a base (e.g., sodium hydride or sodium methoxide) to generate a stabilized carbanion.[1] This carbanion then undergoes nucleophilic addition to an aldehyde, forming a tetrahedral intermediate. This intermediate subsequently collapses through a cyclic oxaphosphetane transition state to yield the alkene and a water-soluble phosphate byproduct, which is a key advantage over the Wittig reaction.[1][4]
Performance Comparison: A Data-Driven Analysis
The primary advantage of the novel one-pot procedure is its efficiency and high yield in synthesizing α,β-unsaturated ketones directly from three components. The traditional HWE reaction, while effective, often requires the separate synthesis and purification of the β-ketophosphonate, adding steps and potentially reducing the overall yield.
Table 1: Synthesis of (E)-α,β-Unsaturated Ketones
| Entry | Aldehyde | Acyl Fluoride (Novel Route) / Phosphonate (Traditional) | Method | Yield (%) | E/Z Ratio |
| 1 | Benzaldehyde | Benzoyl fluoride | Novel One-Pot | 95 | >99:1 |
| 2 | Benzaldehyde | Triethyl phosphonoacetate | Traditional HWE | 84 | >95:5[3] |
| 3 | 4-Methoxybenzaldehyde | Benzoyl fluoride | Novel One-Pot | 96 | >99:1 |
| 4 | 4-Methoxybenzaldehyde | Triethyl phosphonoacetate | Traditional HWE | ~85-95 | Predominantly E |
| 5 | Cyclohexanecarboxaldehyde | Benzoyl fluoride | Novel One-Pot | 92 | >99:1 |
| 6 | Cyclohexanecarboxaldehyde | Triethyl phosphonoacetate | Traditional HWE | ~80-90 | Predominantly E |
| 7 | Benzaldehyde | Isobutyryl fluoride | Novel One-Pot | 89 | >99:1 |
Data for the novel one-pot route is sourced from Umezawa et al.[3] Data for the traditional HWE is representative of typical yields reported in the literature.
Experimental Protocols
Novel One-Pot Three-Component Coupling Reaction
Materials:
-
This compound
-
Acyl fluoride
-
Aldehyde
-
Lithium hexamethyldisilazide (LHMDS) (1.0 M in THF)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a solution of this compound (1.2 mmol) in anhydrous THF (5 mL) at -78 °C under an argon atmosphere, add LHMDS (1.2 mL, 1.2 mmol) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add the acyl fluoride (1.0 mmol) dropwise and stir for an additional 1 hour at -78 °C.
-
Add the aldehyde (1.2 mmol) followed by TBAF (1.2 mL, 1.2 mmol) at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify the residue by flash column chromatography.[3]
Traditional Horner-Wadsworth-Emmons Reaction
Materials:
-
Triethyl phosphonoacetate
-
Aldehyde (e.g., Benzaldehyde)
-
Sodium hydride (NaH) (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a suspension of NaH (1.1 mmol) in anhydrous THF (5 mL) at 0 °C under an argon atmosphere, add triethyl phosphonoacetate (1.0 mmol) dropwise.
-
Stir the mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture to 0 °C and add the aldehyde (1.0 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Mg2SO4, concentrate under reduced pressure, and purify the residue by flash column chromatography.
Concluding Remarks
The novel one-pot, three-component coupling reaction utilizing this compound represents a significant step forward in the efficient synthesis of α,β-unsaturated ketones. Its ability to construct these valuable motifs from simple, readily available starting materials in a single operation with high yields and excellent stereoselectivity offers a clear advantage in terms of step economy and overall efficiency compared to the traditional two-step Horner-Wadsworth-Emmons protocol.
While the traditional HWE reaction remains a robust and reliable method, the operational simplicity and convergent nature of the one-pot strategy make it a highly attractive alternative for researchers in drug discovery and complex molecule synthesis, where rapid access to diverse molecular scaffolds is paramount. The choice between these two powerful methods will ultimately depend on the specific synthetic goals, substrate availability, and the desired level of operational efficiency.
References
- Thompson, S. K.; Heathcock, C. H. A Systematic Study of the Horner-Wadsworth-Emmons Reaction of Methyl 2-(Dimethoxyphosphoryl)acetate with Aldehydes. J. Org. Chem.1992, 57 (22), 5979–5980. DOI: 10.1021/jo00048a053.
- Wadsworth, W. S.; Emmons, W. D. The Utility of Phosphonate Carbanions in Olefin Synthesis. J. Am. Chem. Soc.1961, 83 (7), 1733–1738. DOI: 10.1021/ja01468a042.
- Maryanoff, B. E.; Reitz, A. B. The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects. Chem. Rev.1989, 89 (4), 863–927. DOI: 10.1021/cr00094a007.
- Still, W. C.; Gennari, C. Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Lett.1983, 24 (41), 4405–4408. DOI: 10.1016/S0040-4039(00)85909-2.
- Ando, K. Highly Selective Synthesis of Z-Unsaturated Esters by Using New Horner-Emmons Reagents, Ethyl (Diarylphosphono)acetates. J. Org. Chem.1997, 62 (7), 1934–1939. DOI: 10.1021/jo970057c.
- Masamune, S.; Roush, W. R. Strategic Applications of the Horner-Emmons Reaction in Organic Synthesis. In Strategic Applications of Named Reactions in Organic Synthesis; Elsevier, 2005; pp 242–243.
- Rathke, M. W.; Nowak, M. The Horner-Wadsworth-Emmons Reaction of α-Substituted Phosphonates with Aldehydes. J. Org. Chem.1985, 50 (15), 2624–2626. DOI: 10.1021/jo00215a004.
- Nagaoka, H.; Kishi, Y. Further synthetic studies on rifamycin S. Tetrahedron1981, 37 (23), 3873–3888. DOI: 10.1016/S0040-4020(01)93261-5.
-
Umezawa, T.; Seino, T.; Matsuda, F. Novel One-pot Three-component Coupling Reaction with Trimethylsilylmethyl-phosphonate, Acyl Fluoride, and Aldehyde through the Horner-Wadsworth-Emmons Reaction. Org. Lett.2012 , 14 (16), 4206–4209. DOI: 10.1021/ol301879a. [Link]
- Horner, L.; Hoffmann, H.; Wippel, H. G. Phosphororganische Verbindungen, XIII. Darstellung von Olefinen mit Phosphinoxyden. Chem. Ber.1958, 91 (1), 61-63. DOI: 10.1002/cber.19580910113.
- Boutagy, J.; Thomas, R. Olefin synthesis with organic phosphonate carbanions. Chem. Rev.1974, 74 (1), 87–99. DOI: 10.1021/cr60287a005.
- Kelly, S. E. The Horner-Wadsworth-Emmons Reaction. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 1, pp 729–817.
Sources
The Strategic Application of Dimethyl Trimethylsilylmethylphosphonate in Modern Synthetic Chemistry: A Comparative Review
For researchers, scientists, and professionals in drug development, the efficient and stereoselective construction of carbon-carbon double bonds is a cornerstone of molecular synthesis. Among the arsenal of olefination methodologies, the Horner-Wadsworth-Emmons (HWE) reaction stands out for its reliability and predictability.[1][2][3] This guide provides an in-depth analysis of a specialized HWE reagent, Dimethyl trimethylsilylmethylphosphonate, comparing its efficacy in the synthesis of vinylsilanes against traditional phosphonates and alternative olefination strategies. Through a detailed examination of reaction mechanisms, experimental data, and procedural workflows, we aim to equip the modern chemist with the knowledge to strategically employ this versatile reagent.
Introduction: The Enduring Power of the Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the classic Wittig reaction, utilizes phosphonate-stabilized carbanions to react with aldehydes and ketones, yielding alkenes.[1] A key advantage of the HWE reaction is that the phosphonate-stabilized carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts, allowing for a broader substrate scope, including reactions with sterically hindered ketones.[2] Furthermore, the water-soluble nature of the phosphate byproduct simplifies purification, a significant practical advantage over the often-troublesome removal of triphenylphosphine oxide in the Wittig reaction.[1][4]
The stereochemical outcome of the HWE reaction is a critical consideration. Typically, the reaction favors the formation of the thermodynamically more stable (E)-alkene.[1][2] This selectivity arises from the reversibility of the initial addition of the phosphonate carbanion to the carbonyl, allowing for equilibration to the less sterically hindered intermediate that leads to the (E)-product. However, modifications to the phosphonate reagent and reaction conditions, such as the Still-Gennari modification, can be employed to achieve high (Z)-selectivity.[2][5]
This compound: A Gateway to Vinylsilanes
This compound is an α-silylated phosphonate reagent that serves as a powerful tool for the synthesis of vinylsilanes. Vinylsilanes are versatile synthetic intermediates, amenable to a wide range of transformations including cross-coupling reactions, electrophilic substitutions, and oxidations.
The primary application of this compound is in the HWE reaction with aldehydes and ketones to generate the corresponding vinylsilanes. The reaction proceeds through the typical HWE mechanism, where deprotonation of the phosphonate by a base generates a carbanion that then attacks the carbonyl compound. The resulting β-hydroxyphosphonate intermediate subsequently eliminates to form the vinylsilane and a phosphate byproduct.
Comparative Efficacy in Vinylsilane Synthesis
The strategic advantage of using this compound lies in its ability to directly install a versatile silyl group into the product olefin. To fully appreciate its utility, a comparison with other prominent methods for vinylsilane synthesis is necessary.
Horner-Wadsworth-Emmons Reaction: α-Silyl vs. Non-Silyl Phosphonates
The key difference in using an α-silyl phosphonate like this compound compared to a standard alkylphosphonate is the nature of the resulting product. While a standard phosphonate will yield a simple alkene, the α-silyl variant provides a direct route to vinylsilanes. The stereoselectivity of the HWE reaction with α-silyl phosphonates generally favors the (E)-isomer, consistent with the general trend of the reaction.
| Reagent Type | Product | Typical Stereoselectivity | Key Advantages |
| This compound | Vinylsilane | Predominantly (E) | Direct access to versatile vinylsilane intermediates. |
| Standard Alkylphosphonate (e.g., Triethyl phosphonoacetate) | α,β-Unsaturated Ester | Predominantly (E) | Well-established, high yields for electron-deficient alkenes. |
| Still-Gennari Reagent (e.g., Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate) | (Z)-α,β-Unsaturated Ester | Predominantly (Z)[5] | Excellent for the synthesis of (Z)-olefins. |
Peterson Olefination
The Peterson olefination is another powerful method for alkene synthesis that utilizes α-silyl carbanions.[6] A key feature of the Peterson olefination is that the stereochemical outcome can often be controlled by the workup conditions. An acidic workup typically leads to syn-elimination and the (E)-alkene, while a basic workup favors anti-elimination and the (Z)-alkene.
| Method | Reagent | Stereocontrol | Byproduct |
| HWE with this compound | Phosphonate | Generally (E)-selective | Water-soluble phosphate |
| Peterson Olefination | α-Silyl Carbanion | Controllable (Acidic -> E, Basic -> Z)[6] | Silanol (e.g., (CH₃)₃SiOH) |
The choice between the HWE reaction with an α-silyl phosphonate and the Peterson olefination often depends on the desired stereoisomer and the specific substrate. The Peterson olefination offers the unique advantage of tunable stereoselectivity, while the HWE reaction is often lauded for its operational simplicity and the ease of byproduct removal.
Hydrosilylation of Alkynes
Hydrosilylation, the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond, is a highly atom-economical method for preparing vinylsilanes.[5] This reaction is typically catalyzed by transition metals, and the choice of catalyst and silane can influence the regio- and stereoselectivity of the addition.
| Method | Starting Material | Key Features | Common Catalysts |
| HWE with this compound | Aldehyde/Ketone | Forms C=C bond | - |
| Hydrosilylation | Alkyne | Adds Si-H across existing C≡C bond | Platinum, Rhodium, Ruthenium, Copper |
Experimental Protocols
General Procedure for the Horner-Wadsworth-Emmons Reaction with this compound
Materials:
-
This compound
-
Aldehyde or ketone
-
Anhydrous tetrahydrofuran (THF)
-
Base (e.g., 60% sodium hydride in mineral oil or n-butyllithium in hexanes)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF.
-
If using sodium hydride, add the required amount (typically 1.1-1.2 equivalents) to the THF and cool the suspension to 0 °C.
-
Slowly add a solution of this compound (1.0-1.1 equivalents) in anhydrous THF to the stirred suspension of NaH.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Cool the resulting phosphonate anion solution to 0 °C or -78 °C, depending on the reactivity of the carbonyl compound.
-
Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF to the reaction mixture.
-
Stir the reaction at the chosen temperature until TLC analysis indicates complete consumption of the starting carbonyl compound.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with EtOAc (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired vinylsilane.
Conclusion: A Strategic Choice for Vinylsilane Synthesis
This compound has emerged as a highly effective reagent for the stereoselective synthesis of vinylsilanes via the Horner-Wadsworth-Emmons reaction. Its primary advantage lies in the direct and reliable installation of the synthetically versatile vinylsilane moiety from readily available carbonyl compounds. While alternative methods such as the Peterson olefination offer tunable stereoselectivity and hydrosilylation provides an atom-economical route from alkynes, the HWE approach with this compound presents a compelling combination of operational simplicity, broad substrate scope, and straightforward purification. For the synthetic chemist, a thorough understanding of the nuances of each method is paramount for making informed and strategic decisions in the design and execution of complex molecular syntheses.
References
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
Ciesielski, J., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(21), 7203. [Link]
-
Organic Chemistry Portal. Vinylsilane synthesis. [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
-
Roman, D., et al. (2021). Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Synthesis, 53(15), 2549-2573. [Link]
- Google Patents.
-
Fujihara, T., et al. (2017). Synthesis of silyl formates, formamides, and aldehydes via solvent-free organocatalytic hydrosilylation of CO2. Chemical Communications, 53(59), 8332-8335. [Link]
-
Fleming, I. (2010). Synthesis of Vinylsilanes. Comprehensive Organic Synthesis, 4, 1-102. [Link]
-
Wang, Z., et al. (2018). Stereoselective synthesis of vinylsilanes via copper-catalyzed silylation of alkenes with silanes. Chemical Communications, 54(81), 11455-11458. [Link]
-
Orita, A., et al. (2019). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry, 84(17), 10877-10891. [Link]
-
Lau, P. W. K. (1979). REACTIONS OF VINYLSILANES AND ALLYLSILANES. eScholarship@McGill. [Link]
-
Kobayashi, Y., et al. (1998). Development of Highly Stereoselective Reactions Utilizing Heteroatoms : New Approach to the Stereoselective Horner-Wadsworth-Emmons Reaction. Journal of Synthetic Organic Chemistry, Japan, 56(8), 634-643. [Link]
-
Watson, D. A., et al. (2010). Stereoselective Synthesis of Cis- and Trans-Tetrasubstituted Vinyl Silanes Using a Silyl-Heck Strategy and Hiyama Conditions for Their Cross-Coupling. Journal of the American Chemical Society, 132(4), 1466-1467. [Link]
-
Głowacka, I. E., et al. (2022). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Organic & Biomolecular Chemistry, 20(24), 4903-4927. [Link]
-
El-Boubbou, K., et al. (2007). Controlled Reactivity of Phosphonates by Temporary Silicon Connection. Current Organic Chemistry, 11(5), 443-470. [Link]
-
Professor Dave Explains. (2022, September 7). Peterson Olefination. YouTube. [Link]
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective synthesis of vinylsilanes via copper-catalyzed silylation of alkenes with silanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Dimethyl Methylphosphonate
As researchers and scientists at the forefront of innovation, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is a cornerstone of this commitment. This guide provides an in-depth, procedural framework for the safe disposal of dimethyl methylphosphonate (CAS No. 756-79-6), a compound requiring meticulous handling due to its specific hazard profile.
It is important to clarify that while the topic requested was "Dimethyl trimethylsilylmethylphosphonate," the prevalent chemical with established disposal and safety protocols is Dimethyl methylphosphonate. This guide will focus on the latter, ensuring the information provided is accurate and actionable for laboratory professionals. Our objective is to move beyond mere compliance, embedding a deep understanding of the causality behind these procedures to foster a culture of intrinsic safety.
Chapter 1: Hazard Assessment & Risk Mitigation: The Foundation of Safe Disposal
The principle of "Know Your Chemical" is the bedrock of all laboratory safety protocols. A thorough understanding of a substance's hazards is not a preliminary checkbox but an ongoing requirement for its entire lifecycle, especially at the point of disposal.
Core Hazard Profile
Dimethyl methylphosphonate is classified by the Occupational Safety and Health Administration (OSHA) as a hazardous chemical[1]. Its hazard profile necessitates a multi-faceted approach to risk mitigation, focusing on both acute and chronic health effects, as well as physical hazards.
| Hazard Category | Classification | Key Risks & Rationale |
| Health Hazards | Germ Cell Mutagenicity (Category 1B) | May cause genetic defects. This is a significant long-term health risk, demanding minimal exposure through engineering controls and PPE.[1][2] |
| Reproductive Toxicity (Category 2) | Suspected of damaging fertility or the unborn child. This potential hazard requires stringent handling procedures, particularly for personnel of reproductive age.[2] | |
| Serious Eye Irritation (Category 2A) | Causes serious eye irritation upon contact. The causality is direct chemical irritation to sensitive eye tissues, making splash protection essential.[1][2][3] | |
| Acute Toxicity | May be harmful if swallowed and may cause skin irritation. Inhalation may be fatal and causes respiratory tract irritation.[1][3] | |
| Physical Hazards | Combustible Liquid (Category 4) | As a combustible liquid, it has a flashpoint that allows it to ignite when exposed to an ignition source at elevated temperatures.[2][4] This dictates storage and accumulation away from heat, sparks, and open flames.[1][2] |
Chemical Incompatibilities: Preventing Uncontrolled Reactions
A critical aspect of waste management is preventing accidental chemical reactions within a waste container. Dimethyl methylphosphonate is incompatible with:
-
Strong Oxidizing Agents: Mixing can lead to vigorous, exothermic reactions, potentially causing fires or explosions.
-
Strong Bases: Can cause decomposition, releasing potentially hazardous fumes.[1]
Causality: The phosphonate ester linkage is susceptible to hydrolysis, especially under strong basic conditions. Oxidizing agents can react with the organic portions of the molecule. Segregating this waste stream is a non-negotiable control measure to prevent such events.
Personal Protective Equipment (PPE) Protocol
The selection and use of PPE is your last and most personal line of defense. Its effectiveness is entirely dependent on proper use.
Step-by-Step PPE Protocol:
-
Eye and Face Protection: Wear ANSI Z87.1-compliant safety goggles and a full-face shield. The face shield is critical during any liquid transfer to protect against unexpected splashes.[1]
-
Skin Protection: A chemically resistant lab coat must be worn and fully buttoned.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or butyl rubber). Always inspect gloves for tears or punctures before use. When work is complete, remove gloves using a technique that avoids skin contact with the contaminated exterior and wash hands thoroughly.[1]
-
Work Environment: All handling and preparation for disposal must occur within a certified chemical fume hood to mitigate inhalation risks.[1]
Chapter 2: The Disposal Workflow: A Step-by-Step Protocol
The disposal of dimethyl methylphosphonate is governed by federal and state regulations, including the EPA's Resource Conservation and Recovery Act (RCRA).[5] Adherence to a systematic workflow ensures compliance and safety for all personnel, from the researcher to the waste technician.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
